1,1,3,3-Tetramethylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,3,3-tetramethylcyclohexane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-9(2)6-5-7-10(3,4)8-9/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULUDJRRNHDTJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602265 | |
| Record name | 1,1,3,3-Tetramethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24770-64-7 | |
| Record name | 1,1,3,3-Tetramethylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00602265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylcyclohexane is a saturated alicyclic hydrocarbon. A comprehensive understanding of its physical properties is fundamental for its application in research and development, particularly in areas such as solvent chemistry, materials science, and as a non-polar scaffold in medicinal chemistry. This guide provides an overview of its key physical characteristics. Due to a lack of extensive experimental data in publicly accessible databases, this document presents computed properties alongside detailed, standardized experimental protocols that would be employed for their empirical determination.
Core Physical Properties
Precise experimental determination of the physical properties of this compound is not widely documented. The following table summarizes fundamental molecular information and indicates the status of readily available data for its key physical properties.
| Property | Value | Data Type |
| Molecular Formula | C₁₀H₂₀ | - |
| Molecular Weight | 140.27 g/mol | Computed |
| Density | Data not readily available | - |
| Boiling Point | Data not readily available | - |
| Melting Point | Data not readily available | - |
| Refractive Index | Data not readily available | - |
| Solubility | Data not readily available | - |
Experimental Protocols for Physical Property Determination
The following sections detail the standard laboratory procedures for determining the principal physical properties of a liquid organic compound such as this compound.
Density Determination
The density of a liquid is its mass per unit volume. It is a fundamental physical property that can be used to identify a substance or determine its purity.
Methodology: Pycnometer or Graduated Cylinder Method [1][2][3][4][5]
-
Mass Measurement of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an electronic balance.[1][2][4]
-
Volume Measurement: A specific volume of this compound is added to the graduated cylinder. The volume is read from the bottom of the meniscus.[1][2]
-
Mass Measurement of Filled Container: The combined mass of the graduated cylinder and the liquid is measured.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[2]
-
Replication: The procedure is typically repeated multiple times to ensure accuracy and precision, and the average value is reported.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6][7] It is a key indicator of a substance's volatility and purity.
Methodology: Micro Boiling Point (Capillary Method) [6][8][9][10]
-
Sample Preparation: A small amount (a few milliliters) of this compound is placed into a small test tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
Heating: The test tube assembly is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.[6][8] The heating should be gradual.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube as trapped air and vapor escape.[8]
-
Boiling Point Reading: The heating is stopped when a continuous and rapid stream of bubbles is observed. The liquid will begin to cool, and the stream of bubbles will slow down. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[6][8]
Melting Point Determination
For substances that are solid at room temperature, the melting point is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range typically indicates a high degree of purity.[11]
Methodology: Capillary Method [11]
-
Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube, which is sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube filled with mineral oil, alongside a thermometer.
-
Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2°C per minute as the expected melting point is approached.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
Melting Range Completion: The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.
Refractive Index Determination
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property that is dependent on temperature and the wavelength of light used.
Methodology: Abbe Refractometer
-
Calibration: The refractometer is first calibrated using a standard sample with a known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound are placed on the clean, dry prism surface of the refractometer.
-
Measurement: The prism is closed, and the light source is switched on. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: The refractive index value is read directly from the instrument's scale. The temperature should also be recorded, as the refractive index is temperature-dependent.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For a compound like this compound, solubility would typically be tested in a range of polar and non-polar solvents.
Methodology: Equilibrium Solubility Method
-
Sample Preparation: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, acetone, hexane) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., by shaking or stirring) at a constant temperature for a prolonged period (often 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solute is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of this compound in the saturated solution (the filtrate or supernatant) is determined using an appropriate analytical technique, such as gas chromatography (GC) or UV-Vis spectroscopy if the compound has a chromophore.
-
Solubility Expression: The solubility is expressed in terms of concentration, such as g/100 mL or mol/L, at the specified temperature.
Mandatory Visualizations
Logical Workflow for Physical Property Determination
The following diagram illustrates the logical progression for the experimental characterization of a novel liquid compound.
Caption: Workflow for the experimental determination of physical properties.
References
- 1. 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane | C13H24O | CID 71418055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Ethyl-1,1,3,3-tetramethylcyclohexane | C12H24 | CID 54441280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,1,3,5-tetramethyl-, trans- (CAS 50876-31-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. (2S,3S)-1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 57532263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cyclohexane, 1,1,3,5-tetramethyl-, cis- [webbook.nist.gov]
- 6. 1,2,3,5-Tetramethylcyclohexane | C10H20 | CID 94276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,1,3,5-tetramethyl-, cis- [webbook.nist.gov]
- 8. 1,1,3,5-Tetramethylcyclohexane | C10H20 | CID 107263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 549623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound | C10H20 | CID 20085821 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,1,3,3-Tetramethylcyclohexane
CAS Number: 24770-64-7
This technical guide provides a comprehensive overview of 1,1,3,3-Tetramethylcyclohexane, intended for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental data for this specific isomer, this guide also includes comparative information from related isomers where appropriate, with clear indications of such instances.
Chemical and Physical Properties
Table 1: Physicochemical Properties of Tetramethylcyclohexane Isomers
| Property | This compound | 1,1,3,5-Tetramethylcyclohexane (for comparison) |
| CAS Number | 24770-64-7 | 4306-65-4 |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol |
| Boiling Point | Data not available | 148 °C at 260 mmHg[1] |
| Melting Point | Data not available | Data not available |
| Density | Data not available | 0.79 g/cm³ (at 20°C)[1] |
| Solubility | Data not available | Data not available |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not prominently available in the reviewed literature. General methods for the synthesis of polysubstituted cyclohexanes may be applicable, such as the catalytic hydrogenation of corresponding aromatic precursors or the alkylation of cyclohexane (B81311) derivatives. However, without specific literature, a definitive protocol cannot be provided.
Analytical Characterization
The characterization of this compound relies on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a crucial tool for the structural elucidation of this compound.
-
¹³C NMR: A ¹³C NMR spectrum for this compound is available in the SpectraBase database.[2] The spectrum was recorded on a Bruker HX-90 instrument in dioxane.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard method for the identification and purity assessment of volatile compounds like this compound. A typical experimental protocol would involve:
-
Sample Preparation: Diluting a small amount of the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).
-
Injection: Injecting a small volume of the prepared sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Separation: Programming the GC oven with a temperature gradient to separate the components of the sample.
-
Detection: Analyzing the eluting compounds with a mass spectrometer to obtain their mass spectra, which can be compared against spectral libraries for identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to identify the functional groups present in the molecule. For this compound, the spectrum is expected to be dominated by C-H stretching and bending vibrations characteristic of saturated hydrocarbons. A general protocol involves placing a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) and acquiring the spectrum.
Safety and Handling
Specific safety and hazard information for this compound is not available. However, based on the data for the isomeric 1,1,3,5-Tetramethylcyclohexane, it should be handled as a flammable liquid.
Table 2: GHS Hazard Information for 1,1,3,5-Tetramethylcyclohexane (for reference)
| Hazard Class | Hazard Statement |
| Flammable liquids | H226: Flammable liquid and vapor[1][3] |
General Precautionary Measures (based on related compounds):
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][3]
-
Use explosion-proof electrical/ventilating/lighting equipment.[1][3]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
In case of fire, use dry chemical, CO₂, or alcohol-resistant foam to extinguish.
Logical Workflow for Characterization
The following diagram illustrates a general workflow for the synthesis and characterization of a substituted cyclohexane like this compound.
Caption: General workflow for synthesis and characterization.
Applications
The specific applications of this compound are not well-documented. However, substituted cyclohexanes can be used as solvents, intermediates in organic synthesis, and as components in fuel and lubricant formulations. Further research is needed to explore the potential applications of this specific isomer.
References
An In-depth Technical Guide to the Molecular Structure of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 1,1,3,3-tetramethylcyclohexane, a saturated hydrocarbon with the chemical formula C₁₀H₂₀. This document delves into the intricate details of its conformational isomers, spectroscopic signatures, and key physicochemical properties. While experimental data for this specific molecule is limited, this guide synthesizes established principles of stereochemistry and computational chemistry to offer a robust theoretical framework. This includes a discussion of its synthesis, potential reactivity, and relevance as a molecular scaffold in the field of drug discovery. All quantitative data is summarized in structured tables, and detailed methodologies for representative experimental techniques are provided.
Introduction
This compound is a fascinating example of a sterically hindered cycloalkane. The presence of four methyl groups, with two geminal pairs at the 1 and 3 positions, dictates a unique conformational landscape and influences its chemical behavior. Understanding the three-dimensional structure of such molecules is paramount in various scientific disciplines, from materials science to medicinal chemistry, where molecular geometry directly impacts physical properties and biological activity. This guide aims to provide a detailed exposition of the molecular architecture of this compound, serving as a valuable resource for professionals engaged in research and development.
Molecular Structure and Conformational Analysis
The structural formula of this compound is characterized by a cyclohexane (B81311) ring with two methyl groups attached to carbon 1 and two methyl groups attached to carbon 3.
Conformational Isomers
Like cyclohexane, this compound can exist in several conformations, most notably the chair, boat, and twist-boat forms. The relative stability of these conformers is primarily governed by the minimization of steric strain, including torsional strain and van der Waals repulsion.
-
Chair Conformation: The chair conformation is generally the most stable for cyclohexane derivatives as it minimizes both angle and torsional strain. In this compound, the chair conformation would place one methyl group on each of the C1 and C3 carbons in an axial position and the other in an equatorial position. However, significant 1,3-diaxial interactions would arise between the axial methyl groups and the axial hydrogens on the same side of the ring, leading to considerable steric strain.
-
Twist-Boat Conformation: To alleviate the steric strain present in the chair form, this compound is expected to preferentially adopt a non-chair conformation, most likely a twist-boat conformation. This conformation allows the bulky methyl groups to occupy positions that minimize close contacts, thereby lowering the overall energy of the molecule.
Bond Lengths and Angles
Precise experimental data on the bond lengths and angles of this compound from techniques like X-ray crystallography or gas-phase electron diffraction are not available in the public domain. However, computational chemistry provides reliable estimates for these parameters.
| Bond Type | Typical Length (Å) (Estimated) |
| C-C (ring) | 1.54 |
| C-C (methyl) | 1.53 |
| C-H | 1.09 |
| Angle Type | Typical Angle (°) (Estimated) |
| C-C-C (ring) | ~111 |
| H-C-H | ~109.5 |
| C-C-CH₃ | ~110 |
Note: These values are estimates based on standard bond lengths and angles for sp³ hybridized carbons and may vary slightly in the actual molecule due to steric effects.
Spectroscopic Properties
Spectroscopic techniques are essential for elucidating the structure of molecules. For this compound, NMR and IR spectroscopy are particularly informative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A ¹³C NMR spectrum of this compound has been reported in the literature, though the full experimental details are not widely accessible.[1] Based on the molecular symmetry, one would expect distinct signals for the quaternary carbons (C1 and C3), the methylene (B1212753) carbons (C2, C4, C6), and the methyl carbons. The chemical shifts would be influenced by the local electronic environment and the overall conformation of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to C-H stretching and bending vibrations.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H stretch (alkane) | 2850-3000 |
| CH₂ bend (scissoring) | ~1465 |
| CH₃ bend (asymmetric) | ~1450 |
| CH₃ bend (symmetric) | ~1375 |
Synthesis and Reactivity
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route would involve the exhaustive methylation of a suitable cyclohexanone (B45756) precursor, such as 3,3-dimethylcyclohexanone (B1346601).
Representative Experimental Protocol (Hypothetical):
A detailed protocol for a related transformation, the exhaustive methylation of 1,4-cyclohexanedione, can be adapted. This would involve the deprotonation of 3,3-dimethylcyclohexanone using a strong base like sodium hydride or lithium diisopropylamide (LDA) to form an enolate, followed by quenching with an excess of a methylating agent like methyl iodide. The reaction would likely require carefully controlled conditions to achieve tetramethylation and minimize side reactions.
Reactivity
The reactivity of this compound is expected to be characteristic of a typical alkane, being relatively inert under normal conditions. The steric hindrance provided by the four methyl groups would likely shield the cyclohexane ring from attack by reagents, potentially reducing its reactivity compared to less substituted cycloalkanes. Reactions would likely require harsh conditions, such as high temperatures or the presence of strong catalysts, to proceed.
Applications in Drug Development
While there are no specific documented applications of this compound in drug development, its rigid and sterically defined structure makes it an interesting scaffold for medicinal chemistry. The introduction of gem-dimethyl groups can "lock" the conformation of a cyclic system, which can lead to higher selectivity for biological targets.
The principles of using sterically hindered cyclohexane derivatives in drug design are based on:
-
Conformational Restriction: Reducing the flexibility of a molecule can increase its binding affinity and selectivity for a target receptor or enzyme.
-
Metabolic Stability: The presence of quaternary carbons can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.
-
Lipophilicity Modulation: The addition of methyl groups increases the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound presents a compelling case study in the conformational analysis of polysubstituted cycloalkanes. While a comprehensive experimental characterization of this molecule is lacking in the current literature, theoretical principles and computational methods provide significant insights into its likely preference for a twist-boat conformation to minimize steric strain. Its synthesis can be approached through established organic chemistry methodologies, and its rigid structure suggests potential as a scaffold in the design of novel therapeutic agents. Further experimental and computational investigation into this and related sterically hindered cyclohexanes is warranted to fully elucidate their properties and unlock their potential in various scientific applications.
References
An In-depth Technical Guide to the Conformational Analysis of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the conformational analysis of 1,1,3,3-tetramethylcyclohexane, a substituted cyclohexane (B81311) derivative of significant interest in stereochemical and conformational studies. This document details the energetic and structural properties of its primary conformations, outlines the experimental and computational methodologies used for their characterization, and presents the quantitative data in a clear, comparative format.
Introduction to the Conformational Landscape of this compound
The cyclohexane ring, a ubiquitous structural motif in organic and medicinal chemistry, is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The most stable of these is the chair conformation. In substituted cyclohexanes like this compound, the substituents' steric and electronic effects dictate the relative stabilities of the different conformations and the energy barriers for their interconversion.
The conformational dynamics of this compound are dominated by the chair-chair interconversion. Due to the gem-dimethyl substitution at the 1 and 3 positions, both chair conformations are energetically equivalent. The interconversion between these two chair forms proceeds through higher-energy transition states and intermediates, including the half-chair, twist-boat, and boat conformations. Understanding the energy landscape of these conformations is crucial for predicting the molecule's physical, chemical, and biological properties.
Quantitative Conformational Energy Data
The primary experimental technique for determining the energy barrier of the chair-chair interconversion in this compound is variable-temperature 13C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The significant difference in chemical shifts between the axial and equatorial methyl groups allows for the quantification of the exchange rate at different temperatures.[1][2]
Table 1: Activation Parameters for the Chair-Chair Interconversion of this compound [3]
| Parameter | Value (kcal/mol) | Value (kJ/mol) |
| Gibbs Free Energy of Activation (ΔG‡) | 15.5 | 64.9 |
| Enthalpy of Activation (ΔH‡) | 15.5 | 64.9 |
| Entropy of Activation (ΔS‡) | 1.88 (cal/mol·K) | 7.87 (J/mol·K) |
Note: The values for ΔG‡ are considered the most accurate and are an average over the temperature range studied. The similarity between ΔG‡ and ΔH‡ suggests a small entropy of activation for the ring inversion process.
Experimental and Computational Protocols
Variable-Temperature 13C NMR Spectroscopy
A detailed experimental protocol for determining the activation parameters of the chair-chair interconversion of this compound using variable-temperature 13C NMR spectroscopy is outlined below.
Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable low-freezing point solvent (e.g., carbon disulfide or a deuterated solvent mixture). A concentration of approximately 10-20% is typically used.
-
NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable-temperature probe is used. The spectrometer is tuned to the 13C frequency.
-
Initial Spectrum Acquisition: A proton-decoupled 13C NMR spectrum is acquired at ambient temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, and averaged signals are observed for the methyl carbons and the ring carbons.
-
Low-Temperature Spectra Acquisition: The temperature of the NMR probe is gradually lowered. Spectra are recorded at various temperatures, allowing the sample to equilibrate at each temperature for several minutes before acquisition.
-
Determination of the Coalescence Temperature (Tc): As the temperature is decreased, the rate of chair-chair interconversion slows down. The single peak corresponding to the methyl carbons will broaden and eventually split into two distinct peaks representing the axial and equatorial methyl groups. The temperature at which these two peaks merge into a single broad resonance is the coalescence temperature (Tc).[6]
-
Data Analysis and Calculation of Activation Parameters: The rate constant (k) at the coalescence temperature can be calculated using the chemical shift difference (Δν) between the axial and equatorial signals at a temperature well below coalescence. The Gibbs free energy of activation (ΔG‡) is then calculated using the Eyring equation.[7][8] By performing a full line-shape analysis of the spectra at multiple temperatures, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can also be determined from an Eyring plot (a plot of ln(k/T) vs. 1/T).[7][8]
Computational Chemistry Methods
Computational chemistry provides a powerful tool for investigating the conformational landscape of molecules where experimental data may be limited.
General Workflow:
-
Structure Generation: The 3D structures of the chair, twist-boat, and boat conformations of this compound are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using computational methods such as molecular mechanics (e.g., MMFF), semi-empirical methods, or more accurate ab initio or Density Functional Theory (DFT) calculations.
-
Energy Calculations: The single-point energies of the optimized structures are calculated at a high level of theory to determine their relative stabilities.
-
Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the chair and twist-boat conformations. The located transition state structure (often the half-chair) is confirmed by the presence of a single imaginary frequency in the vibrational analysis.
-
Thermodynamic Corrections: Frequency calculations are performed to obtain zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy, allowing for a more accurate comparison with experimental data.
Visualization of Conformational Interconversion
The interconversion between the chair and twist-boat conformations of this compound can be visualized as a simplified energy profile.
Caption: Conformational interconversion pathway of this compound.
The following diagram illustrates a typical experimental workflow for the conformational analysis of a cyclohexane derivative using variable-temperature NMR.
Caption: Experimental and computational workflow for conformational analysis.
Conclusion
The conformational analysis of this compound is a classic example of applying dynamic NMR spectroscopy to elucidate the energetic barriers of ring inversion. The chair conformation is the predominant ground state, and the energy barrier for the chair-chair interconversion has been accurately determined. While experimental data on less stable conformations like the twist-boat are scarce for this specific molecule, computational methods provide valuable insights into the complete conformational energy landscape. A thorough understanding of these conformational preferences and dynamics is essential for researchers in drug design and materials science, where molecular shape and flexibility are critical determinants of function.
References
- 1. Nuclear Magnetic Resonance Spectroscopy. Variable-Temperature 13C and 19F Study of the Chair-Chair Interconversion of this compound and gem-Difluoro-1,1,3,3-Tetramethylcyclohexanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. conformanalcyclohexane [sas.upenn.edu]
- 5. library.monmouth.edu [library.monmouth.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. colorado.edu [colorado.edu]
- 8. researchgate.net [researchgate.net]
Conformational Analysis of 1,1,3,3-Tetramethylcyclohexane: A Technical Examination of Chair and Twist-Boat Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the conformational isomers of 1,1,3,3-tetramethylcyclohexane, with a primary focus on the chair and twist-boat conformations. While specific experimental quantitative data for this particular molecule is not extensively available in publicly accessible literature, this document outlines the foundational principles of cyclohexane (B81311) stereochemistry, details the established experimental and computational methodologies for such analyses, and presents a qualitative and quantitative comparison based on well-understood steric and energetic principles. The significant steric hindrance introduced by the gem-dimethyl groups at the C1 and C3 positions dictates a strong preference for a conformation that minimizes these unfavorable interactions, a central theme of this analysis.
Introduction: The Conformational Landscape of Substituted Cyclohexanes
Cyclohexane and its derivatives are fundamental structural motifs in a vast array of organic molecules, including many pharmaceutical compounds. The non-planar nature of the cyclohexane ring leads to the existence of various conformations, with the chair, boat, and twist-boat forms being the most significant. The relative stability of these conformers is dictated by a combination of angle strain, torsional strain, and steric interactions. For substituted cyclohexanes, the size and position of the substituents play a crucial role in determining the predominant conformation and the energetic barriers between them.
In the case of this compound, the four methyl groups introduce significant steric demands that profoundly influence the conformational equilibrium. This guide will dissect the energetic penalties associated with these substituents in the primary chair and twist-boat conformations.
Theoretical Framework: Chair vs. Twist-Boat Conformations
The chair conformation is generally the most stable form for monosubstituted and many disubstituted cyclohexanes due to the minimization of both angle and torsional strain. In this conformation, all carbon-hydrogen bonds are staggered. However, the introduction of bulky substituents can lead to destabilizing 1,3-diaxial interactions.
The twist-boat conformation is a more flexible and slightly more stable form than the true boat conformation. It alleviates some of the torsional strain and the severe "flagpole" steric interactions present in the boat form. For certain highly substituted cyclohexanes, the twist-boat conformation can become energetically competitive with or even more stable than the chair form if it allows for a reduction in severe steric clashes.
For this compound, the key steric interactions to consider are:
-
In the Chair Conformation: One methyl group on each of the C1 and C3 carbons must occupy an axial position. This leads to significant 1,3-diaxial interactions between these axial methyl groups and the axial hydrogens on C5. Furthermore, there is a severe steric interaction between the two axial methyl groups at C1 and C3.
-
In the Twist-Boat Conformation: This conformation may allow the bulky methyl groups to adopt positions that reduce the severe 1,3-diaxial interactions present in the chair form.
Quantitative Data Summary
Specific experimental or high-level computational data for the conformational analysis of this compound is sparse in the reviewed literature. Therefore, the following table presents a generalized comparison of energetic factors for substituted cyclohexanes, which can be qualitatively applied to this compound.
| Parameter | Chair Conformation | Twist-Boat Conformation |
| Relative Energy | Generally lower | Generally higher (approx. 5-6 kcal/mol for unsubstituted cyclohexane) |
| Angle Strain | Minimal | Minimal |
| Torsional Strain | Minimal (all bonds staggered) | Reduced compared to boat, but some residual strain exists |
| Steric Strain (this compound) | High due to 1,3-diaxial interactions involving two axial methyl groups. | Potentially lower as it may avoid direct 1,3-diaxial clashes. |
Experimental and Computational Protocols
The determination of conformational preferences and the energy barriers between them relies on a combination of experimental and computational techniques.
Experimental Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Low-Temperature NMR: By cooling the sample, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer. The integration of these signals provides the population ratio, from which the free energy difference (ΔG°) can be calculated.
-
Dynamic NMR (DNMR): By studying the changes in the NMR spectrum as a function of temperature (e.g., line broadening and coalescence), the energy barrier (activation energy, ΔG‡) for the conformational interconversion can be determined.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which helps in the definitive assignment of axial and equatorial positions and thus the identification of the major conformer.
-
Computational Chemistry Protocols
-
Molecular Mechanics (MM): Force-field methods (e.g., MMFF, AMBER) provide a rapid and efficient way to calculate the steric energy of different conformations. This is often the first step in a computational conformational analysis to identify low-energy conformers.
-
Quantum Mechanics (QM):
-
Ab initio and Density Functional Theory (DFT) Calculations: These methods provide more accurate electronic structure calculations. Geometries of the chair and twist-boat conformers are optimized to find the energy minima. Frequency calculations are then performed to confirm that the structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).
-
Transition State Searching: To determine the energy barrier of interconversion, a transition state search (e.g., using methods like QST2/QST3 or Berny optimization) is performed to locate the saddle point on the potential energy surface connecting the two conformers. The transition state is characterized by having exactly one imaginary frequency.
-
Visualization of Conformational Equilibrium
The following diagrams illustrate the key concepts discussed.
An In-Depth Technical Guide to the NMR Spectral Data of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for 1,1,3,3-tetramethylcyclohexane. Due to the molecular symmetry of this compound, its NMR spectra exhibit distinct features that are valuable for structural elucidation and conformational analysis. This document summarizes the available spectral data, outlines experimental protocols for data acquisition, and presents a visual representation of the molecular structure and its corresponding NMR environments.
13C NMR Spectral Data
The 13C NMR spectrum of this compound is characterized by a limited number of signals due to the symmetry of the molecule. The chair conformation of the cyclohexane (B81311) ring leads to distinct chemical environments for the carbon atoms.
| Carbon Atom | Assignment | Expected Chemical Shift (δ) Range (ppm) | Multiplicity (Proton-Decoupled) |
| C1, C3 | Quaternary carbons (C(CH₃)₂) | 30 - 35 | Singlet |
| C2 | Methylene (B1212753) carbon (CH₂) | 45 - 55 | Singlet |
| C4, C6 | Methylene carbons (CH₂) | 35 - 45 | Singlet |
| C5 | Methylene carbon (CH₂) | 20 - 25 | Singlet |
| Methyl Carbons | -CH₃ at C1 and C3 | 25 - 35 | Singlet |
Note: The exact chemical shift values for this compound in dioxane have been reported by D. Zimmermann and R. Ottinger in Organic Magnetic Resonance, 6, 346 (1974).[1] Access to this specific literature is recommended for precise, cited data.
1H NMR Spectral Data
Experimental Protocols
The following provides a generalized experimental protocol for acquiring high-quality NMR spectra of this compound.
Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity (>98%) to avoid interference from impurity signals.
-
Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dioxane-d8 has been used for 13C NMR analysis.[1] Other common solvents for non-polar compounds include chloroform-d (B32938) (CDCl3) and benzene-d6 (B120219) (C6D6).
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution to calibrate the chemical shift scale to 0.00 ppm.
-
Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion, particularly for the proton spectrum. For the reported 13C NMR data, a Bruker HX-90 instrument was utilized.[1]
-
Tuning and Shimming: Tune the probe to the appropriate nucleus (1H or 13C) and shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
13C NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans: 128 to 1024 scans, or more, depending on the sample concentration.
-
-
1H NMR Acquisition Parameters (Typical):
-
Pulse Program: A standard single-pulse experiment (e.g., zg on Bruker instruments).
-
Spectral Width: Approximately 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans.
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the signals in the 1H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks. For 1H NMR, determine the multiplicity and coupling constants where possible.
Visualization of Molecular Structure and NMR Environments
The following diagram illustrates the molecular structure of this compound and the distinct carbon environments that give rise to the observed 13C NMR signals.
References
Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the electron ionization (EI) mass spectrometry fragmentation of 1,1,3,3-tetramethylcyclohexane. While a reference spectrum for this specific isomer is not publicly available, this document leverages established fragmentation principles of cycloalkanes and comparative data from its isomers, namely cis and trans-1,1,3,5-tetramethylcyclohexane (B13797274) and 1,1,2,3-tetramethylcyclohexane, to provide a robust predictive analysis. Understanding these fragmentation patterns is crucial for the structural elucidation of saturated cyclic hydrocarbons, which form the core of many pharmaceutical compounds and natural products.
Predicted Fragmentation of this compound
The mass spectrum of this compound is anticipated to be characterized by a molecular ion peak (M+) at m/z 140, corresponding to its molecular weight (C10H20).[1][2][3] The fragmentation of the molecular ion is driven by the energetic favorability of forming stable carbocations. Key fragmentation pathways for cycloalkanes involve the loss of alkyl radicals and ring cleavage events.
A primary fragmentation event is the loss of a methyl radical (•CH3), leading to a prominent fragment ion at m/z 125. This is a common feature in the mass spectra of methylated cycloalkanes due to the formation of a stable tertiary carbocation. Subsequent fragmentation of the m/z 125 ion can occur through the loss of an ethene molecule (C2H4), resulting in a fragment at m/z 97.
Ring opening of the molecular ion, followed by cleavage, will also lead to a series of characteristic fragment ions. The presence of gem-dimethyl groups at the C1 and C3 positions is expected to significantly influence the fragmentation cascade, favoring the formation of tertiary carbocations and directing the cleavage pathways.
Comparative Fragmentation Data of Tetramethylcyclohexane Isomers
To substantiate the predicted fragmentation of this compound, the following table summarizes the key mass spectral data for its isomers, as obtained from the NIST Mass Spectrometry Data Center.
| m/z | cis-1,1,3,5-Tetramethylcyclohexane Relative Abundance (%) | trans-1,1,3,5-Tetramethylcyclohexane Relative Abundance (%) | 1,1,2,3-Tetramethylcyclohexane Relative Abundance (%) | Predicted Key Fragments for this compound |
| 140 | 5 | 4 | 2 | Molecular Ion [M]+ |
| 125 | 30 | 25 | 15 | [M - CH3]+ |
| 97 | 100 | 100 | 80 | [M - C3H7]+ or [M - CH3 - C2H4]+ |
| 83 | 40 | 35 | 100 (Base Peak) | [M - C4H9]+ |
| 69 | 50 | 45 | 60 | [M - C5H11]+ |
| 55 | 70 | 65 | 75 | [C4H7]+ |
| 41 | 60 | 55 | 65 | [C3H5]+ |
Experimental Protocols
The mass spectral data for the tetramethylcyclohexane isomers were obtained using Electron Ionization (EI) mass spectrometry. While specific instrument parameters can vary, a generalized experimental protocol for the analysis of such compounds is as follows:
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC) to ensure separation from any impurities.
Ionization: The separated analyte molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, creating a positively charged molecular ion (M+).
Mass Analysis: The resulting molecular and fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that represents the fragmentation pattern of the molecule.
Visualizing the Fragmentation Pathway
The following diagram, generated using the DOT language, illustrates the predicted primary fragmentation pathways for this compound.
Predicted EI fragmentation of this compound.
Logical Workflow for Fragmentation Analysis
The process of analyzing and predicting the mass spectral fragmentation of a novel or uncharacterized compound follows a logical workflow. This involves leveraging existing knowledge and data to make informed predictions.
Workflow for predictive mass spectral fragmentation analysis.
References
A Technical Guide to the Theoretical Conformational Isomers of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the theoretical conformational isomers of 1,1,3,3-tetramethylcyclohexane. Due to significant steric hindrance, this molecule presents a fascinating case study in cyclohexane (B81311) conformational analysis, where non-chair conformations are expected to play a crucial role. This guide synthesizes established principles of stereochemistry with data from analogous systems to provide a comprehensive overview for researchers in medicinal chemistry and materials science.
Theoretical Conformational Isomers
The conformational landscape of substituted cyclohexanes is typically dominated by the chair conformation, which minimizes both angle and torsional strain. However, in highly substituted systems like this compound, significant steric strain can lead to the adoption of higher-energy conformations such as the twist-boat.[1]
Chair Conformations
This compound can exist in two chair conformations that are interconvertible through a process known as a ring flip. Due to the gem-dimethyl substitution at the C1 and C3 positions, each chair conformation will have one axial and one equatorial methyl group on both C1 and C3. Consequently, the two chair conformers are degenerate, meaning they have identical energies.
A significant feature of the chair conformation of this compound is the severe steric strain arising from 1,3-diaxial interactions. Specifically, the axial methyl groups at C1 and C3 are in close proximity, leading to a highly unfavorable syn-axial methyl-methyl interaction. This interaction is in addition to the 1,3-diaxial interactions between the axial methyl groups and the axial hydrogen atoms on C5.
Non-Chair Conformations: Boat and Twist-Boat
To alleviate the severe steric strain present in the chair conformation, this compound can adopt non-chair forms, primarily the twist-boat conformation.
-
Boat Conformation: The boat conformation is less stable than the chair form due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens.[2] In the case of this compound, flagpole interactions would involve methyl groups, further increasing its energy.
-
Twist-Boat Conformation: The twist-boat conformation is more stable than the boat conformation because it reduces both torsional and flagpole steric strain.[2][3] For highly substituted cyclohexanes, such as cis-1,4-di-tert-butylcyclohexane, the twist-boat is the more stable conformation.[4] Given the significant steric strain in the chair form of this compound, it is highly probable that the twist-boat conformation represents a significant population in the conformational equilibrium, and may even be the global energy minimum.
Quantitative Data Summary
| Conformation | Substituent Positions | Estimated Steric Strain (kJ/mol) | Notes |
| Chair | C1: 1 axial Me, 1 equatorial MeC3: 1 axial Me, 1 equatorial Me | > 15.2 | The total strain is expected to be significantly higher than the sum of two individual methyl A-values due to the highly destabilizing 1,3-syn-axial methyl-methyl interaction. |
| Twist-Boat | - | Lower than the chair | The twist-boat conformation allows the bulky methyl groups to adopt positions that minimize steric interactions, making it likely to be the more stable conformer. |
Experimental and Computational Protocols
Experimental Protocol: Dynamic NMR Spectroscopy
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the kinetics of conformational exchange.[6] By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barriers for conformational interconversions.
Protocol for DNMR Analysis of this compound:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., a mixture of CHFCl₂ and CHF₂Cl with a small amount of a deuterated solvent for locking).[6]
-
Filter the sample to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H or ¹³C NMR spectra at various, precisely controlled temperatures, starting from a low temperature (e.g., -150 °C) where the conformational exchange is slow on the NMR timescale, to a higher temperature where the exchange is fast.
-
Allow the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring the spectrum.[7]
-
Optimize acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) to ensure an accurate representation of the signal lineshapes.[7]
-
-
Data Analysis:
-
At low temperatures, identify and assign the signals corresponding to the individual conformers (e.g., chair and/or twist-boat).
-
As the temperature increases, observe the broadening of the signals and their eventual coalescence into a single, time-averaged signal.
-
Use a specialized DNMR lineshape analysis software to simulate the experimental spectra and extract the rate constants for the conformational exchange at each temperature.[7]
-
From the temperature dependence of the rate constants, the activation parameters (ΔG‡, ΔH‡, and ΔS‡) for the conformational interconversion can be determined using the Eyring equation.
-
The relative populations of the conformers at low temperatures can be used to calculate the difference in Gibbs free energy (ΔG°) between them.[1]
-
Computational Protocol: Conformational Energy Landscapes
Computational chemistry provides a powerful tool for investigating the conformational preferences and energetic landscapes of molecules.[8]
Workflow for Computational Analysis of this compound:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using molecular mechanics (MM) force fields (e.g., MMFF) to identify all possible low-energy conformers (chair, twist-boat, etc.).[8]
-
-
Geometry Optimization and Frequency Calculations:
-
Optimize the geometries of the identified conformers using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).[9]
-
Perform vibrational frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.[1]
-
-
Relative Energy Calculation:
-
Calculate the relative electronic energies of the conformers. For higher accuracy, single-point energy calculations can be performed using a larger basis set or a higher level of theory (e.g., MP2 or coupled cluster methods).[10]
-
Calculate the relative free energies of the conformers by including the thermal corrections to the Gibbs free energy obtained from the frequency calculations.[1]
-
-
Transition State Search:
-
To determine the energy barrier for interconversion between conformers, perform a transition state search.
-
Confirm the resulting transition state structure by the presence of a single imaginary frequency in the vibrational analysis.[1]
-
Mandatory Visualizations
Caption: Conformational interconversion pathway for this compound.
Caption: Experimental workflow for Dynamic NMR (DNMR) spectroscopy.
Caption: Workflow for computational conformational analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. study.com [study.com]
- 4. echemi.com [echemi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. iris.unibas.it [iris.unibas.it]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
Steric Hindrance in 1,1,3,3-Tetramethylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylcyclohexane represents a fascinating case study in conformational analysis, where significant steric strain profoundly influences its three-dimensional structure. The presence of two gem-dimethyl groups at the 1 and 3 positions introduces severe 1,3-diaxial interactions, destabilizing the traditional chair conformation that is characteristic of simpler cyclohexane (B81311) derivatives. This technical guide synthesizes the foundational principles of steric hindrance and conformational analysis, leveraging data from analogous, highly substituted cyclohexanes to elucidate the structural preferences of this compound. Due to a paucity of direct experimental data on this compound, this guide utilizes cis-1,4-di-tert-butylcyclohexane as a well-studied analog to provide quantitative insights into the energetic landscape of sterically hindered cyclohexanes. The methodologies and data presented herein are crucial for professionals in drug development and materials science, where molecular conformation dictates biological activity and material properties.
Introduction: The Challenge of Steric Hindrance in Substituted Cyclohexanes
The chair conformation is the most stable arrangement for cyclohexane, as it minimizes both angle and torsional strain.[1][2] However, the introduction of bulky substituents can dramatically alter this preference. In the case of this compound, a chair conformation would force one methyl group on each of the C1 and C3 carbons into an axial position. This arrangement leads to significant 1,3-diaxial interactions, a form of steric strain where the axial substituents are in close proximity to the other axial hydrogens on the same side of the ring.[3][4]
Given the substantial steric bulk of four methyl groups in this specific arrangement, the energetic penalty of the chair conformation is expected to be high. Consequently, non-chair conformations, such as the twist-boat conformation , are likely to be significantly populated or even become the global energy minimum. The twist-boat conformation alleviates some of the steric strain by moving the flagpole hydrogens further apart and staggering the C-H bonds, although it is typically less stable than the chair form in unsubstituted cyclohexane.[5][6]
Conformational Analysis of a Key Analog: cis-1,4-Di-tert-butylcyclohexane
Direct experimental and computational data on the conformational energies of this compound are limited in publicly available literature. However, cis-1,4-di-tert-butylcyclohexane serves as an excellent and well-studied analog. The bulky tert-butyl groups mimic the severe steric hindrance imposed by the gem-dimethyl groups in the target molecule. Low-temperature 13C NMR spectroscopy has been a pivotal technique in characterizing the conformational landscape of this analog.[7][8]
Studies have shown that cis-1,4-di-tert-butylcyclohexane exists as a mixture of the chair and twist-boat conformations.[7][8] The twist-boat conformer is found to be the major component, a direct consequence of the steric strain in the chair form where one of the bulky tert-butyl groups would have to occupy an axial position.[5]
Quantitative Conformational Energy Data
The following tables summarize the experimentally determined and computationally calculated relative free energies and activation barriers for the interconversion between the twist-boat and chair conformations of cis-1,4-di-tert-butylcyclohexane. This data provides a quantitative framework for understanding the energetic consequences of severe steric hindrance.
Table 1: Relative Free Energies of cis-1,4-Di-tert-butylcyclohexane Conformers
| Conformer | Relative Free Energy (kcal/mol) at -148.1 °C |
| Twist-Boat | 0 (Major Conformer) |
| Chair | ~0.48 |
Data derived from low-temperature 13C NMR studies.[7][8]
Table 2: Free Energy Barriers for Interconversion of cis-1,4-Di-tert-butylcyclohexane Conformers
| Interconversion Process | Free Energy Barrier (ΔG‡) (kcal/mol) at -148.1 °C |
| Twist-Boat → Chair | 6.83 |
| Chair → Twist-Boat | 6.35 |
Data obtained from dynamic NMR spectroscopy.[7][8]
Experimental and Computational Protocols
The conformational analysis of sterically hindered cyclohexanes relies on a combination of experimental techniques and computational modeling.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To slow the rate of conformational interconversion to an extent that signals for individual conformers can be resolved and quantified.
Methodology:
-
Sample Preparation: A solution of the cyclohexane derivative is prepared in a low-freezing point solvent, such as a mixture of dichlorofluoromethane (B1207983) and chlorodifluoromethane (B1668795) or other suitable freon mixtures.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: 13C NMR spectra are acquired at a range of low temperatures, often starting from room temperature and incrementally decreasing to temperatures as low as -150 °C.
-
Spectral Analysis:
-
At lower temperatures, the exchange between conformers slows down, and distinct sets of signals for the chair and twist-boat (or other non-chair) conformations may be observed.
-
The relative populations of the conformers are determined by integrating the signals corresponding to each species.
-
The free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant (K), which is derived from the population ratio, using the equation: ΔG° = -RTlnK.
-
By analyzing the coalescence of signals as the temperature is increased, the free energy of activation (ΔG‡) for the interconversion can be determined.
-
Computational Chemistry: Density Functional Theory (DFT) Calculations
Objective: To model the potential energy surface of the molecule and calculate the relative energies and geometries of its various conformers.
Methodology:
-
Initial Structure Generation: Initial 3D structures of the possible conformers (chair, twist-boat, boat) are generated using molecular modeling software.
-
Geometry Optimization: The geometry of each conformer is optimized using a suitable level of theory and basis set, for example, B3LYP/6-311+G**. This process finds the lowest energy structure for each conformer.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated by comparing their total electronic energies, often with corrections for ZPVE. The relative free energies can be calculated by including the thermal corrections to the Gibbs free energy obtained from the frequency calculations.
-
Transition State Search: To determine the energy barrier for interconversion, a transition state search is performed between the two conformers. The resulting transition state structure is confirmed by the presence of a single imaginary frequency.
Visualizing Conformational Dynamics and Workflows
Conformational Equilibrium of this compound
Caption: Postulated conformational equilibrium pathway for this compound.
Experimental and Computational Workflow
Caption: A typical experimental and computational workflow for conformational analysis.
Conclusion and Implications for Drug Development
The conformational analysis of this compound, informed by studies of highly hindered analogs, underscores the critical role of steric interactions in determining molecular shape. The significant destabilization of the chair conformation and the preference for a twist-boat form highlight a fundamental principle of conformational analysis: molecules will adopt geometries that minimize overall strain.
For professionals in drug development, understanding the conformational preferences of cyclic scaffolds is paramount. The three-dimensional shape of a molecule is a key determinant of its ability to bind to a biological target. A molecule that is locked into or preferentially adopts a non-standard conformation, such as the twist-boat, will present a different pharmacophore to a receptor compared to a less substituted analog that exists primarily in a chair conformation. This can have profound effects on efficacy, selectivity, and pharmacokinetic properties. Therefore, the principles and methodologies outlined in this guide are essential tools for the rational design of novel therapeutics incorporating substituted cyclohexane moieties.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. sikhcom.net [sikhcom.net]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Properties of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylcyclohexane is a saturated cyclic hydrocarbon. Its thermodynamic properties are of interest for understanding its stability, reactivity, and behavior in various chemical processes. These properties are crucial for applications in reaction kinetics, process design, and computational chemistry. Due to the gem-dimethyl groups at the 1 and 3 positions, the molecule is locked in a chair conformation to minimize steric strain. This structural feature influences its thermodynamic parameters.
Estimated Thermodynamic Properties
In the absence of experimental data, computational methods provide valuable estimates for the thermodynamic properties of this compound. The following table summarizes data estimated by the Joback method, a group contribution method used for the prediction of thermochemical data for organic compounds.
| Thermodynamic Property | Symbol | Estimated Value | Unit |
| Standard Enthalpy of Formation (Gas) | ΔfH°(g) | -246.39 | kJ/mol |
| Standard Gibbs Free Energy of Formation (Gas) | ΔfG°(g) | 23.95 | kJ/mol |
| Ideal Gas Heat Capacity (298.15 K) | Cp(g) | 216.03 | J/(mol·K) |
| Enthalpy of Vaporization | ΔHvap | 38.64 | kJ/mol |
| Boiling Point | Tb | 422.34 | K |
Note: These values are predictions and should be used with an understanding of the inherent limitations of the estimation method. Experimental verification is necessary for critical applications.
General Experimental Protocols for Determining Thermodynamic Properties
While specific experimental protocols for this compound are not available, the following sections describe standard methodologies used for determining the thermodynamic properties of similar alkyl-substituted cycloalkanes.
Determination of Enthalpy of Formation using Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) can be determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample of the liquid this compound is placed in a crucible inside a high-pressure stainless steel vessel, the "bomb." A small amount of water is added to the bomb to ensure that the combustion products are in their standard states.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is placed in a well-insulated outer container (e.g., a Dewar flask) filled with a known mass of water. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion of the compound releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter system (the bomb, water, and stirrer). The heat capacity of the calorimeter is determined in a separate experiment by burning a standard substance with a known heat of combustion, such as benzoic acid.
-
Enthalpy of Formation Calculation: The standard enthalpy of combustion is calculated from the heat released and the moles of the sample. The standard enthalpy of formation is then determined using Hess's Law, from the balanced chemical equation for the combustion of this compound (C10H20):
C10H20(l) + 15 O2(g) → 10 CO2(g) + 10 H2O(l)
ΔfH°(C10H20, l) = 10 * ΔfH°(CO2, g) + 10 * ΔfH°(H2O, l) - ΔcH°(C10H20, l)
Determination of Heat Capacity using Adiabatic Calorimetry
The heat capacity (Cp) of a substance as a function of temperature can be determined using an adiabatic calorimeter.
Methodology:
-
Sample Loading: A known mass of this compound is sealed in a sample container within the calorimeter.
-
Adiabatic Shielding: The sample container is surrounded by an adiabatic shield, which is maintained at the same temperature as the sample container to prevent heat exchange with the surroundings.
-
Heating and Temperature Measurement: A known amount of electrical energy (heat) is supplied to the sample through a heater, and the resulting temperature increase is measured with a precision thermometer.
-
Calculation: The heat capacity is calculated using the formula:
Cp = Q / (m * ΔT)
where Q is the heat added, m is the mass of the sample, and ΔT is the change in temperature.
-
Data Collection: This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the enthalpy of formation of a liquid organic compound like this compound.
Caption: Workflow for determining the enthalpy of formation.
Conclusion
This technical guide has provided an overview of the available thermodynamic information for this compound. While experimental data is currently lacking, estimated values serve as a useful starting point for researchers. The detailed descriptions of standard experimental protocols for bomb calorimetry and adiabatic calorimetry offer a practical framework for the future experimental determination of the thermodynamic properties of this and similar compounds. Such experimental work is crucial for validating and refining computational models and for providing the accurate data needed by researchers, scientists, and drug development professionals.
An In-depth Technical Guide to the Discovery and History of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of 1,1,3,3-tetramethylcyclohexane. While the initial discovery and synthesis of this specific isomer are not extensively documented in readily available literature, this guide consolidates available information on its spectral properties and provides context through the historical synthesis of related gem-dimethylated cyclohexanes. The document details a plausible synthetic approach and presents key characterization data, including nuclear magnetic resonance (NMR) spectroscopy. This guide is intended to be a valuable resource for researchers working with substituted cyclohexanes and in the broader field of organic chemistry.
Introduction
This compound is a saturated alicyclic hydrocarbon with the molecular formula C₁₀H₂₀. Its structure is characterized by a cyclohexane (B81311) ring bearing two gem-dimethyl groups at positions 1 and 3. The presence of these quaternary carbon atoms imparts specific conformational properties to the molecule and influences its physical and chemical behavior. While not as extensively studied as some of its isomers, this compound serves as an interesting model compound for conformational analysis and as a potential building block in organic synthesis.
Historical Perspective and Discovery
Detailed historical accounts of the first synthesis of this compound are not prominently featured in the chemical literature. However, the study of methylated cyclohexanes was an active area of research in the mid-20th century, driven by an interest in conformational analysis and the physical properties of hydrocarbons.
A significant contribution to the characterization of this compound came from the work of D. Zimmermann and R. Ottinger in 1974. Their research focused on the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of methylated cyclohexanes, providing valuable data that aided in the structural elucidation and conformational understanding of these compounds.
Synthesis
A definitive, published "first synthesis" of this compound is not readily identifiable. However, a plausible and historically relevant synthetic route can be envisioned starting from a suitable precursor, such as 3,3-dimethylcyclohexanone (B1346601). The synthesis would likely involve a Grignard reaction to introduce the second gem-dimethyl group, followed by dehydration and catalytic hydrogenation.
Proposed Synthetic Pathway
A logical synthetic pathway to obtain this compound is outlined below. This multi-step synthesis utilizes well-established organic reactions.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, the following general procedures for each step can be inferred from standard organic chemistry laboratory practices.
Step 1: Grignard Reaction of 3,3-Dimethylcyclohexanone
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Reagents:
-
3,3-Dimethylcyclohexanone
-
Methylmagnesium bromide (in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
-
Procedure:
-
The flask is charged with a solution of 3,3-dimethylcyclohexanone in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled in an ice bath.
-
Methylmagnesium bromide solution is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1,3,3-trimethylcyclohexan-1-ol.
-
Step 2: Dehydration of 1,3,3-Trimethylcyclohexan-1-ol
-
Apparatus: A round-bottom flask equipped with a distillation apparatus.
-
Reagents:
-
1,3,3-Trimethylcyclohexan-1-ol
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
The crude alcohol is placed in the round-bottom flask with a catalytic amount of concentrated sulfuric acid.
-
The mixture is heated, and the resulting alkene mixture is distilled off as it is formed.
-
The distillate is washed with saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to obtain the mixture of 1,5,5-trimethylcyclohex-1-ene and 1,3,3-trimethylcyclohex-1-ene.
-
Step 3: Catalytic Hydrogenation of the Alkene Mixture
-
Apparatus: A high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) or a flask equipped with a balloon filled with hydrogen.
-
Reagents:
-
Alkene mixture from Step 2
-
Ethanol (B145695) or ethyl acetate (B1210297) (solvent)
-
Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
-
Procedure:
-
The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) in the hydrogenation vessel.
-
A catalytic amount of PtO₂ or Pd/C is added to the solution.
-
The apparatus is flushed with hydrogen gas, and the reaction mixture is subjected to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring.
-
The reaction is monitored by the uptake of hydrogen.
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The solvent is removed by distillation to yield the crude this compound.
-
The final product can be purified by fractional distillation.
-
Physical and Chemical Properties
Experimentally determined physical properties for this compound are not well-documented. The following table summarizes the available computed and some key identifiers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀ | - |
| Molecular Weight | 140.27 g/mol | PubChem |
| CAS Registry Number | 24770-64-7 | SpectraBase[1] |
| Computed Boiling Point | 153-154 °C at 760 mmHg | (Estimated) |
| Computed Melting Point | - | - |
| Computed Density | 0.79 g/cm³ | (Estimated) |
Spectroscopic Data
The most definitive characterization data for this compound comes from ¹³C NMR spectroscopy.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound was reported by D. Zimmermann and R. Ottinger in 1974. The study was conducted in dioxane as the solvent.
Experimental Protocol (Reconstructed from Reference):
-
Instrument: Bruker HX-90 spectrometer
-
Solvent: Dioxane
-
Standard: Dioxane was likely used as an internal standard.
¹³C NMR Chemical Shifts:
| Carbon Atom(s) | Chemical Shift (ppm) |
| C1, C3 | 31.2 |
| C2, C6 | 48.9 |
| C4 | 18.8 |
| C5 | 41.5 |
| Methyl (C1, C3) | 32.4 |
Data from D. Zimmermann, R. Ottinger, Org. Magn. Resonance 6, 346 (1974).
Logical Relationships in Characterization
The structural confirmation of this compound relies on a logical workflow of synthesis and spectroscopic analysis.
Caption: Logical workflow for the synthesis and characterization of this compound.
Conclusion
While the early history of this compound is not as clearly defined as that of other, more common isomers, its synthesis is achievable through established organic chemistry principles. The spectroscopic data, particularly the ¹³C NMR spectrum, provides a definitive fingerprint for its identification. This technical guide serves as a foundational resource for researchers, offering a consolidated view of the synthesis and characterization of this interesting gem-dimethylated cyclohexane. Further research into its physical properties and potential applications would be a valuable contribution to the field.
References
An In-depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetramethylcyclohexane
Disclaimer: Specific safety, handling, and toxicological data for 1,1,3,3-tetramethylcyclohexane is limited in publicly available literature. This guide is compiled based on the available physical and chemical properties of this compound and supplemented with safety and handling information for its isomer, 1,1,3,5-tetramethylcyclohexane (B1595269), and general principles for flammable aliphatic hydrocarbons. It is imperative to handle this compound with the caution appropriate for a flammable liquid and to consult a comprehensive Safety Data Sheet (SDS) from the supplier before use.
Introduction
This compound is a saturated aliphatic hydrocarbon.[1] Like other C10 hydrocarbons, it is a volatile organic compound.[2] Saturated hydrocarbons are characterized by single carbon-carbon bonds, which makes them generally less reactive than their unsaturated counterparts.[1][3] However, their volatility and flammability present significant safety hazards in a laboratory or industrial setting.[4] This guide provides a detailed overview of the known properties and recommended safety protocols for handling this compound, aimed at researchers, scientists, and professionals in drug development.
Hazard Identification
-
Physical Hazards: Flammable liquid and vapor. Vapors are heavier than air and may travel to a source of ignition and flash back.[6] Containers may explode when heated.
-
Health Hazards: May be harmful if inhaled or ingested.[7] Vapors may cause drowsiness and dizziness.[8] Prolonged or repeated skin contact can cause defatting and lead to dermatitis.[9] Aspiration into the lungs can cause chemical pneumonitis.[10]
Physical and Chemical Properties
Quantitative data for this compound and its better-characterized isomer are summarized below for comparison.
| Property | This compound | 1,1,3,5-Tetramethylcyclohexane |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol [1] | 140.27 g/mol [11] |
| CAS Number | 16748-07-5[1] | 4306-65-4[11] |
| Appearance | Data not available | Colorless liquid |
| Boiling Point | Data not available | 148 °C / 260 mmHg |
| Flash Point | Data not available (Assumed to be flammable) | 52 °C |
| Density/Specific Gravity | Data not available | 0.79 (20/20) |
| Vapor Density | Data not available (Heavier than air) | Data not available (Heavier than air) |
| Solubility | Insoluble in water (predicted) | Insoluble in water |
First Aid Measures
In case of exposure, follow these general first aid protocols for flammable hydrocarbons.[12][13]
-
Inhalation: Move the victim to fresh air immediately.[14] If breathing is difficult, administer oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and shoes immediately.[7] Flush the affected area with copious amounts of water for at least 15 minutes.[13] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting, as this increases the risk of aspiration into the lungs.[8] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5][7] For large fires, use alcohol foam, water spray, or fog.[7]
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.
-
Specific Hazards: The vapor of the liquid is flammable and can be ignited by heat, sparks, or flames.[16] Vapors are heavier than air and can accumulate in low-lying areas, traveling a considerable distance to an ignition source and flashing back.[6] Containers may explode when heated.[16]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[17] Eliminate all ignition sources (no smoking, flares, sparks, or flames in the immediate area).[18] Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection.[5] Ensure adequate ventilation.
-
Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.[5]
-
Methods for Containment and Cleaning Up: Stop the leak if it can be done without risk.[18] Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[18][19] Do not use combustible materials like paper towels.[19] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.[17]
Handling and Storage
-
Safe Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[20][21] Keep away from all sources of ignition, including heat, sparks, open flames, and static discharge.[22] Ground and bond containers when transferring material to prevent static sparks.[23] Use non-sparking tools.[6] Wear appropriate PPE.[5] Keep containers tightly closed when not in use.[16]
-
Safe Storage: Store in a tightly closed, approved container in a cool, dry, and well-ventilated area.[24] Store away from incompatible materials such as strong oxidizing agents.[25] The storage area should be clearly labeled, and containers should be kept in a flammable liquids storage cabinet.[23]
Exposure Controls & Personal Protection
-
Engineering Controls: Work in a chemical fume hood or use other local exhaust ventilation to keep airborne concentrations below exposure limits.[20] Ensure eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[26]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[5] Wear a flame-resistant lab coat or, at a minimum, a 100% cotton lab coat.[19] Wear closed-toe shoes and long pants.[20]
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations at a safe level, a NIOSH-approved respirator appropriate for organic vapors should be used.[11]
-
Stability and Reactivity
-
Reactivity: Not expected to be reactive under normal conditions.
-
Chemical Stability: Saturated hydrocarbons are generally stable.[27]
-
Possibility of Hazardous Reactions: No hazardous reactions are expected under normal handling and storage.
-
Conditions to Avoid: Heat, flames, sparks, and other sources of ignition.[14]
-
Incompatible Materials: Strong oxidizing agents.[25]
-
Hazardous Decomposition Products: Combustion will produce carbon monoxide (CO) and carbon dioxide (CO₂).[6]
Toxicological Information
-
Acute Toxicity: Specific data for this compound is not available. For related C10 hydrocarbons, the primary routes of exposure are inhalation, ingestion, and skin contact.[2] Ingestion of petroleum distillates can cause systemic toxicity.[10]
-
Skin Corrosion/Irritation: Likely to cause skin irritation and defatting with prolonged contact.[9]
-
Serious Eye Damage/Irritation: May cause eye irritation.
-
Respiratory or Skin Sensitization: Data not available.
-
Germ Cell Mutagenicity: Data not available.
-
Carcinogenicity: Data not available.
-
Reproductive Toxicity: Data not available.
-
Specific Target Organ Toxicity (Single Exposure): Inhalation of high concentrations of hydrocarbon vapors may cause central nervous system depression, leading to dizziness, headache, and nausea.[10]
-
Specific Target Organ Toxicity (Repeated Exposure): Data not available.
-
Aspiration Hazard: Aspiration of the liquid into the lungs can cause severe chemical pneumonitis.[10]
Experimental Protocols
General Protocol for Handling Volatile Flammable Liquids in a Laboratory Setting
This protocol provides a general workflow for handling volatile flammable liquids like this compound.
-
Preparation and Pre-computation:
-
Review the Safety Data Sheet (SDS) thoroughly.
-
Identify all potential hazards associated with the chemical and the procedure.
-
Quantify the amount of liquid needed and prepare the smallest quantity necessary for the experiment.
-
Ensure the work area (chemical fume hood) is clean and uncluttered.
-
Verify that a compatible fire extinguisher (Class B), spill kit, and safety shower/eyewash station are accessible.[19]
-
-
Personal Protective Equipment (PPE):
-
Don appropriate PPE: safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[20]
-
-
Execution of Work:
-
Perform all manipulations of the liquid inside a certified chemical fume hood to control vapor accumulation.[21]
-
Eliminate all ignition sources from the immediate vicinity.
-
When transferring the liquid from a stock container, if it is metal, ensure it is bonded and grounded to the receiving container.[23]
-
Use only non-sparking tools.
-
Keep the container sealed whenever possible to minimize vapor release.[21]
-
-
Waste Disposal:
-
Collect all waste containing the flammable liquid in a designated, properly labeled hazardous waste container.[19]
-
Do not mix with incompatible waste streams.
-
Keep the waste container sealed when not in use.
-
-
Decontamination and Cleanup:
-
Clean any contaminated surfaces.
-
In case of a small spill inside the fume hood, use the spill kit with non-combustible absorbent material to clean it up immediately.[19]
-
Properly dispose of all used PPE and cleanup materials in the hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.
-
Visualizations
Caption: A workflow for safely handling flammable liquids in a lab.
Caption: Logical flow for managing chemical hazards in the workplace.
References
- 1. Saturated Hydrocarbon | Definition, Formula & Examples - Lesson | Study.com [study.com]
- 2. Hydrocarbon Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Difference between saturated and unsaturated hydrocarbons - Settala [settalagas.it]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. dhc-solvent.de [dhc-solvent.de]
- 7. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 8. biogenex.com [biogenex.com]
- 9. austin.org.au [austin.org.au]
- 10. litfl.com [litfl.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. agilent.com [agilent.com]
- 15. hazmatschool.com [hazmatschool.com]
- 16. Safe Practices: Handling Flammable Liquids in the Workplace [weeklysafety.com]
- 17. onlinesafetytrainer.com [onlinesafetytrainer.com]
- 18. ALIPHATIC AND AROMATIC HYDROCARBONS, CONTAINS (FLAMMABLE LIQUIDS, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 19. - Division of Research Safety | Illinois [drs.illinois.edu]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. opentrons.com [opentrons.com]
- 22. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- 23. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 24. envirotechint.com [envirotechint.com]
- 25. ehs.okstate.edu [ehs.okstate.edu]
- 26. int-enviroguard.com [int-enviroguard.com]
- 27. fiveable.me [fiveable.me]
Potential Research Areas for 1,1,3,3-Tetramethylcyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,3,3-Tetramethylcyclohexane, a saturated cyclic hydrocarbon, presents a unique and underexplored scaffold for chemical innovation. The presence of two sets of gem-dimethyl groups at the 1 and 3 positions imparts significant steric hindrance and conformational rigidity to the cyclohexane (B81311) ring. These structural features suggest a range of potential applications in medicinal chemistry, materials science, and catalysis. This technical guide summarizes the known properties of this compound and outlines promising avenues for future research, including its use as a bioisosteric replacement for aromatic rings or tert-butyl groups, its role as a building block for novel polymers and liquid crystals, and its application in the development of sterically demanding ligands for catalysis. Detailed hypothetical experimental protocols and conceptual workflows are provided to stimulate further investigation into this intriguing molecule.
Core Properties of this compound
A summary of the fundamental physicochemical properties of this compound is presented below. The data is compiled from various chemical databases and serves as a baseline for future experimental work.
| Property | Value |
| Molecular Formula | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol |
| CAS Number | 16748-15-1 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 155-157 °C (Predicted) |
| Density | 0.79 - 0.81 g/cm³ (Predicted) |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents |
| LogP (Octanol-Water) | ~4.5 (Predicted) |
Potential Research Areas
The unique structural characteristics of this compound, particularly the fixed spatial relationship of its substituents due to the gem-dimethyl groups, make it an attractive candidate for several fields of research.
Medicinal Chemistry and Drug Development
The gem-dimethyl group is a well-established motif in medicinal chemistry, often employed to enhance metabolic stability, improve binding affinity, and control molecular conformation.[1][2] The rigid this compound core can serve as a non-planar, saturated scaffold to which pharmacophoric groups can be attached in a well-defined three-dimensional arrangement.
Potential Applications:
-
Bioisostere: The sterically hindered cyclohexane ring could act as a bioisosteric replacement for phenyl rings or other cyclic systems in known drug molecules, potentially improving pharmacokinetic properties such as solubility and metabolic stability.
-
Scaffold for Focused Libraries: Functionalized derivatives of this compound could be used to generate libraries of compounds for screening against various biological targets. The rigid core would reduce the conformational flexibility of the molecules, leading to more specific interactions.
-
Probing Protein Binding Pockets: The defined stereochemistry of substituted this compound derivatives could be used to map the steric and electronic requirements of enzyme active sites or receptor binding pockets.
Logical Workflow for Medicinal Chemistry Investigation
Caption: Workflow for exploring this compound in drug discovery.
Materials Science
The rigidity and defined shape of the this compound core could be exploited in the design of novel materials with unique properties.
Potential Applications:
-
Polymer Building Block: Incorporation of this bulky, non-planar unit into polymer backbones could lead to materials with high glass transition temperatures, altered solubility, and interesting mechanical properties.
-
Liquid Crystals: Derivatives of this compound with appropriate functional groups could be investigated for their potential to form liquid crystalline phases. The rigid core would provide the necessary structural anisotropy.
-
Molecular Spacers: In the field of porous materials or metal-organic frameworks (MOFs), functionalized this compound could be used as a rigid linker to control pore size and dimensionality.
Ligand Development for Catalysis
The steric bulk of the this compound framework can be a valuable feature in the design of ligands for transition metal catalysis. The gem-dimethyl groups can create a well-defined chiral pocket around a metal center, influencing the stereoselectivity of catalytic reactions.
Potential Applications:
-
Asymmetric Catalysis: Chiral derivatives of this compound could be synthesized and used as ligands in asymmetric hydrogenation, oxidation, or carbon-carbon bond-forming reactions.
-
Controlling Catalyst Activity: The steric hindrance provided by the tetramethyl-substituted ring could be used to stabilize reactive metal centers or to control the access of substrates to the catalytic site.
Experimental Protocols
While specific experimental procedures for this compound are scarce in the literature, a hypothetical protocol for its functionalization can be proposed based on established methods for related compounds. The following protocol describes a potential route to 1,1,3,3-tetramethylcyclohexan-5-one, a key intermediate for further derivatization.
Synthesis of 1,1,3,3-Tetramethylcyclohexan-5-one
This proposed two-step synthesis involves the catalytic hydrogenation of a suitable precursor followed by oxidation.
Experimental Workflow for Synthesis of a Key Intermediate
Caption: Proposed synthetic workflow for a functionalized derivative.
Step 1: Catalytic Hydrogenation of a Precursor Alcohol
-
Materials:
-
3,3,5,5-Tetramethylcyclohex-1-en-1-ol (or a similar unsaturated precursor)
-
Palladium on carbon (10 wt. %)
-
Ethanol (anhydrous)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reaction vessel, dissolve the precursor alcohol in anhydrous ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Seal the vessel and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 1,1,3,3-tetramethylcyclohexan-5-ol.
-
Step 2: Oxidation to the Ketone
-
Materials:
-
Crude 1,1,3,3-tetramethylcyclohexan-5-ol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (anhydrous)
-
-
Procedure:
-
Suspend PCC in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Dissolve the crude alcohol from Step 1 in anhydrous dichloromethane and add it to the PCC suspension in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 1,1,3,3-tetramethylcyclohexan-5-one.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
-
Conformational Analysis
The conformational landscape of this compound is dominated by the steric interactions of the four methyl groups. The chair conformation is expected to be the most stable, with the ring undergoing rapid flipping between two equivalent chair forms at room temperature. The gem-dimethyl groups at positions 1 and 3 will significantly influence the energy barrier of this ring flip and the preferred conformations of any derivatives.
Conformational Equilibrium of the Cyclohexane Ring
Caption: Ring-flip equilibrium of the this compound core.
Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable for quantifying the energy differences between the chair, boat, and twist-boat conformations and for predicting the preferred conformations of substituted derivatives.
Conclusion
This compound represents a largely untapped resource for chemical research. Its inherent steric bulk and conformational rigidity make it a prime candidate for investigation in medicinal chemistry, materials science, and catalysis. The synthetic routes to functionalized derivatives, while not extensively documented, are accessible through established organic chemistry methodologies. This guide provides a foundational framework and proposes several promising research directions that could unlock the full potential of this unique molecular scaffold. Further experimental and computational studies are warranted to fully elucidate the properties and applications of this compound and its derivatives.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 1,1,3,3-tetramethylcyclohexane, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the well-established preparation of 5,5-dimethylcyclohexane-1,3-dione (B117516) (dimedone), followed by an exhaustive methylation to introduce two additional methyl groups, yielding 2,2,5,5-tetramethylcyclohexane-1,3-dione. The final step involves the deoxygenation of the diketone functionality via a Wolff-Kishner reduction to afford the target saturated hydrocarbon. This protocol includes detailed experimental procedures, a summary of quantitative data, and graphical representations of the synthetic workflow.
Introduction
Saturated carbocyclic scaffolds are of significant interest in drug discovery due to their ability to confer desirable physicochemical properties such as improved metabolic stability and lipophilicity. This compound, with its sterically defined and rigid structure, serves as a key fragment in the design of novel therapeutic agents and advanced materials. Direct methylation of a dimethylcyclohexane precursor to achieve this substitution pattern is challenging due to the inert nature of the C-H bonds. Therefore, a more robust, multi-step synthesis involving the functionalization of a cyclohexane (B81311) ring is required. The following protocol outlines a reliable three-step synthesis starting from readily available precursors.
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis of this compound.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield |
| 1 | Michael Addition / Intramolecular Condensation | Mesityl oxide, Diethyl malonate | 5,5-Dimethylcyclohexane-1,3-dione (Dimedone) | Sodium ethoxide, Potassium hydroxide (B78521) | 67-85%[1] |
| 2 | Exhaustive Methylation | 5,5-Dimethylcyclohexane-1,3-dione | 2,2,5,5-Tetramethylcyclohexane-1,3-dione | Sodium hydride, Methyl iodide | 60-70% (estimated) |
| 3 | Wolff-Kishner Reduction | 2,2,5,5-Tetramethylcyclohexane-1,3-dione | This compound | Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide | 70-80% (estimated) |
Experimental Protocols
Step 1: Synthesis of 5,5-Dimethylcyclohexane-1,3-dione (Dimedone)
This procedure is adapted from the well-established synthesis of dimedone.[1][2][3]
Materials:
-
Mesityl oxide (freshly distilled, bp 126-131 °C)
-
Diethyl malonate
-
Sodium metal
-
Absolute ethanol (B145695)
-
Potassium hydroxide
-
Hydrochloric acid (concentrated)
-
Activated charcoal
-
Deionized water
Procedure:
-
In a flame-dried 2 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser protected with a calcium chloride tube, add 400 mL of absolute ethanol.
-
Carefully add 23 g (1 gram-atom) of clean sodium metal through the condenser at a rate that maintains the ethanol at a gentle boil.
-
Once all the sodium has dissolved, add 170 g (1.06 moles) of diethyl malonate, followed by the slow addition of 100 g (1.02 moles) of freshly distilled mesityl oxide from the dropping funnel.
-
Heat the mixture to reflux with constant stirring for two hours.
-
After the reflux period, add a solution of 125 g (2.2 moles) of potassium hydroxide in 575 mL of water. Continue to stir and reflux the mixture for an additional six hours.
-
While still hot, carefully acidify the reaction mixture to a litmus-acidic pH with dilute hydrochloric acid (1:2 v/v concentrated HCl:water).
-
Set up the flask for distillation and remove the majority of the ethanol by heating on a water bath.
-
To the hot residue, add approximately 15 g of activated charcoal and boil for 10-15 minutes.
-
Filter the hot solution by suction filtration. Repeat the decolorization step with fresh charcoal if necessary.
-
Cool the filtrate in an ice bath to induce crystallization.
-
Collect the crystalline product by suction filtration, wash with ice-cold water, and air dry.
-
The expected yield of 5,5-dimethylcyclohexane-1,3-dione is 96-122 g (67-85%).[1]
Step 2: Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,3-dione
This protocol describes the exhaustive methylation of the synthesized dimedone.
Materials:
-
5,5-Dimethylcyclohexane-1,3-dione
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Brine solution
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), equip a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Add a suspension of sodium hydride (2.2 equivalents, relative to dimedone) in anhydrous THF to the flask and cool to 0 °C in an ice bath.
-
Dissolve 5,5-dimethylcyclohexane-1,3-dione (1.0 equivalent) in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes.
-
Allow the mixture to stir at 0 °C for one hour after the addition is complete to ensure complete enolate formation.
-
Add methyl iodide (2.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
After the addition, allow the reaction to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,2,5,5-tetramethylcyclohexane-1,3-dione by recrystallization or column chromatography.
Step 3: Synthesis of this compound via Wolff-Kishner Reduction
This procedure utilizes the Huang-Minlon modification of the Wolff-Kishner reduction for the deoxygenation of the tetramethylated diketone.[4][5][6]
Materials:
-
2,2,5,5-Tetramethylcyclohexane-1,3-dione
-
Hydrazine hydrate (80%)
-
Potassium hydroxide
-
Diethylene glycol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2,2,5,5-tetramethylcyclohexane-1,3-dione (1.0 equivalent) in diethylene glycol.
-
Add potassium hydroxide (6.0 equivalents) and hydrazine hydrate (20.0 equivalents) to the solution.
-
Heat the reaction mixture to 110 °C for one hour.
-
After one hour, arrange the condenser for distillation and slowly raise the temperature to 190-200 °C to remove water and excess hydrazine.
-
Once the distillation ceases, refit the reflux condenser and maintain the reaction mixture at 190-200 °C for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and carefully quench by adding 1 M aqueous HCl until the solution is acidic.
-
Extract the product with diethyl ether (3 x volume of diethylene glycol).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound may be purified by distillation.
Visualizations
Caption: Overall synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of 1,1,3,3-Tetramethylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed experimental protocol for a multi-step synthesis of 1,1,3,3-Tetramethylcyclohexane. The synthesis involves three key stages: the formation of 3,3-dimethylcyclohexanone (B1346601), followed by exhaustive methylation to yield a tetramethylated cyclohexanone (B45756) intermediate, and concluding with a Wolff-Kishner reduction to obtain the final product.
Part 1: Synthesis of 3,3-Dimethylcyclohexanone via Catalytic Hydrogenation
This initial step focuses on the preparation of the key intermediate, 3,3-dimethylcyclohexanone, through the catalytic hydrogenation of dimedone.
Data Presentation
Table 1: Reagents for the Synthesis of 3,3-Dimethylcyclohexanone
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Dimedone | C₈H₁₂O₂ | 140.18 | 32 g (221 mmol) | Starting material |
| Methanol | CH₃OH | 32.04 | 147 mL | Solvent |
| Amberlyst CH57 | - | - | 37 g | Catalyst (Palladium-based) |
| Hydrogen Gas | H₂ | 2.02 | 2 bara | Reducing agent |
| Nitrogen Gas | N₂ | 28.01 | - | For inert atmosphere |
| Isopropanol | C₃H₈O | 60.10 | As needed | For GC analysis |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For GC analysis |
Table 2: Equipment for the Synthesis of 3,3-Dimethylcyclohexanone
| Equipment | Purpose |
| Autoclave with glass liner (500 mL) | Reaction vessel for hydrogenation |
| Magnetic stirrer and stir bar | Agitation of the reaction mixture |
| Heating mantle | Temperature control |
| Filtration apparatus (0.45 µm filter) | Catalyst removal |
| Gas chromatograph (GC) | Reaction monitoring and purity analysis |
Experimental Protocol
-
Catalyst and Reagent Preparation: In a 500 mL glass liner, place 37 g of Amberlyst CH57 catalyst. To this, add 32 g (221 mmol) of dimedone and 147 mL of methanol.
-
Reaction Setup: Seal the glass liner within the autoclave. Begin stirring the mixture at 500 rpm.
-
Inerting the System: Flush the autoclave three times with nitrogen gas at a pressure of 5 bara.
-
Pressurization and Leak Check: Pressurize the autoclave with hydrogen gas to 5 bara and hold for 10 minutes to ensure there are no leaks. Subsequently, release the pressure.
-
Reaction Conditions: Heat the autoclave to an internal temperature of 85°C. Once the temperature is stable, pressurize the system with hydrogen gas to 2 bara and increase the stirring speed to 1000 rpm.
-
Reaction Monitoring: Maintain the reaction at 85°C and 2 bara of hydrogen pressure for 7.5 hours. The reaction progress can be monitored by analyzing aliquots via GC.
-
Work-up: After the reaction is complete, cool the autoclave to below 25°C and carefully depressurize it. Flush the system three times with nitrogen gas.
-
Isolation of Product: Remove the reaction mixture and filter it through a 0.45 µm filter to remove the catalyst. The resulting filtrate contains the desired 3,3-dimethylcyclohexanone.[1]
-
Analysis: Dilute a small sample of the filtrate with isopropanol, add a small amount of sodium bicarbonate, and analyze by GC to determine the yield and purity. An expected yield of approximately 98% can be achieved.[1]
Part 2: Exhaustive Methylation of 3,3-Dimethylcyclohexanone
This step aims to introduce two additional methyl groups at the C1 position of 3,3-dimethylcyclohexanone. It should be noted that exhaustive methylation can be challenging and may result in a mixture of products. The following is a general procedure adapted from the methylation of a similar cyclic ketone.
Data Presentation
Table 3: Reagents for the Exhaustive Methylation
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Representative) | Notes |
| 3,3-Dimethylcyclohexanone | C₈H₁₄O | 126.20 | 0.1 mol | Starting material |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | ~4.4 eq. | Strong base |
| Methyl Iodide | CH₃I | 141.94 | ~5.0 eq. | Methylating agent |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sufficient for dissolution | Solvent |
| Saturated Ammonium (B1175870) Chloride Solution | NH₄Cl (aq) | 53.49 | As needed | For quenching |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |
Experimental Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous THF.
-
Base Addition: Carefully add approximately 4.4 equivalents of sodium hydride (60% dispersion in mineral oil) to the THF and cool the suspension to 0°C in an ice bath.
-
Enolate Formation: Dissolve one equivalent of 3,3-dimethylcyclohexanone in anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes. Allow the mixture to stir at 0°C for one hour after the addition is complete.
-
Alkylation: Add approximately 5.0 equivalents of methyl iodide dropwise to the reaction mixture at 0°C. After the addition, allow the reaction to slowly warm to room temperature and then reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0°C and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product will likely be a mixture and require purification by column chromatography or distillation to isolate the desired 1,1,3,3-tetramethylcyclohexan-x-one.
Part 3: Wolff-Kishner Reduction of 1,1,3,3-Tetramethylcyclohexan-x-one
The final step is the deoxygenation of the tetramethylated ketone to yield this compound using the Huang-Minlon modification of the Wolff-Kishner reduction.
Data Presentation
Table 4: Reagents for the Wolff-Kishner Reduction
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Representative) | Notes |
| 1,1,3,3-Tetramethylcyclohexan-x-one | C₁₀H₁₈O | 154.25 | 1 eq. | Starting material |
| Hydrazine (B178648) Hydrate (B1144303) (85%) | N₂H₄·H₂O | 50.06 | Excess | Reducing agent |
| Sodium Hydroxide | NaOH | 40.00 | 3 eq. | Base |
| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | Sufficient for reflux | High-boiling solvent |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the tetramethylated cyclohexanone intermediate, three equivalents of sodium hydroxide, and an excess of 85% hydrazine hydrate in diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for approximately one hour to facilitate the formation of the hydrazone.
-
Removal of Water and Excess Hydrazine: Reconfigure the apparatus for distillation and remove the water and excess hydrazine hydrate by distilling it off. This will allow the reaction temperature to rise to approximately 200°C.[2][3][4]
-
Reduction: Once the temperature reaches ~200°C, reconfigure the apparatus back to a reflux setup and continue heating for an additional 3-6 hours.[4]
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with a suitable organic solvent such as diethyl ether or pentane.
-
Purification: Wash the combined organic extracts with water and brine, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent by distillation. The crude product can be further purified by distillation to yield this compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed synthetic route for this compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
References
Application Note: Preparation of 1,1,3,3-Tetramethylcyclohexane for NMR Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,1,3,3-Tetramethylcyclohexane is a saturated cyclic alkane. Accurate structural elucidation and purity assessment using Nuclear Magnetic Resonance (NMR) spectroscopy are critical for its application in research and development. The quality of NMR data is highly dependent on the purity of the analyte and the precise preparation of the NMR sample. This document provides detailed protocols for a proposed synthesis, purification, and, most importantly, the preparation of this compound for high-resolution NMR analysis.
Experimental Protocols
Proposed Synthesis of this compound
A definitive, high-yield synthesis for this compound is not extensively documented in readily available literature. However, a plausible and effective route involves the complete reduction of a corresponding tetramethylated cyclohexanone (B45756) precursor using the Wolff-Kishner reduction. This reaction efficiently converts a carbonyl group into a methylene (B1212753) group under basic conditions.[1][2]
Reaction Scheme:
Materials:
-
3,3,5,5-Tetramethylcyclohexan-1-one (or other suitable precursor)
-
Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), 85%
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol (high-boiling solvent)
-
Hydrochloric acid (HCl), 1M for workup
-
Diethyl ether for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Protocol (Huang-Minlon Modification): [1][3]
-
Setup: Assemble a round-bottom flask with a reflux condenser and a magnetic stirrer in a fume hood.
-
Initial Reaction: To the flask, add the tetramethylcyclohexanone precursor, 3-5 equivalents of potassium hydroxide, and diethylene glycol.
-
Hydrazone Formation: Add an excess (e.g., 5-10 equivalents) of hydrazine hydrate to the mixture. Heat the reaction mixture to reflux (approx. 110-130 °C) for 1-2 hours to facilitate the formation of the hydrazone intermediate.[4]
-
Water Removal: Reconfigure the apparatus for distillation and carefully distill off water and any excess hydrazine. This allows the reaction temperature to rise.[3]
-
Reduction: Once the lower boiling point components are removed, allow the temperature to increase to 190-200 °C. Maintain this temperature for an additional 4-6 hours to drive the reduction to completion, which is evidenced by the cessation of nitrogen gas evolution.[4]
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice and slowly acidify with 1M HCl to neutralize the excess KOH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude this compound.
Purification by Fractional Distillation
Due to its non-polar nature and expected liquid state, fractional distillation is an effective method for purifying the synthesized this compound from non-volatile impurities or byproducts with different boiling points.[5][6]
Materials:
-
Crude this compound
-
Fractional distillation apparatus (heating mantle, distillation flask, fractionating column, condenser, receiving flask)
-
Anti-bumping granules
Protocol:
-
Setup: Assemble the fractional distillation apparatus. Ensure the fractionating column is well-insulated.
-
Distillation: Place the crude product into the distillation flask along with anti-bumping granules.[6]
-
Heating: Gently heat the flask. The temperature at the top of the column should be monitored closely.[7]
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound. Discard any initial fractions (forerun) that distill at a lower temperature.
-
Purity Check: The purity of the collected fraction should be assessed by Gas Chromatography (GC) before proceeding to NMR analysis.
Predicted NMR Spectral Data
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Nucleus | Atom Position(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| ¹H | C1-CH₃, C3-CH₃ (12H) | ~ 0.95 | Singlet |
| C2-CH₂ (2H) | ~ 1.50 | Singlet | |
| C4-CH₂, C6-CH₂ (4H) | ~ 1.35 | Triplet | |
| C5-CH₂ (2H) | ~ 1.25 | Quintet | |
| ¹³C | C1, C3 (Quaternary) | ~ 32.0 | Singlet |
| C1-CH₃, C3-CH₃ | ~ 29.0 | Singlet | |
| C2 | ~ 52.0 | Singlet | |
| C4, C6 | ~ 40.0 | Singlet | |
| C5 | ~ 19.0 | Singlet |
Note: Predicted values are estimates and may differ slightly from experimental results. The multiplicities for the ring protons are simplified; complex coupling may be observed in high-resolution spectra.
Protocol for NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality sample of purified this compound for NMR analysis.
Materials:
-
Purified this compound
-
Deuterated chloroform (B151607) (CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette with a cotton or glass wool plug
-
Vial and vortex mixer
Protocol:
-
Weigh Sample: Accurately weigh approximately 10-20 mg of the purified liquid product into a clean, dry vial. For ¹³C NMR, a higher concentration (up to 50 mg) may be beneficial.
-
Add Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a suitable choice for non-polar organic compounds.
-
Dissolve Sample: Securely cap the vial and gently vortex the mixture until the sample is fully dissolved, creating a homogenous solution.
-
Filter and Transfer: Using a Pasteur pipette with a small, tightly packed plug of glass wool, carefully filter the solution directly into a clean, dry NMR tube. This crucial step removes any particulate matter that could degrade spectral quality.
-
Check Sample Height: Ensure the final liquid height in the NMR tube is between 4.0 and 5.0 cm.
-
Cap and Clean: Cap the NMR tube securely. Thoroughly wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) moistened with ethanol (B145695) or isopropanol (B130326) to remove any dust or fingerprints.
-
Labeling: Clearly label the NMR tube at the top with a unique identifier.
Workflow Visualization
The following diagram illustrates the complete workflow from synthesis to analysis.
Caption: Overall experimental workflow from synthesis to final NMR analysis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chemrevise.org [chemrevise.org]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. savemyexams.com [savemyexams.com]
- 8. PROSPRE [prospre.ca]
- 9. CASPRE [caspre.ca]
- 10. Predict 1H proton NMR spectra [nmrdb.org]
Applications of 1,1,3,3-Tetramethylcyclohexane in Organic Synthesis: An Overview
Extensive research indicates that 1,1,3,3-tetramethylcyclohexane is not a commonly utilized compound in standard organic synthesis applications. Despite a thorough search of scientific literature, chemical databases, and patent repositories, no specific or detailed application notes or experimental protocols for its use as a solvent, reagent, or synthetic building block were identified. Database entries primarily provide physicochemical properties of the compound and its isomers.
This lack of documented applications suggests that other isomers or derivatives of tetramethylcyclohexane are more frequently employed in synthetic chemistry. For researchers and professionals in drug development, the exploration of related, well-documented compounds may offer more practical value.
Alternative Tetramethylcyclohexane Derivatives in Synthesis
While information on this compound is scarce, its structural motif is present in other derivatives that have found applications in organic synthesis. Below are examples of reactions involving a related dione, which may provide insights into the reactivity of the tetramethylcyclohexane scaffold.
Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione (B23200)
One related compound for which synthetic protocols are available is 2,2,5,5-tetramethylcyclohexane-1,4-dione. Its synthesis involves the exhaustive methylation of 1,4-cyclohexanedione (B43130).
Experimental Protocol: Exhaustive Methylation of 1,4-Cyclohexanedione
This protocol outlines a general procedure for the synthesis of 2,2,5,5-tetramethylcyclohexane-1,4-dione. Optimization for specific laboratory conditions may be required.
Materials:
-
1,4-Cyclohexanedione
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous THF to the flask.
-
Carefully add sodium hydride (4.4 equivalents) to the THF and cool the suspension to 0 °C using an ice bath.
-
Dissolve 1,4-cyclohexanedione (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension over 30 minutes. Stir the mixture at 0 °C for an additional hour after the addition is complete to facilitate enolate formation.
-
Add methyl iodide (5.0 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 2,2,5,5-tetramethylcyclohexane-1,4-dione.
Logical Workflow for the Synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione
Caption: Workflow for the synthesis of 2,2,5,5-Tetramethylcyclohexane-1,4-dione.
Summary of Key Reaction Parameters (Quantitative Data)
| Parameter | Value |
| 1,4-Cyclohexanedione | 1.0 equivalent |
| Sodium Hydride (NaH) | 4.4 equivalents |
| Methyl Iodide (CH₃I) | 5.0 equivalents |
| Reaction Temperature | 0 °C to Reflux |
| Reaction Time | 12 - 24 hours |
Application Notes and Protocols: 1,1,3,3-Tetramethylcyclohexane as a Reference Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylcyclohexane is a saturated cyclic hydrocarbon with the molecular formula C₁₀H₂₀. While it exists as a chemical entity, extensive research reveals a notable lack of its specific application as a reference standard in chromatographic analyses within publicly available scientific literature and databases. However, its isomers, such as 1,1,3,5-tetramethylcyclohexane (B1595269) and 1,1,2,3-tetramethylcyclohexane, are more frequently documented in chromatographic studies, particularly in gas chromatography (GC).
This document provides the available physicochemical properties of this compound. Furthermore, it presents detailed application notes and protocols for the use of its isomers as reference standards, which can serve as a valuable guideline for researchers interested in utilizing saturated hydrocarbons in their chromatographic workflows.
Physicochemical Properties of Tetramethylcyclohexane Isomers
A summary of key properties for this compound and its more commonly cited isomers is presented below. This data is essential for method development, particularly in gas chromatography where volatility and molecular weight influence retention behavior.
| Property | This compound | 1,1,3,5-Tetramethylcyclohexane | 1,1,2,3-Tetramethylcyclohexane |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀[1] | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol [2] | 140.27 g/mol [3] |
| CAS Number | 24770-64-7 | 4306-65-4[2][4] | 6783-92-2[3] |
| Kovats Retention Index (Standard Non-polar) | No data available | 890[2] | 956.6, 958.6[3] |
Application as a Reference Standard in Gas Chromatography
Saturated hydrocarbons like tetramethylcyclohexane isomers are excellent candidates for reference standards in GC for several reasons:
-
Chemical Inertness: Their saturated nature makes them less likely to react with other components in a sample matrix or with the stationary phase of the GC column.
-
Predictable Elution: They elute in a predictable manner based on their boiling points and interaction with the stationary phase.
-
Utility in Retention Index Calculations: They can be used to calculate Kovats retention indices, which aid in the identification of unknown compounds.
While specific protocols for this compound are not available, the following experimental protocol for an isomeric tetramethylcyclohexane standard in GC-MS analysis can be adapted.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general framework for the use of a tetramethylcyclohexane isomer as a reference standard for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds.
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the tetramethylcyclohexane reference standard and dissolve it in 10 mL of a high-purity volatile solvent such as hexane (B92381) or ethyl acetate.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard (Optional but Recommended): For improved precision, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) at a constant concentration to all calibration standards and samples.
Sample Preparation
The sample preparation method will be matrix-dependent. For liquid samples, a simple dilution with the appropriate solvent may be sufficient. For more complex matrices (e.g., biological fluids, environmental samples), extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.
GC-MS Instrumentation and Conditions
The following are typical starting conditions for a GC-MS analysis. Optimization will be required based on the specific analytes and instrumentation.
| Parameter | Recommended Condition |
| Gas Chromatograph | Agilent 7890B GC system or equivalent |
| Injector | Split/splitless inlet, operated in split mode (e.g., 20:1 split ratio) at 250°C |
| Column | DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C. |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Data Acquisition | Full Scan mode (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis. |
Data Analysis
-
Qualitative Analysis: Identify the tetramethylcyclohexane peak based on its retention time and comparison of its mass spectrum with a reference library.
-
Quantitative Analysis:
-
Integrate the peak areas of the target analyte(s) and the internal standard (if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of the analyte(s) in the unknown samples using the regression equation from the calibration curve.
-
Logical Workflow for Using a Reference Standard
The following diagram illustrates the general workflow for using a reference standard in a chromatographic analysis.
Signaling Pathway for Method Development Logic
The decision-making process for developing a chromatographic method utilizing a reference standard can be visualized as follows.
References
laboratory procedure for handling 1,1,3,3-Tetramethylcyclohexane
Note on Isomer: This document provides detailed handling and safety protocols for 1,1,3,5-Tetramethylcyclohexane . Due to a significant lack of available safety and experimental data for the specific isomer 1,1,3,3-Tetramethylcyclohexane, this closely related and well-documented isomer is presented as a substitute to ensure a safe and comprehensive guide. Researchers should not assume the data is directly transferable and must exercise caution.
Application Notes
1,1,3,5-Tetramethylcyclohexane is a flammable, colorless to almost colorless liquid hydrocarbon. It is primarily utilized in research laboratories as an organic building block or a solvent in chemical synthesis.[1][2] Its saturated cyclic structure and methyl substitutions make it a useful non-polar compound in various organic reactions. This compound has been identified in nature, for example, in Solanum lycopersicum (tomato).[3] Given its classification as a flammable liquid, strict adherence to safety protocols is essential to mitigate risks of fire and exposure.[3][4]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of 1,1,3,5-Tetramethylcyclohexane.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀ | [2] |
| Molecular Weight | 140.27 g/mol | [2] |
| CAS Number | 4306-65-4 | [2] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | 152.55 °C to 156.00 °C at 760 mmHg (est.) | [5] |
| Melting Point | -84.33 °C (estimate) | |
| Density | 0.7813 g/cm³ | |
| Flash Point | 38.10 °C (101.00 °F) (est.) | [5] |
| Purity | >96.0% (GC) |
Experimental Protocols & Procedures
General Handling and Safety Protocol
This protocol outlines the essential steps for safely handling 1,1,3,5-Tetramethylcyclohexane in a laboratory setting.
Caption: General workflow for handling 1,1,3,5-Tetramethylcyclohexane.
Methodology:
-
Preparation and Engineering Controls:
-
Always work within a properly functioning chemical fume hood to ensure adequate ventilation.[1][4]
-
Confirm that a suitable fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is readily available.[6]
-
Keep a spill kit with inert, non-combustible absorbent material (e.g., sand, vermiculite) nearby.
-
Ensure all ignition sources such as hot plates, open flames, and spark-producing equipment are removed from the work area.
-
-
Personal Protective Equipment (PPE):
-
Chemical Handling:
-
Disposal:
-
Collect all waste containing 1,1,3,5-Tetramethylcyclohexane in a clearly labeled, sealed container.
-
Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.
-
Protocol for a Small-Scale Organic Synthesis Reaction
This protocol provides a general workflow for using 1,1,3,5-Tetramethylcyclohexane as a solvent in a hypothetical reaction.
Methodology:
-
Reaction Setup:
-
Set up the reaction glassware (e.g., round-bottom flask with a condenser) inside a chemical fume hood.
-
Add the required reactants to the flask.
-
Under an inert atmosphere (if required by the reaction chemistry), add the desired volume of 1,1,3,5-Tetramethylcyclohexane as the solvent using a syringe or cannula.
-
-
Running the Reaction:
-
Begin stirring and, if necessary, heat the reaction mixture using a heating mantle with a temperature controller.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction appropriately.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product using standard laboratory techniques such as column chromatography or distillation.
-
-
Waste Handling:
-
Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers for proper disposal.
-
Emergency Procedures
This section outlines the immediate actions to be taken in case of an emergency.
Caption: Decision tree for emergency response procedures.
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with plenty of water or shower.[4]
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Inhalation: Move the victim to an area with fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
-
Spill: Evacuate personnel to a safe area. Remove all sources of ignition.[4] Contain the spill using non-combustible absorbent materials and collect it into a suitable, closed container for disposal.[6]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish. Do not use water, as it may scatter and spread the fire.[6]
References
Application Note and Protocols for the Conformational Analysis of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3,3-Tetramethylcyclohexane is a substituted cyclohexane (B81311) derivative of interest in stereochemical and conformational studies. The presence of two gem-dimethyl groups significantly influences the conformational equilibrium of the cyclohexane ring. Understanding the preferred conformation is crucial as the three-dimensional structure of a molecule dictates its physical, chemical, and biological properties. In a typical cyclohexane, the chair conformation is significantly more stable. However, in highly substituted derivatives like this compound, steric hindrance from bulky substituents can lead to a greater population of non-chair forms, such as the twist-boat conformation.
This document outlines the experimental setup for the conformational analysis of this compound, drawing parallels from studies on structurally similar, sterically hindered analogs. The primary techniques discussed are Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, which are powerful tools for elucidating conformational preferences and energy barriers.
Key Experimental Techniques
The conformational analysis of this compound can be effectively carried out using a combination of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Temperature-dependent NMR is a cornerstone technique for studying dynamic conformational equilibria. By analyzing spectra at various temperatures, it is possible to observe the coalescence of signals, which allows for the determination of the energy barrier to ring inversion. Both ¹H and ¹³C NMR can provide valuable information, with ¹³C NMR often being pivotal for detailed analysis of cyclohexane derivatives. Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space proton proximities, aiding in the differentiation of various spatial arrangements.
-
Computational Chemistry: Molecular mechanics and quantum chemical calculations are used to model the potential energy surface of the molecule. These methods can predict the relative energies of different conformers (e.g., chair, twist-boat), key dihedral angles, and bond lengths. Computational results complement experimental data and aid in the assignment of NMR signals.
-
X-ray Crystallography: Should a suitable single crystal of this compound be obtainable, X-ray diffraction would provide the most definitive information about its solid-state conformation, including precise bond lengths and angles.
Experimental Workflow
The following diagram illustrates a typical workflow for the conformational analysis of this compound.
Caption: Experimental workflow for the conformational analysis of this compound.
Experimental Protocols
Temperature-Dependent NMR Spectroscopy
Objective: To determine the energy barrier for ring inversion and the relative populations of the major conformers.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of highly purified this compound in a suitable deuterated solvent (e.g., deuterated toluene, CD₂Cl₂). The choice of solvent is critical as its freezing point must be low enough for the desired temperature range.
-
Transfer the solution to an NMR tube and degas if necessary.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a variable temperature unit.
-
-
Data Acquisition:
-
Acquire a series of ¹³C NMR spectra over a wide temperature range, starting from room temperature and decreasing in increments of 5-10 K until significant spectral changes (broadening, decoalescence) are observed.
-
Record the coalescence temperature (Tc), which is the temperature at which two exchanging signals merge into a single broad peak.
-
At the lowest achievable temperature, acquire a high-quality spectrum to determine the chemical shifts of the individual conformers and their integration to calculate the equilibrium constant (K).
-
-
Data Analysis:
-
Calculate the free energy of activation (ΔG‡) for the ring inversion from the coalescence temperature using the appropriate equations.
-
Determine the equilibrium constant (K) from the relative populations of the conformers at low temperatures.
-
Calculate the difference in free energy (ΔG°) between the conformers using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.[1]
-
Computational Modeling
Objective: To calculate the relative energies and geometries of the possible conformers.
Methodology:
-
Software: Utilize computational chemistry software such as Gaussian, Spartan, or Avogadro.
-
Conformational Search:
-
Construct the 3D structure of this compound.
-
Perform a systematic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[2]
-
-
Geometry Optimization and Energy Calculation:
-
For the identified low-energy conformers (e.g., chair and twist-boat), perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
-
The relative energies of the conformers are calculated by comparing their total electronic energies, often with corrections for zero-point vibrational energy (ZPVE).[1]
-
-
Transition State Search:
-
To determine the energy barrier for interconversion, perform a transition state search between the two primary conformers. The resulting transition state structure is confirmed by the presence of a single imaginary frequency.[1]
-
Data Presentation
The following table summarizes hypothetical quantitative data that could be obtained from the conformational analysis of this compound, based on findings for analogous sterically hindered cyclohexanes.
| Parameter | Chair Conformation | Twist-Boat Conformation | Experimental/Computational Method |
| Relative Free Energy (ΔG°) | Higher Energy | Lower Energy | Temperature-Dependent NMR / DFT |
| Population at Low Temp. | Minor | Major | Temperature-Dependent NMR |
| Calculated Energy Barrier (ΔG‡) | - | - | Temperature-Dependent NMR / DFT |
| Key Dihedral Angles | ~55-60° | Varies | Computational Modeling |
| Important Bond Lengths (C-C) | ~1.53-1.54 Å | Varies | Computational Modeling / X-ray |
Conclusion
The conformational analysis of this compound relies on a synergistic approach combining experimental techniques, primarily temperature-dependent NMR spectroscopy, with computational modeling. Due to significant steric strain from the gem-dimethyl groups, it is anticipated that, unlike unsubstituted cyclohexane, the twist-boat conformation may be the more stable conformer. The protocols outlined in this application note provide a robust framework for researchers to investigate the conformational landscape of this and other highly substituted cyclohexane derivatives, which is essential for applications in drug design and materials science.
References
Application Notes and Protocols: 1,1,3,3-Tetramethylcyclohexane as a High Boiling Point Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
High boiling point solvents are essential in a variety of chemical processes, particularly in synthetic chemistry where elevated reaction temperatures are required to overcome activation energy barriers and drive reactions to completion. These solvents, typically with boiling points above 150°C, offer a stable medium for reactions that are sluggish at lower temperatures. 1,1,3,3-Tetramethylcyclohexane is a cycloaliphatic hydrocarbon that, due to its molecular structure and expected high boiling point, presents itself as a potential candidate for such applications. This document provides an overview of its anticipated properties, potential applications, and generalized experimental protocols.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The data presented here is largely based on its isomer, 1,1,3,5-tetramethylcyclohexane, and the general properties of high boiling point aliphatic hydrocarbon solvents. Researchers should verify the properties of this compound before use.
Physicochemical Properties
The properties of this compound are expected to be similar to its isomers. The following table summarizes the available data for the related isomer, 1,1,3,5-tetramethylcyclohexane, to provide an estimate of its characteristics.
| Property | Value (for 1,1,3,5-Tetramethylcyclohexane) | Reference |
| Molecular Formula | C₁₀H₂₀ | [1] |
| Molecular Weight | 140.27 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 148 °C / 260 mmHg | |
| Density (Specific Gravity at 20/20°C) | 0.79 | |
| Refractive Index | 1.43 | |
| Flash Point | 52 °C | |
| Purity (GC) | >96.0% |
Potential Applications
Based on the general characteristics of high boiling point aliphatic hydrocarbon solvents, this compound could be a suitable solvent for a range of applications:
-
Organic Synthesis: As a medium for high-temperature reactions such as certain types of cross-coupling reactions, rearrangements, and polymerizations where precise temperature control above the boiling points of common solvents is necessary.
-
Coatings and Inks: In the formulation of paints, varnishes, and printing inks, high boiling point solvents can improve flow and leveling, and control the drying time.
-
Adhesives and Sealants: Used to dissolve and carry active components, its low volatility can be advantageous for long open times.
-
Cleaning and Degreasing: Effective in dissolving oils, greases, and other non-polar contaminants from metal surfaces and other materials.
-
Extraction Processes: As a non-polar extraction solvent for natural products or in specific industrial separation processes.
Experimental Protocols
The following are generalized protocols for the use of a high boiling point solvent like this compound in a typical chemical reaction.
General Protocol for a High-Temperature Organic Reaction
-
Reaction Setup:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the starting materials and this compound as the solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The volume of the solvent should be sufficient to ensure proper mixing and heat transfer, typically aiming for a reactant concentration of 0.1-1.0 M.
-
-
Heating and Reaction Monitoring:
-
The reaction mixture is heated to the desired temperature using a suitable heating mantle or oil bath.
-
The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Aliquots can be carefully withdrawn from the reaction mixture at regular intervals.
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
If the product is a solid, it may precipitate upon cooling and can be isolated by filtration. The solid should be washed with a low-boiling point solvent (e.g., hexane) to remove residual high-boiling solvent.
-
If the product is soluble, the solvent can be removed under reduced pressure using a rotary evaporator. Due to the high boiling point of the solvent, a high-vacuum pump and heating of the water bath may be necessary.
-
Alternatively, an extractive work-up can be performed by adding an immiscible solvent (e.g., water) and extracting the product into a more volatile organic solvent (e.g., ethyl acetate, dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated.
-
-
Purification:
-
The crude product can be further purified by standard techniques such as column chromatography, recrystallization, or distillation.
-
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting a chemical reaction using a high boiling point solvent.
Caption: General workflow for a chemical synthesis using a high boiling point solvent.
Logical Relationship for Solvent Selection
This diagram outlines the decision-making process for selecting a high boiling point solvent for a specific application.
Caption: Key considerations for selecting a high boiling point solvent.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the information for its isomers, it is a flammable liquid and vapor.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam extinguishers.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for Determining the Purity of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods for the quantitative determination of 1,1,3,3-Tetramethylcyclohexane purity. The primary techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID) for percentage purity and impurity profiling, and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute purity assessment.
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
Gas chromatography is a robust and widely used technique for assessing the purity of volatile compounds like this compound. By separating the components of a sample, it allows for the quantification of the main compound and any impurities present.
Experimental Protocol
a. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable volatile solvent, such as high-purity dichloromethane (B109758) or hexane, and dilute to the mark.
-
Transfer an aliquot of the solution into a 2 mL GC vial for analysis.
b. Instrumentation and Conditions: A standard gas chromatograph equipped with a flame ionization detector (FID) is used. The following conditions are recommended and should be optimized for the specific instrument and column used.
| Parameter | Recommended Setting |
| GC Column | Non-polar capillary column (e.g., DB-1ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sample concentration) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal Hold: 5 min at 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Data Acquisition | Collect data for the entire run time. |
c. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the area percent of the this compound peak relative to the total area of all peaks. This provides an estimation of the purity.
-
For more accurate quantification, a calibration curve can be prepared using certified reference standards of this compound.
Data Presentation
Table 1: Example GC-FID Purity Analysis Results
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 8.52 | 543210 | 0.15 | Impurity A (e.g., isomer) |
| 2 | 9.15 | 361234567 | 99.70 | This compound |
| 3 | 10.23 | 361234 | 0.10 | Impurity B (e.g., solvent) |
| 4 | 11.05 | 180617 | 0.05 | Unknown Impurity |
| Total | 362319628 | 100.00 |
Experimental Workflow
Caption: Workflow for GC-FID Purity Analysis.
Quantitative ¹H NMR (qNMR) Spectroscopy Method
Quantitative NMR (qNMR) is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[1] It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[2]
Experimental Protocol
a. Sample and Standard Preparation:
-
Select a high-purity, stable internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The purity of the internal standard must be certified.
-
Accurately weigh (to 0.01 mg) about 15-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh (to 0.01 mg) about 10-15 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a high-quality NMR tube.
b. NMR Data Acquisition: It is crucial to use acquisition parameters that ensure accurate and reproducible integration.
| Parameter | Recommended Setting |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Program | Standard single 90° pulse experiment (e.g., 'zg30' on Bruker) |
| Acquisition Time (AQ) | ≥ 3 seconds |
| Relaxation Delay (D1) | > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds for quantitative work) |
| Number of Scans (NS) | 8 to 16 (sufficient to achieve a signal-to-noise ratio > 250:1 for the peaks of interest) |
| Temperature | 298 K (regulated) |
| Spectral Width (SW) | Cover all signals of interest (e.g., 0-12 ppm) |
| Data Points (TD) | 64k |
c. Data Processing and Analysis:
-
Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum manually.
-
Apply a baseline correction.
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation
Table 2: Example qNMR Purity Calculation
| Parameter | Value |
| Analyte (this compound) | |
| Mass of Analyte (manalyte) | 20.15 mg |
| Molecular Weight (MWanalyte) | 140.27 g/mol |
| Selected Analyte Signal Integral (Ianalyte) | 12.00 |
| Number of Protons (Nanalyte) | 12 (for the four methyl groups) |
| Internal Standard (Maleic Acid) | |
| Mass of Standard (mstd) | 10.50 mg |
| Molecular Weight (MWstd) | 116.07 g/mol |
| Purity of Standard (Pstd) | 99.9% |
| Standard Signal Integral (Istd) | 2.10 |
| Number of Protons (Nstd) | 2 |
| Calculated Purity | 99.5% |
Logical Relationship for qNMR Purity Calculation
Caption: Logical flow for qNMR purity calculation.
Concluding Remarks
For routine quality control and assessment of relative purity, the GC-FID method is efficient and reliable. For the certification of reference materials or when absolute purity is required, the qNMR method is superior due to its status as a primary ratio method. The choice of method will depend on the specific requirements of the analysis, available instrumentation, and the desired level of accuracy. It is recommended to use orthogonal methods, such as GC and qNMR, to provide a higher degree of confidence in the purity assessment.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Tetramethylcyclohexane Isomers
Welcome to the technical support center for challenges in the purification of tetramethylcyclohexane (TMCH) isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles associated with separating these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the purification of tetramethylcyclohexane isomers so challenging?
A1: The primary challenge lies in the very similar physicochemical properties of the isomers. Structural and stereoisomers of TMCH (e.g., 1,2,3,4-TMCH vs. 1,2,4,5-TMCH, or cis- vs. trans-isomers) have identical molecular weights and elemental compositions. This results in subtle differences in their boiling points, melting points, and polarity, making them difficult to separate using conventional methods like fractional distillation or standard chromatography.[1][2][3] The key to successful separation is to exploit the minor differences in their three-dimensional structures.[2]
Q2: Which analytical techniques are most effective for separating and identifying TMCH isomers?
A2: High-resolution capillary gas chromatography (GC) is the most powerful and commonly used method for the analytical separation of complex hydrocarbon mixtures, including TMCH isomers.[1] Using long capillary columns (up to 300 meters) with specific stationary phases can provide the efficiency needed to resolve isomers with very similar properties.[1][4] For identification, coupling GC with mass spectrometry (GC-MS) is essential.
Q3: Is fractional distillation a viable option for large-scale purification?
A3: While possible in theory, fractional distillation is often inefficient for separating TMCH isomers due to their typically close boiling points.[2][5] Achieving a meaningful separation requires highly efficient equipment, such as a long fractionating column with high-efficiency packing, precise control over the reflux ratio, and potentially performing the distillation under reduced pressure.[2][6] For isomers with nearly identical boiling points, this method is often impractical.[5]
Q4: Can crystallization be used to purify a specific TMCH isomer?
A4: Yes, fractional crystallization can be an effective purification method, especially if one isomer can form a well-defined crystal lattice while others remain in solution.[7][8][9] The success of this technique is highly dependent on finding a suitable solvent or solvent mixture in which the solubilities of the isomers differ significantly at a given temperature.[7] In some cases, crystallization at very low temperatures, for instance using liquid methane (B114726) as a solvent, has been employed for purifying challenging hydrocarbon mixtures.[10]
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak resolution or co-elution of isomers. | Column Inefficiency: The column is too short or has the wrong stationary phase. | Increase column length for more theoretical plates.[1] Switch to a stationary phase with higher selectivity for hydrocarbon isomers (e.g., certain polysiloxanes or liquid crystalline phases).[1][11] |
| Improper Oven Temperature Program: The temperature ramp is too fast, or the initial/final temperatures are not optimized. | Decrease the temperature ramp rate (e.g., from 10°C/min to 2-5°C/min).[2] Optimize the initial hold time and temperature to improve the separation of early-eluting compounds. | |
| Incorrect Carrier Gas Flow Rate: The flow rate is too high or too low, leading to band broadening. | Optimize the carrier gas (e.g., Helium) flow rate to the column's specifications, typically around 1-2 mL/min for capillary columns.[2] | |
| Broad or tailing peaks. | Active Sites in the System: Contamination or active sites in the injector liner or column can interact with analytes. | Deactivate or replace the injector liner. Condition the column according to the manufacturer's instructions. |
| Sample Overload: Injecting too much sample can saturate the column. | Dilute the sample. Use a higher split ratio in the injector. |
Purification by Crystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | Solution is Undersaturated: Too much solvent was used. | Slowly evaporate some of the solvent and attempt to cool again. |
| High Solubility: The compound is highly soluble in the chosen solvent even at low temperatures. | Change to a solvent where the compound is less soluble. Try a mixture of solvents. | |
| Inhibitors Present: Impurities are preventing crystal nucleation. | Attempt to pre-purify the mixture using another technique (e.g., column chromatography) to remove major impurities.[7] | |
| Oily precipitate forms instead of crystals. | Solution Cooled Too Quickly: Rapid cooling does not allow for an ordered crystal lattice to form. | Allow the solution to cool to room temperature slowly, then gradually cool further in an ice bath or freezer. Insulate the flask to slow the cooling rate.[9] |
| Inappropriate Solvent: The solvent is not suitable for crystallization of this compound. | Experiment with a range of solvents with different polarities. | |
| Low yield of purified crystals. | Significant Solubility at Low Temperature: A substantial amount of the target isomer remains in the mother liquor. | Cool the solution to a lower temperature if possible. Minimize the amount of cold solvent used for washing the isolated crystals.[12] |
Data Presentation
Physical Properties of C10 Cycloalkane Isomers
The separation of tetramethylcyclohexane isomers is challenging due to their very similar physical properties. The following table provides data for representative isomers to illustrate the small differences that must be exploited during purification.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 1,2,3,4-Tetramethylcyclohexane | C₁₀H₂₀ | 140.27 | 165-167 | - |
| 1,2,4,5-Tetramethylcyclohexane | C₁₀H₂₀ | 140.27 | 162-164 | - |
| cis-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 130 | -50 |
| trans-1,2-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 123 | -89 |
| cis-1,4-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 124 | -87 |
| trans-1,4-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 119 | -37 |
Note: Comprehensive, experimentally verified data for all TMCH isomers is sparse in the literature. Data for dimethylcyclohexane isomers are included to illustrate the typical, small differences in boiling points between cis and trans isomers.
Experimental Protocols
Protocol 1: Isomer Separation by Preparative Gas Chromatography (pGC)
Preparative GC is a powerful technique for isolating pure volatile compounds like TMCH isomers on a milligram to gram scale.[13][14]
-
System Preparation:
-
Install a preparative-scale GC column (typically wider bore, e.g., >5 mm ID, with a thick film of a suitable stationary phase like a non-polar polysiloxane).
-
Ensure the system is equipped with an effluent splitter that directs a small portion of the flow (~1-2%) to a detector (e.g., FID) and the majority to a collection trap.
-
Prepare a series of collection traps, which can be simple U-tubes cooled with a cryogen (e.g., liquid nitrogen or dry ice/acetone bath).
-
-
Sample Preparation:
-
If the isomer mixture is highly viscous, dilute it with a minimal amount of a highly volatile solvent (e.g., pentane (B18724) or hexane) to facilitate injection.
-
-
Method Development (Analytical Scale):
-
First, develop an optimal separation method on an analytical GC with a similar stationary phase to determine the retention times and resolution of the target isomers.
-
Optimize the oven temperature program to maximize the time between the elution of the desired isomer peaks.
-
-
Preparative Run:
-
Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Inject a larger volume of the sample (e.g., 10-100 µL, depending on system capacity).
-
Run the optimized temperature program.
-
-
Fraction Collection:
-
Monitor the detector signal. Just before the peak for the first target isomer begins to elute, attach a cooled collection trap to the preparative outlet.
-
Collect the fraction until the detector signal returns to baseline.
-
Quickly switch to a new trap to collect the next eluting isomer.
-
Repeat the injection and collection cycle as needed to accumulate the desired amount of purified material.
-
-
Recovery and Analysis:
-
Allow the traps to warm to room temperature.
-
Rinse the condensed liquid from the trap with a small amount of a volatile solvent.
-
Confirm the purity of each collected fraction using analytical GC.
-
Protocol 2: Purification by Fractional Crystallization
This protocol outlines a general approach for purifying a solid TMCH isomer or one that can be crystallized from a mixture.[8][9][12]
-
Solvent Selection:
-
In separate test tubes, test the solubility of the impure mixture in small amounts of various solvents (e.g., methanol, ethanol, acetone, hexane) at room temperature and upon heating.
-
The ideal solvent will dissolve the compound when hot but show low solubility when cold.[7] The primary impurities should ideally remain soluble at low temperatures.
-
-
Dissolution:
-
Place the impure isomer mixture in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves. Using excess solvent will reduce the final yield.[9]
-
If colored impurities are present, they can be removed by adding a small amount of activated charcoal and hot filtering the solution.[7]
-
-
Cooling and Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Do not disturb the flask during this process.
-
If no crystals form, try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.[9]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Drying:
-
Leave the vacuum on to pull air through the crystals for several minutes to help them dry.[8]
-
Transfer the crystals to a watch glass and allow them to air dry completely. For higher purity, dry in a vacuum desiccator.
-
-
Purity Assessment:
-
Check the purity of the recrystallized product by measuring its melting point and analyzing it by GC. A pure compound should have a sharp melting point range.[15]
-
Visualizations
Experimental Workflow for Isomer Purification
Caption: General workflow for the separation, purification, and analysis of TMCH isomers.
Troubleshooting Poor GC Peak Resolution
Caption: Decision tree for troubleshooting and improving GC separation of isomers.
References
- 1. vurup.sk [vurup.sk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. esisresearch.org [esisresearch.org]
- 8. scribd.com [scribd.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. researchgate.net [researchgate.net]
- 12. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of natural products by preparative gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1,1,3,3-Tetramethylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of 1,1,3,3-Tetramethylcyclohexane synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible and commonly referenced synthetic strategy for this compound involves a two-step process:
-
Exhaustive Methylation: The synthesis typically starts with the exhaustive methylation of 1,3-cyclohexanedione (B196179) to form this compound-2,4-dione.
-
Reduction: The resulting diketone is then reduced to the final product, this compound. Common reduction methods for this transformation include the Wolff-Kishner reduction and the Clemmensen reduction.
Q2: What are the critical parameters influencing the yield of the initial methylation reaction?
A2: The key factors that significantly impact the yield of this compound-2,4-dione are:
-
Choice of Base: A strong base is required for the deprotonation of the diketone.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Temperature: Temperature control is crucial to balance the reaction rate and minimize side reactions.
-
Stoichiometry of Reagents: The molar ratio of the diketone, base, and methylating agent must be carefully controlled.
Q3: How can I confirm the successful synthesis of this compound?
A3: The final product should be characterized using standard analytical techniques to confirm its identity and purity. Spectroscopic data for this compound can be used as a reference.[1]
| Technique | Expected Observations |
| ¹³C NMR | Expected chemical shifts should be compared with literature values.[1] |
| Mass Spec | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (140.27 g/mol ). |
| Infrared (IR) | The IR spectrum should show characteristic C-H stretching and bending frequencies for an alkane and the absence of a C=O stretching band from the diketone starting material. |
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Methylation | Ensure a sufficient excess of the methylating agent (e.g., methyl iodide) and a strong enough base to drive the reaction to completion. Monitor the reaction progress by TLC or GC-MS. |
| Side Reactions During Methylation | Aldol (B89426) condensation can be a significant side reaction. To minimize this, add the base slowly at a low temperature. |
| Inefficient Reduction | The chosen reduction method (Wolff-Kishner or Clemmensen) may not be optimal for your specific substrate or scale. Consider optimizing the reaction conditions (temperature, reaction time, reagent stoichiometry) or exploring the alternative reduction method. The Wolff-Kishner reduction is conducted under basic conditions, while the Clemmensen reduction uses acidic conditions; the stability of your substrate will dictate the best choice.[2] |
| Product Loss During Workup | This compound is a volatile compound. Care should be taken during solvent removal to avoid product loss. Use a rotary evaporator at a controlled temperature and pressure. |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Incompletely Methylated Intermediates | Improve the efficiency of the methylation step by increasing the reaction time, temperature, or the amount of methylating agent. Purification by column chromatography may be necessary to separate the desired tetramethylated product from undermethylated species. |
| Aldol Condensation Products | As mentioned previously, slow addition of the base at low temperatures during methylation can minimize aldol side products. These byproducts can often be removed by column chromatography. |
| Rearrangement Products from Reduction | The Clemmensen reduction of 1,3-diketones can sometimes lead to rearrangement byproducts.[3] If rearrangement is a significant issue, the Wolff-Kishner reduction is a recommended alternative as it is less prone to such rearrangements. |
| Residual Starting Diketone | This indicates an incomplete reduction. Increase the reaction time or the amount of reducing agent. Monitor the reaction to completion using TLC or GC-MS. |
Experimental Protocols
Step 1: Exhaustive Methylation of 1,3-Cyclohexanedione
This protocol is a general guideline and may require optimization.
Materials:
-
1,3-Cyclohexanedione
-
Strong base (e.g., Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA))
-
Methyl Iodide (CH₃I)
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,3-cyclohexanedione in the anhydrous solvent under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the solution.
-
After the addition of the base is complete, allow the mixture to stir for a specified time to ensure complete deprotonation.
-
Slowly add methyl iodide to the reaction mixture via the dropping funnel.
-
Allow the reaction to warm to room temperature and then stir for an extended period (monitor by TLC or GC-MS for completion).
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, filter, and concentrate under reduced pressure to obtain the crude this compound-2,4-dione.
Step 2: Wolff-Kishner Reduction of this compound-2,4-dione
Materials:
-
This compound-2,4-dione
-
Hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O)
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)
-
High-boiling solvent (e.g., diethylene glycol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the crude this compound-2,4-dione, hydrazine hydrate, and the high-boiling solvent.
-
Heat the mixture to reflux for a period to form the hydrazone.
-
Cool the mixture slightly and add the base (KOH or NaOH).
-
Heat the mixture to a higher temperature to allow for the decomposition of the hydrazone and the evolution of nitrogen gas. The reaction is typically driven to completion by distilling off water.
-
After the reaction is complete (cessation of gas evolution), cool the mixture to room temperature.
-
Add water to the reaction mixture and extract the product with a suitable solvent (e.g., ether, pentane).
-
Wash the combined organic extracts with water and brine, dry over a drying agent, and remove the solvent by distillation (be cautious of the product's volatility) to yield crude this compound.
-
Purify the product by distillation or column chromatography if necessary.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Technical Support Center: Resolving Co-eluting Isomers of Tetramethylcyclohexane
This technical support guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the gas chromatographic (GC) separation of tetramethylcyclohexane isomers. Due to their similar physicochemical properties and boiling points, these isomers frequently co-elute, making accurate identification and quantification difficult. This resource provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why are tetramethylcyclohexane isomers so difficult to separate?
A1: Tetramethylcyclohexane isomers possess very similar molecular structures and boiling points. In gas chromatography, separation of non-polar compounds like alkanes is primarily driven by differences in their boiling points.[1] When these values are nearly identical, the isomers exhibit similar vapor pressures and interactions with the stationary phase, leading to overlapping peaks or co-elution. Achieving separation requires highly efficient columns and carefully optimized GC parameters to exploit subtle differences in their molecular shape and interaction with the stationary phase.[2]
Q2: What is the most critical factor for separating co-eluting isomers?
A2: The selection of the GC column's stationary phase is the most critical factor as it dictates the selectivity of the separation.[3][4] For non-polar tetramethylcyclohexane isomers, a non-polar stationary phase is the ideal choice, operating on the principle of "like dissolves like".[1][5] A 100% dimethylpolysiloxane or a 5% phenyl-95% dimethylpolysiloxane phase is highly recommended for these types of separations.[1]
Q3: How does the temperature program affect the resolution of isomers?
A3: The oven temperature program significantly impacts resolution.[6] A slower temperature ramp rate increases the interaction time between the analytes and the stationary phase, which can enhance the separation of closely eluting compounds like isomers.[1][7] Reducing the initial oven temperature can also improve the resolution of early-eluting peaks.[6] The optimal ramp rate is often estimated as 10°C per column hold-up time.[6]
Q4: Can column dimensions improve the separation of isomers?
A4: Yes, column dimensions play a crucial role.
-
Length: Doubling the column length doubles the efficiency (number of theoretical plates) and increases resolution by a factor of approximately 1.4.[8] Longer columns (e.g., 60 m or more) are often required for complex isomer separations.[8]
-
Internal Diameter (ID): A smaller ID (e.g., 0.25 mm) enhances efficiency and resolution.[1][5]
-
Film Thickness: A thicker stationary phase film increases analyte retention and can improve the resolution of volatile compounds.[1]
Troubleshooting Guide: Poor Resolution or Co-elution
This section addresses the common issue of inadequate separation between tetramethylcyclohexane isomer peaks.
| Symptom | Potential Cause | Recommended Solution |
| Poor Resolution / Co-eluting Peaks | 1. Suboptimal GC Column | Action: Ensure you are using a high-resolution capillary column with a non-polar stationary phase (e.g., 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane). The principle "like dissolves like" is key for separating non-polar alkanes.[1][3] If separation is still poor, consider a column with a different non-polar selectivity. |
| 2. Inadequate Column Dimensions | Action: For difficult separations, increase column length (e.g., from 30 m to 60 m) to increase the number of theoretical plates.[8] Using a column with a smaller internal diameter (e.g., 0.25 mm) will also increase efficiency.[5] | |
| 3. Unoptimized Oven Temperature Program | Action: Decrease the temperature ramp rate. A slower ramp (e.g., 2-5 °C/min) enhances interaction with the stationary phase and improves separation.[7] Also, consider lowering the initial oven temperature to improve the resolution of early eluting peaks.[6] | |
| 4. Carrier Gas Flow Rate is Not Optimal | Action: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's dimensions. Incorrect flow rates can decrease column efficiency. Consult your column manufacturer's guidelines. | |
| 5. Column Overload | Action: If peaks are broad and fronting, the column may be overloaded. Reduce the injection volume or increase the split ratio (e.g., from 50:1 to 100:1) to introduce less sample onto the column.[9][10] | |
| 6. Column Contamination or Degradation | Action: Contaminants at the head of the column can impair performance. Trim 15-30 cm from the inlet end of the column. If the problem persists and the column is old, it may need to be replaced.[11][12] |
Experimental Protocols
Protocol 1: High-Resolution GC Method for Tetramethylcyclohexane Isomers
This protocol provides a starting point for achieving high-resolution separation of tetramethylcyclohexane isomers. Optimization may be required based on your specific instrument and isomer mixture.
| Parameter | Condition | Rationale |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) | FID is robust and sensitive for hydrocarbon analysis. |
| Column | 5% Phenyl-95% Dimethylpolysiloxane | A standard non-polar phase, excellent for hydrocarbon separations based on boiling point.[1] |
| 60 m x 0.25 mm ID, 0.25 µm film thickness | Long length and small ID provide high efficiency needed for isomer resolution.[5][8] | |
| Carrier Gas | Helium | Constant flow rate at 1.0 mL/min (or optimal linear velocity). |
| Injector | Split Injection, 250 °C | Split ratio: 100:1 to prevent column overload.[1] |
| Oven Program | Initial: 40 °C, hold for 2 minutes | A low starting temperature helps resolve volatile isomers.[6] |
| Ramp: 5 °C/min to 250 °C | A slow ramp rate is critical for separating closely eluting compounds.[1] | |
| Hold at 250 °C for 5 minutes | To elute any higher boiling compounds. | |
| Detector (FID) | 300 °C | Standard temperature for FID to prevent condensation.[1] |
| Sample Prep | 1 µL injection of sample diluted in n-hexane | Hexane is a suitable non-polar solvent. |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for analyzing tetramethylcyclohexane isomers using gas chromatography.
Workflow for GC analysis of tetramethylcyclohexane isomers.
Troubleshooting Logic for Co-elution
This decision tree provides a logical approach to troubleshooting poor resolution of isomers.
Decision tree for troubleshooting poor isomer resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. vurup.sk [vurup.sk]
- 3. fishersci.ca [fishersci.ca]
- 4. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. phenomenex.com [phenomenex.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Synthesis of 1,1,3,3-Tetramethylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of 1,1,3,3-Tetramethylcyclohexane. The information addresses common challenges and potential impurities encountered during its preparation.
Troubleshooting Guides
Issue 1: Presence of Incompletely Methylated Impurities
Symptoms:
-
Gas Chromatography-Mass Spectrometry (GC-MS) analysis reveals peaks corresponding to mono-, di-, or tri-methylated cyclohexane (B81311) derivatives.
-
Nuclear Magnetic Resonance (NMR) spectroscopy shows complex spectra with unexpected signals in the aliphatic region.
Possible Causes:
-
Insufficient Methylating Agent: The stoichiometric amount of the methylating agent was too low to fully convert the starting material.
-
Suboptimal Reaction Temperature: The reaction temperature may have been too low, leading to a sluggish reaction rate, or too high, causing decomposition of reagents or products.
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: As more methyl groups are added, steric hindrance can impede subsequent methylation steps.
Suggested Solutions:
-
Increase Excess of Methylating Agent: Use a significant excess of the methylating agent to drive the reaction to completion.
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition that favors the formation of the desired product.
-
Extend Reaction Time: Monitor the reaction progress using techniques like GC-MS or Thin Layer Chromatography (TLC) to ensure it has gone to completion.
-
Choice of a Stronger Base or More Reactive Methylating Agent: A stronger base can more effectively deprotonate sterically hindered intermediates, while a more reactive methylating agent can overcome the energy barrier imposed by steric hindrance.
Issue 2: Formation of Isomeric Byproducts
Symptoms:
-
GC-MS analysis indicates the presence of other tetramethylcyclohexane isomers (e.g., 1,1,3,5-tetramethylcyclohexane).
-
Purification by distillation or chromatography yields fractions containing isomeric impurities.
Possible Causes:
-
Isomeric Impurities in Starting Material: The starting material may contain isomers that also undergo methylation.
-
Reaction Conditions Favoring Isomerization: Certain acidic or basic conditions, especially at elevated temperatures, can promote isomerization.
Suggested Solutions:
-
Use High-Purity Starting Materials: Ensure the purity of the starting material by purification (e.g., distillation or recrystallization) before use.
-
Control Reaction Conditions: Maintain optimal pH and temperature to minimize isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: While specific data for this compound is limited, based on general synthetic principles for similar molecules, the most common impurities are likely to be incompletely methylated precursors (mono-, di-, and tri-methylcyclohexane) and other isomers of tetramethylcyclohexane. Residual starting materials and solvents may also be present.
Q2: How can I effectively separate this compound from its isomers?
A2: Due to their similar physical properties, separating isomers of tetramethylcyclohexane can be challenging. Techniques like fractional distillation under reduced pressure or preparative gas chromatography are often required for efficient separation.
Q3: What analytical techniques are recommended for purity assessment of this compound?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be used for purity assessment.
Quantitative Data on Potential Impurities
The following table summarizes hypothetical quantitative data for common impurities that may be observed in a typical synthesis of this compound. This data is for illustrative purposes and actual values will vary depending on the specific reaction conditions.
| Impurity Name | Typical Abundance (%) | Identification Method |
| 1,1,3-Trimethylcyclohexane | 2 - 5 | GC-MS, NMR |
| 1,3-Dimethylcyclohexane | 1 - 3 | GC-MS, NMR |
| 1-Methylcyclohexane | < 1 | GC-MS, NMR |
| 1,1,3,5-Tetramethylcyclohexane | 1 - 4 | GC-MS, NMR |
| Unreacted Starting Material | < 2 | GC-MS, TLC |
| Residual Solvent (e.g., Toluene) | < 0.5 | GC-MS |
Experimental Protocols
General Protocol for Synthesis via Alkylation
This protocol describes a general method for the synthesis of this compound through the exhaustive methylation of a suitable precursor, such as 1,3-dimethylcyclohexanone. This method is illustrative and may require optimization.
Materials:
-
1,3-Dimethylcyclohexanone
-
Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Methylating agent (e.g., Methyl iodide (CH₃I))
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 1,3-dimethylcyclohexanone in the anhydrous solvent in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the strong base to the solution to form the enolate.
-
Add the methylating agent dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Technical Support Center: Optimizing Chromatographic Resolution of 1,1,3,3-Tetramethylcyclohexane
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming challenges in the chromatographic analysis of 1,1,3,3-Tetramethylcyclohexane. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve peak resolution and achieve accurate, reproducible results.
Troubleshooting Guide: Improving Resolution of this compound
Poor resolution in the chromatography of this compound can manifest as broad peaks, tailing, or co-elution with other analytes. This guide provides a systematic approach to diagnosing and resolving these common issues.
Problem: Poor Peak Shape (Broadening or Tailing)
Initial Assessment:
-
Evaluate the peak shape of a non-polar standard. If a standard compound also exhibits poor peak shape, the issue is likely system-related. If only this compound is affected, the problem is likely related to the analyte's interaction with the system.
-
Check for system leaks. Leaks in the injection port, column fittings, or detector can lead to peak broadening.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Contaminated Injection Port Liner | Replace the injection port liner. Active sites on a dirty liner can interact with the analyte, causing peak tailing. |
| Improper Column Installation | Ensure the column is installed correctly in the injection port and detector, with the appropriate ferrule and tightness to avoid dead volume. |
| Column Contamination | Trim the first 10-15 cm of the column from the injector side to remove non-volatile residues that can cause peak distortion. |
| Incompatible Solvent | Ensure the sample solvent is compatible with the stationary phase. For non-polar columns, use a non-polar solvent like hexane (B92381) or heptane. |
| Column Overload | Dilute the sample and reinject. Injecting too concentrated a sample can lead to peak fronting or broadening. |
Problem: Co-elution with an Impurity or Isomer
Initial Assessment:
-
Review the sample matrix. Identify potential co-eluting compounds, such as other isomers of tetramethylcyclohexane or structurally similar compounds.
-
Consult retention index data. Compare the expected retention index of this compound with those of potential co-eluents on a similar stationary phase.
Troubleshooting Steps:
| Potential Cause | Recommended Action |
| Inadequate Stationary Phase Selectivity | This compound is a non-polar saturated hydrocarbon. A non-polar stationary phase, such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1, Rxi-1ms), is the most suitable choice.[1] For separating closely related isomers, a phase with a slightly different selectivity, like a 5% phenyl-dimethylpolysiloxane (e.g., DB-5, HP-5ms), may provide better resolution. |
| Suboptimal Temperature Program | A slow temperature ramp rate can improve the separation of closely eluting compounds.[1] Experiment with reducing the ramp rate (e.g., from 10°C/min to 5°C/min) in the temperature range where the target analyte elutes. |
| Insufficient Column Efficiency | A longer column or a column with a smaller internal diameter will provide more theoretical plates and better resolving power.[1] Doubling the column length can increase resolution by about 40%. |
| Incorrect Carrier Gas Flow Rate | Optimize the carrier gas flow rate to achieve the best efficiency. For helium, the optimal linear velocity is typically around 20-30 cm/s. |
Logical Workflow for Troubleshooting Resolution Issues
Caption: A logical workflow for diagnosing and resolving common chromatographic resolution issues.
Frequently Asked Questions (FAQs)
Q1: What is the best type of GC column for analyzing this compound?
A1: As this compound is a non-polar hydrocarbon, a non-polar stationary phase is recommended.[1] Columns with 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-dimethylpolysiloxane (e.g., DB-5, HP-5ms) are excellent choices. The separation on these columns is primarily based on boiling point.
Q2: How can I confirm the identity of the this compound peak?
A2: The most reliable method for peak identification is Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum provides a unique fragmentation pattern that can be compared to a library spectrum for positive identification. Alternatively, you can inject a pure standard of this compound under the same chromatographic conditions to confirm the retention time.
Q3: My peak for this compound is fronting. What is the likely cause?
A3: Peak fronting is a classic sign of column overload. This means that too much sample has been injected onto the column. To resolve this, dilute your sample and inject a smaller amount.
Q4: Can I use liquid chromatography (LC) to analyze this compound?
A4: While gas chromatography is the preferred method for volatile compounds like this compound, it is possible to use reversed-phase liquid chromatography. However, due to its non-polar nature and lack of a UV chromophore, detection can be challenging and may require a universal detector like a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Experimental Protocols
General Gas Chromatography (GC) Method for C10 Saturated Cycloalkanes
This protocol provides a starting point for the analysis of this compound and can be optimized for specific resolution requirements.
Instrumentation and Consumables:
-
Gas Chromatograph: Equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
GC Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms).[1]
-
Carrier Gas: Helium or Hydrogen.
-
Sample: this compound standard or sample dissolved in a volatile, non-polar solvent (e.g., hexane, pentane).
GC Parameters:
| Parameter | Recommended Setting | Rationale |
| Carrier Gas | Helium | Constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Injection Mode | Split (e.g., 50:1 or 100:1) | Prevents column overload.[1] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | Initial: 40°C, hold 2 min | Allows for solvent focusing.[1] |
| Ramp: 10°C/min to 250°C | Separates compounds based on boiling point. | |
| Hold: 5 min at 250°C | Ensures all components elute. | |
| Detector | FID | |
| Detector Temp. | 300 °C | Prevents condensation of analytes. |
| Hydrogen Flow | 30 mL/min | Standard for FID. |
| Air Flow | 300 mL/min | Standard for FID. |
| Makeup Gas | 25 mL/min (Helium or Nitrogen) | Improves peak shape. |
Sample Preparation:
-
Prepare a stock solution of this compound in hexane at a concentration of 1000 µg/mL.
-
Perform serial dilutions to create working standards at concentrations ranging from 1 to 100 µg/mL.
-
For unknown samples, a 1:100 dilution in hexane is a good starting point. Adjust as necessary based on the initial chromatogram.
Experimental Workflow Diagram
Caption: A streamlined workflow for the GC analysis of this compound.
Quantitative Data Summary
The following table provides Kovats retention indices for some tetramethylcyclohexane isomers on a standard non-polar stationary phase. This data can be used to predict the elution order and to assist in the identification of isomers.
| Compound | Kovats Retention Index (Standard Non-polar) |
| 1,1,3,5-Tetramethylcyclohexane | 890[2] |
| 1,1,2,3-Tetramethylcyclohexane | 957 (average)[3] |
| cis-1,2,4,5-Tetramethylcyclohexane | 1053 (average)[4] |
Note: A specific Kovats retention index for this compound was not found in the searched literature. However, based on its structure, its retention index is expected to be in a similar range to the other isomers on a non-polar column.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,1,3,5-Tetramethylcyclohexane | C10H20 | CID 107263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 549623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,4,5-Tetramethylcyclohexane, cis | C10H20 | CID 6427692 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 1,1,3,3-Tetramethylcyclohexane under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1,1,3,3-tetramethylcyclohexane under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may use this compound as a solvent or a reference standard.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a saturated alicyclic hydrocarbon. Due to the absence of functional groups and the presence of sterically hindered quaternary carbon atoms, it is a highly stable and chemically inert compound under most standard experimental conditions. Its rigid molecular structure contributes to its stability.[1]
Q2: How does this compound behave under acidic conditions?
A2: this compound is expected to be highly resistant to degradation or rearrangement under typical acidic conditions (e.g., dilute or moderately concentrated mineral acids, organic acids). Saturated alkanes, in general, are unreactive towards acids in the absence of extremely high temperatures, pressures, or superacidic media.
Q3: Is this compound stable in the presence of bases?
A3: Yes, this compound is very stable in the presence of common laboratory bases (e.g., alkali metal hydroxides, carbonates, amines). As a non-polar hydrocarbon, it lacks acidic protons and electrophilic sites, making it unreactive towards nucleophiles and bases.
Q4: Can this compound be used as a solvent for reactions involving strong acids or bases?
A4: Given its high stability, this compound can be considered as a non-reactive solvent for many applications. However, it is crucial to verify its compatibility with all reagents and reaction conditions, especially at elevated temperatures or with exceptionally strong reagents where unforeseen side reactions might occur.
Q5: Are there any known incompatible materials with this compound?
Troubleshooting Guides
Issue 1: Unexpected Side Products Observed in a Reaction using this compound as a Solvent
-
Possible Cause 1: Impurities in this compound
-
Troubleshooting Step: Verify the purity of the this compound using an appropriate analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS). Commercially available sources may contain isomeric impurities or residual starting materials from its synthesis.
-
-
Possible Cause 2: Extreme Reaction Conditions
-
Troubleshooting Step: Evaluate if the reaction conditions (e.g., very high temperatures, pressures, or the use of superacids/superbases) are sufficient to induce fragmentation or rearrangement of the cyclohexane (B81311) ring. While unlikely, such conditions can force even stable molecules to react.
-
-
Possible Cause 3: Reaction with Other Components
-
Troubleshooting Step: Ensure that the observed side products are not a result of interactions between other reagents or intermediates in your reaction mixture. The solvent may be inert, but other components may not be.
-
Issue 2: Apparent Degradation of this compound in an Acidic Medium
-
Possible Cause 1: Presence of an Oxidizing Acid
-
Troubleshooting Step: Confirm the identity of the acid used. Strong oxidizing acids (e.g., hot concentrated nitric acid, fuming sulfuric acid) can degrade hydrocarbons. If possible, substitute with a non-oxidizing acid.
-
-
Possible Cause 2: Contamination with a Catalyst
-
Troubleshooting Step: Ensure that the reaction vessel and reagents are free from contaminants that could catalyze hydrocarbon cracking or isomerization, such as certain transition metals.
-
Experimental Protocols
While specific experimental data on the degradation of this compound is not prevalent in the literature due to its high stability, a general protocol to test its stability is provided below.
Protocol: Assessing the Stability of this compound in Acidic or Basic Media
-
Preparation of Test Solutions:
-
Prepare a standard solution of this compound in a co-solvent (if necessary for analytical purposes) of known concentration.
-
Prepare the desired acidic or basic solution (e.g., 1 M HCl, 1 M NaOH).
-
-
Incubation:
-
Add a known volume of the this compound standard solution to the acidic or basic medium in a sealed reaction vessel.
-
Incubate the mixture at the desired temperature for a specified period. It is advisable to run parallel experiments at different temperatures (e.g., room temperature, 50 °C, 100 °C) and time points (e.g., 1, 6, 24, 48 hours).
-
-
Sample Quenching and Extraction:
-
At each time point, cool the reaction mixture to room temperature.
-
Neutralize the solution carefully.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, dichloromethane).
-
-
Analysis:
-
Analyze the extracted organic phase by GC-MS to identify and quantify the remaining this compound and any potential degradation or isomerization products.
-
-
Data Interpretation:
-
Compare the concentration of this compound at each time point to the initial concentration to determine the extent of degradation, if any.
-
Data Presentation
Due to the high stability of this compound, quantitative data on its degradation under typical acidic or basic conditions is not available in the reviewed literature. It is expected that under standard laboratory conditions, the degradation would be negligible. A hypothetical data table for the stability assessment protocol is presented below.
Table 1: Hypothetical Stability Data for this compound
| Condition | Temperature (°C) | Time (h) | This compound Remaining (%) |
| 1 M HCl | 25 | 48 | >99% |
| 1 M HCl | 100 | 24 | >99% |
| 1 M NaOH | 25 | 48 | >99% |
| 1 M NaOH | 100 | 24 | >99% |
Visualizations
Caption: Logical flow of the stability of this compound.
Caption: Troubleshooting workflow for unexpected side products.
References
Navigating NMR in 1,1,3,3-Tetramethylcyclohexane: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 1,1,3,3-Tetramethylcyclohexane (TMCH) as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, achieving high-quality spectra can be challenging due to the solvent's own proton signals. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize solvent effects and obtain clear, reliable data.
As a non-deuterated, non-polar solvent, TMCH is a cost-effective option for analyzing non-polar samples that may have poor solubility in common deuterated solvents. However, its strong proton signals can obscure analyte peaks, necessitating effective solvent suppression techniques. This guide offers practical solutions to common issues encountered during NMR experiments with TMCH.
Troubleshooting Guide
This section addresses specific problems you may encounter when using this compound in your NMR experiments.
Issue 1: Overlapping Solvent and Analyte Signals
Question: My analyte signals are obscured by the large solvent peaks of TMCH. How can I resolve my peaks of interest?
Answer: Signal overlap is a primary challenge when using non-deuterated solvents. The proton NMR spectrum of this compound is predicted to show three main signals corresponding to the different proton environments in the molecule. Understanding these chemical shifts is the first step in addressing overlap.
Predicted ¹H NMR Chemical Shifts for this compound:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl Protons (C1-CH₃, C3-CH₃) | ~ 0.9 - 1.1 | Singlet |
| Methylene Protons (C2-H₂, C6-H₂) | ~ 1.2 - 1.4 | Triplet |
| Methylene Protons (C4-H₂, C5-H₂) | ~ 1.4 - 1.6 | Multiplet |
Troubleshooting Steps:
-
Identify the Region of Overlap: Compare the predicted chemical shifts of TMCH with the expected chemical shifts of your analyte. This will help you determine the extent of the overlap.
-
Employ Solvent Suppression Techniques:
-
Presaturation: This is a common and effective method for suppressing a single, well-defined solvent peak. It is most effective when your analyte signals are not in close proximity to the solvent resonance.
-
WET (Water Enhancement through T1 effects): This pulse sequence is particularly useful for suppressing multiple solvent signals or when exchangeable protons are of interest. It can provide better baseline and reduced artifacts compared to simple presaturation.
-
-
Optimize Acquisition Parameters: Adjusting parameters such as the spectral width, acquisition time, and relaxation delay can sometimes improve the resolution between overlapping peaks.
-
Consider a Different Solvent: If significant overlap with crucial analyte signals cannot be avoided, using a different non-polar deuterated solvent, such as cyclohexane-d12, may be necessary, albeit at a higher cost.
Issue 2: Poor Solvent Suppression Efficiency
Question: I am using a solvent suppression pulse sequence, but the TMCH signal is still too large. How can I improve the suppression?
Answer: The efficiency of solvent suppression techniques can be influenced by several factors.
Troubleshooting Steps:
-
Shimming: Ensure the magnetic field homogeneity is optimized. Poor shimming is a common cause of ineffective solvent suppression.
-
Pulse Calibration: Calibrate the 90° and 180° pulse widths accurately for your sample. Incorrect pulse lengths will lead to incomplete signal cancellation.
-
Presaturation Parameters:
-
Frequency: Set the presaturation frequency precisely on the center of the solvent peak to be suppressed.
-
Power and Duration: Optimize the presaturation power and duration. Too little power or time will result in incomplete saturation, while too much can affect nearby analyte signals.
-
-
WET Parameters:
-
Selective Pulse Shapes and Durations: Ensure the selective pulses are correctly calibrated for the TMCH signals.
-
Gradient Strengths and Durations: Optimize the gradient pulses to effectively dephase the solvent magnetization.
-
-
Sample Concentration: Very high analyte concentrations can sometimes affect the performance of solvent suppression. If possible, try a slightly more dilute sample.
Frequently Asked Questions (FAQs)
Q1: Why would I choose this compound as an NMR solvent?
A1: TMCH is a suitable choice for non-polar analytes that have poor solubility in more common deuterated solvents like chloroform-d (B32938) or benzene-d6. It is also significantly less expensive than deuterated alkanes.
Q2: Since TMCH is not deuterated, how do I lock the spectrometer?
A2: When using a non-deuterated solvent, you will typically run the NMR experiment "unlocked." Modern spectrometers have sufficient field stability for short to medium duration experiments without a lock. For longer experiments, you can add a small amount of a deuterated solvent (e.g., 5-10% benzene-d6) to your sample to provide a lock signal, provided it does not interfere with your analyte signals.
Q3: What are the expected ¹³C NMR chemical shifts for this compound?
A3: The ¹³C NMR spectrum of TMCH in dioxane shows the following signals:
| Carbon | Chemical Shift (ppm) |
| C1, C3 | 31.1 |
| C2, C6 | 52.3 |
| C4, C5 | 18.2 |
| Methyl Carbons | 33.1 |
Note: These values may vary slightly depending on the solvent and experimental conditions.
Q4: Can I perform quantitative NMR (qNMR) in this compound?
A4: Yes, qNMR is possible in non-deuterated solvents, but it requires careful experimental setup. You must ensure that the solvent suppression technique does not affect the integrals of your analyte and internal standard peaks. It is crucial to choose a suppression method with a narrow suppression window if your signals of interest are close to the solvent resonances. Additionally, ensure a sufficiently long relaxation delay (at least 5 times the longest T1 of your signals of interest) is used for accurate quantification.
Q5: Which solvent suppression technique is better for TMCH: Presaturation or WET?
A5: The choice depends on your specific needs:
-
Presaturation is simpler to set up and is very effective for suppressing the single, sharp signals of the methyl groups in TMCH, provided your analyte signals are not too close.
-
WET is more versatile and can suppress the multiple signals of TMCH simultaneously. It generally provides a flatter baseline and is a better choice if you have analyte signals near the solvent peaks or if you need to preserve signals from exchangeable protons.
Experimental Protocols
Protocol 1: Solvent Suppression using Presaturation
This protocol provides a general workflow for setting up a presaturation experiment to suppress the signals of this compound.
-
Sample Preparation: Prepare your sample of the analyte dissolved in TMCH.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum without solvent suppression to identify the chemical shifts of the TMCH signals.
-
Set Suppression Frequency: Place the cursor on the center of the most intense TMCH peak (likely the methyl singlet) and record the frequency. This will be your presaturation frequency.
-
Select Presaturation Pulse Program: Choose a presaturation pulse sequence (e.g., zgpr on Bruker instruments).
-
Set Presaturation Parameters:
-
Set the presaturation frequency to the value determined in step 3.
-
Start with a low presaturation power (e.g., 50-60 dB) and a saturation time of 1-2 seconds.
-
-
Acquire a Test Spectrum: Run a short experiment with a few scans to check the suppression efficiency.
-
Optimization:
-
If suppression is insufficient, gradually increase the presaturation power or duration.
-
If nearby analyte signals are attenuated, reduce the presaturation power.
-
-
Final Acquisition: Once optimized, acquire your final spectrum with the desired number of scans.
Protocol 2: Solvent Suppression using WET
This protocol outlines the general steps for using the WET pulse sequence for TMCH suppression.
-
Sample Preparation: Prepare your sample as described above.
-
Initial 1D ¹H Spectrum: Acquire a standard 1D proton spectrum to identify the TMCH signals.
-
Select WET Pulse Program: Choose a WET pulse sequence (e.g., zggpw5 on Bruker instruments).
-
Define Suppression Regions: In the acquisition software, define the frequency regions corresponding to the TMCH signals that you want to suppress.
-
Set WET Parameters:
-
The software will typically calculate the required selective pulse shapes and powers based on the defined regions.
-
Ensure the gradient pulses are enabled and have appropriate strengths and durations.
-
-
Acquire a Test Spectrum: Run a short experiment to evaluate the suppression.
-
Optimization: Adjust the width of the suppression regions and the power of the selective pulses if necessary to improve suppression or reduce the attenuation of nearby analyte signals.
-
Final Acquisition: Acquire the final spectrum with the desired parameters.
Technical Support Center: Overcoming Solubility Challenges with 1,1,3,3-Tetramethylcyclohexane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing the solubility issues of the non-polar compound 1,1,3,3-Tetramethylcyclohexane in polar solvents.
Troubleshooting Guides
This section offers step-by-step guidance for resolving common issues encountered during experiments with this compound.
Issue 1: My this compound is not dissolving in my aqueous buffer.
-
Question: What should I do when this compound, a highly non-polar compound, remains undissolved in my aqueous experimental medium?
-
Answer: Direct dissolution of this compound in aqueous solutions is expected to be extremely low due to its hydrophobic nature. Alkanes and cycloalkanes are known to be insoluble in water.[1][2][3][4] An estimated water solubility for a similar isomer, 1,1,3,5-tetramethylcyclohexane, is a mere 1.643 mg/L at 25°C, highlighting its poor aqueous solubility.[5] The principle of "like dissolves like" governs solubility, meaning polar solvents will readily dissolve polar solutes, while non-polar solvents are required for non-polar solutes.[6][7] To overcome this, a common and effective strategy is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute it into the aqueous medium.
Issue 2: After diluting my organic stock solution of this compound into my aqueous buffer, a precipitate forms.
-
Question: I've successfully dissolved this compound in an organic solvent, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
-
Answer: This is a common phenomenon known as "crashing out" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous environment. Here is a systematic approach to troubleshoot this issue:
-
Optimize the Co-solvent Concentration: The organic solvent used for the stock solution acts as a co-solvent in the final aqueous mixture.[8] By increasing the proportion of the co-solvent in the final solution, you can enhance the solubility of the non-polar compound.[8] However, be mindful that high concentrations of organic solvents can be detrimental to biological systems.
-
Employ a Different Co-solvent: Some organic solvents are more effective at solubilizing hydrophobic compounds in aqueous mixtures. Consider testing different water-miscible organic solvents such as DMSO, ethanol (B145695), or acetone.
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[9] Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68. It is crucial to determine the optimal surfactant concentration and to ensure it does not interfere with your experimental assay.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic "guest" molecules, thereby increasing their aqueous solubility.[10] This is a widely used technique in pharmaceutical formulations to enhance the solubility and bioavailability of poorly water-soluble drugs.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in water and other polar solvents?
Q2: What are the best organic solvents to use for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for preparing high-concentration stock solutions of non-polar compounds for use in biological assays.[11] Other suitable water-miscible organic solvents include ethanol and acetone. The choice of solvent may depend on the specific requirements and constraints of your experiment, including potential toxicity to biological systems.
Q3: Can I use sonication or heating to improve the solubility of this compound in a polar solvent?
A3: While sonication can help to disperse the compound and break up aggregates, it is unlikely to significantly increase the equilibrium solubility of a highly non-polar molecule like this compound in a polar solvent. Heating can increase the rate of dissolution and may slightly increase solubility, but the effect will be limited, and the compound may precipitate out of solution upon cooling. These methods are generally more effective for compounds that are sparingly soluble, rather than virtually insoluble.
Q4: How can I determine the maximum achievable concentration of this compound in my final experimental medium?
A4: A practical approach is to perform a serial dilution of your this compound stock solution into your final aqueous buffer. Visually inspect each dilution for any signs of precipitation or cloudiness. The highest concentration that remains a clear solution represents the approximate kinetic solubility under your specific experimental conditions.
Data Presentation
Table 1: Solubility Profile of Tetramethylcyclohexane Isomers
| Compound | Solvent | Temperature (°C) | Solubility | Data Type |
| 1,1,3,5-Tetramethylcyclohexane | Water | 25 | 1.643 mg/L | Estimated[5] |
| This compound | Polar Solvents (e.g., Water) | Ambient | Very Low / Insoluble | Qualitative[1][2][4] |
| This compound | Non-polar Solvents | Ambient | Soluble | Qualitative[1][2] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully add the desired amount of this compound to the tube and record the mass.
-
Calculate the volume of DMSO required to achieve the desired stock solution concentration (e.g., 100 mM).
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound.
-
Vortex the tube vigorously until the compound is completely dissolved. A clear solution should be obtained.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubilization using a Co-solvent Method
-
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Aqueous buffer
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Determine the final desired concentration of this compound and the maximum tolerable concentration of the co-solvent (e.g., DMSO) in your experiment.
-
Perform a serial dilution of the stock solution into the aqueous buffer.
-
For each dilution, add the required volume of the stock solution to the aqueous buffer while gently vortexing to ensure rapid mixing.
-
Visually inspect each dilution for any signs of precipitation.
-
The highest concentration that remains clear is the working concentration for your experiment.
-
Visualizations
Caption: Workflow for dissolving this compound.
Caption: Decision tree for addressing precipitation issues.
References
- 1. orgosolver.com [orgosolver.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. Alkane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 1,1,3,5-tetramethyl cyclohexane, 4306-65-4 [thegoodscentscompany.com]
- 6. oit.edu [oit.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane | C13H24O | CID 71418055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,2,4,5-tetramethylcyclohexane, cis - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Technical Support Center: Degradation of 1,1,3,3-Tetramethylcyclohexane
Troubleshooting Guides
This section addresses common issues researchers may encounter during experiments on the degradation of 1,1,3,3-tetramethylcyclohexane and other recalcitrant cycloalkanes.
| Problem | Possible Cause | Suggested Solution |
| No degradation of this compound observed. | The microbial consortium lacks the specific enzymes required for the initial oxidation of the highly branched structure. | 1. Enrichment Cultures: Use soil or sediment from a site with a history of contamination with branched alkanes or cycloalkanes to enrich for capable microorganisms. 2. Co-metabolism: Introduce a more readily degradable primary substrate (e.g., n-alkanes) to induce the production of broad-specificity oxygenases that may fortuitously oxidize this compound. 3. Bioaugmentation: Introduce a known hydrocarbon-degrading microbial strain, although its efficacy on this specific compound is not guaranteed. |
| Slow or incomplete degradation. | 1. Substrate Toxicity: High concentrations of this compound may be toxic to the microorganisms. 2. Nutrient Limitation: The medium may lack essential nutrients (nitrogen, phosphorus) required for microbial growth. 3. Suboptimal Culture Conditions: pH, temperature, or oxygen levels may not be ideal for the degrading microorganisms. | 1. Toxicity Assay: Determine the optimal, non-inhibitory concentration of the substrate. 2. Nutrient Supplementation: Ensure the culture medium has an appropriate C:N:P ratio (e.g., 100:10:1). 3. Optimization of Conditions: Systematically vary pH, temperature, and aeration to find the optimal conditions for degradation. |
| Difficulty in identifying degradation intermediates. | 1. Low Concentration of Intermediates: Metabolites may be transient and not accumulate to detectable levels. 2. Analytical Method Limitations: The extraction and analytical methods (e.g., GC-MS) may not be sensitive enough or may not be suitable for the expected metabolites (e.g., polar compounds). | 1. Time-Course Analysis: Sample at more frequent intervals to capture transient intermediates. 2. Method Development: Optimize extraction procedures (e.g., liquid-liquid extraction with different solvents, solid-phase extraction). For polar metabolites, derivatization (e.g., silylation) may be necessary prior to GC-MS analysis. Consider using LC-MS for non-volatile or thermally labile compounds. |
| Inconsistent results between replicate experiments. | 1. Inoculum Variability: The composition of the microbial inoculum may vary between experiments. 2. Abiotic Losses: The compound may be lost due to volatilization, especially at higher incubation temperatures. | 1. Standardized Inoculum: Use a well-characterized and cryopreserved microbial consortium or a pure culture. 2. Control Experiments: Include sterile controls to account for any abiotic losses. Ensure culture vessels are properly sealed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to be difficult to degrade?
A1: The recalcitrance of this compound is attributed to its chemical structure. The presence of quaternary carbon atoms (the gem-dimethyl groups at positions 1 and 3) creates significant steric hindrance, which can prevent the active sites of degradative enzymes from accessing the cyclohexane (B81311) ring or the methyl groups. This steric shielding makes the initial enzymatic attack, which is often the rate-limiting step in hydrocarbon degradation, more challenging.
Q2: What are the likely initial steps in the aerobic degradation of this compound?
A2: Based on the degradation of other cycloalkanes, the initial aerobic attack is likely catalyzed by a monooxygenase enzyme. This could theoretically occur at a few positions:
-
Ring Hydroxylation: An oxygen atom could be inserted into one of the C-H bonds on the cyclohexane ring, forming a tertiary or secondary alcohol.
-
Methyl Group Hydroxylation: One of the methyl groups could be hydroxylated to form a primary alcohol. Due to steric hindrance, attack on the less hindered positions of the ring is more probable.
Q3: What are potential anaerobic degradation pathways for this compound?
A3: Anaerobic degradation of cycloalkanes is known to proceed via two main initial activation mechanisms:
-
Carboxylation: Direct addition of a carboxyl group to the ring, often catalyzed by a carboxylase.
-
Fumarate (B1241708) Addition: The cycloalkane is added to a fumarate molecule, a reaction catalyzed by a glycyl-radical enzyme, to form a substituted succinate. Given the steric hindrance of this compound, these activation steps would likely be slow.
Q4: What types of microorganisms are likely to degrade this compound?
A4: Microorganisms known for their ability to degrade a wide range of hydrocarbons, including recalcitrant ones, would be the primary candidates. These include bacteria from the genera Rhodococcus, Pseudomonas, Mycobacterium, and Alcanivorax, as well as some fungi. Isolating and enriching for microorganisms from environments contaminated with complex hydrocarbon mixtures would be a key strategy.
Experimental Protocols
Protocol 1: Enrichment and Isolation of this compound-Degrading Microorganisms
-
Sample Collection: Collect soil or sediment samples from a site with a history of hydrocarbon contamination.
-
Enrichment Medium: Prepare a minimal salts medium (MSM) containing essential minerals but lacking a carbon source.
-
Enrichment Culture:
-
In a sterile flask, combine 100 mL of MSM with 1 g of the collected soil/sediment.
-
Add this compound as the sole carbon source (e.g., 100 mg/L).
-
Incubate at room temperature (or a temperature reflecting the source environment) on a rotary shaker (150 rpm) for 2-4 weeks.
-
-
Subculturing: After incubation, transfer 10 mL of the culture to 90 mL of fresh MSM with this compound. Repeat this step 3-5 times to enrich for a microbial community adapted to the substrate.
-
Isolation:
-
Serially dilute the final enrichment culture.
-
Plate the dilutions onto MSM agar (B569324) plates.
-
Provide this compound in the vapor phase by placing a small amount on the lid of the petri dish.
-
Incubate until colonies appear.
-
Isolate distinct colonies and purify by re-streaking.
-
-
Screening: Screen the isolated pure cultures for their ability to degrade this compound in liquid MSM.
Protocol 2: Analysis of Degradation Products by GC-MS
-
Sample Preparation:
-
Collect 10 mL of the culture at various time points.
-
Centrifuge to remove microbial cells.
-
Acidify the supernatant to pH 2 with HCl.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the acidified supernatant with an equal volume of a non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Repeat the extraction twice.
-
Pool the organic phases and dry over anhydrous sodium sulfate.
-
-
Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
(Optional) Derivatization: If polar metabolites (e.g., alcohols, carboxylic acids) are expected, evaporate the solvent completely and derivatize the residue using a silylating agent (e.g., BSTFA with 1% TMCS) to increase volatility for GC analysis.
-
GC-MS Analysis:
-
Inject 1 µL of the extract or derivatized sample into a GC-MS system.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program that allows for the separation of the parent compound and potential metabolites.
-
Acquire mass spectra in full scan mode to identify unknown compounds by comparing their fragmentation patterns with spectral libraries (e.g., NIST).
-
Quantitative Data Summary
Since no experimental data for this compound degradation is available, the following table presents hypothetical data from a successful degradation experiment to illustrate how such data could be presented.
| Time (days) | This compound (mg/L) | Metabolite A (Hypothetical Alcohol) (mg/L) | Metabolite B (Hypothetical Carboxylic Acid) (mg/L) |
| 0 | 100.0 | 0.0 | 0.0 |
| 7 | 85.2 | 5.1 | 1.3 |
| 14 | 62.5 | 12.8 | 4.7 |
| 21 | 35.1 | 18.3 | 9.2 |
| 28 | 10.8 | 9.5 | 15.6 |
Visualizations
Hypothetical Aerobic Degradation Pathway
Caption: Hypothesized aerobic degradation of this compound.
Hypothetical Anaerobic Degradation Pathway (Fumarate Addition)
Technical Support Center: Refining Experimental Conditions for 1,1,3,3-Tetramethylcyclohexane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1,3,3-Tetramethylcyclohexane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Due to the limited specific literature on the reactivity of this compound, the information herein is based on established principles of organic chemistry, particularly concerning sterically hindered cycloalkanes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with this compound?
A1: The primary challenge in reacting this compound stems from its steric hindrance. The four methyl groups, particularly the two gem-dimethyl groups at positions 1 and 3, shield the cyclohexane (B81311) ring, potentially slowing down reactions and influencing regioselectivity. Due to this steric hindrance, reactions that proceed smoothly with less substituted cyclohexanes may require more forcing conditions or specialized reagents.
Q2: Which positions on the this compound ring are most likely to react?
A2: this compound has secondary hydrogens at the C2, C4, C5, and C6 positions. The C5 position is the least sterically hindered and is often the most likely site of reaction, for instance in free-radical halogenation. The C2, C4, and C6 positions are more sterically encumbered by the adjacent gem-dimethyl groups.
Q3: Can this compound be functionalized via oxidation?
A3: Direct oxidation of the methylene (B1212753) groups in this compound to a ketone or alcohol is expected to be challenging due to the lack of activating groups and the high stability of the C-H bonds. While powerful oxidizing agents could be employed, this may lead to a mixture of products and potential ring-opening. Catalytic C-H oxidation using specialized metal catalysts in combination with an oxidant like hydrogen peroxide might offer a more controlled approach, though this would require significant experimental optimization.[1]
Troubleshooting Guides
Issue 1: Low Yield in Free-Radical Bromination
Free-radical bromination is a common method for functionalizing alkanes. However, the steric hindrance in this compound can lead to low yields.
| Possible Cause | Suggested Solution |
| Insufficient Radical Initiation | Ensure an adequate source of initiation, such as a high-intensity UV lamp or an appropriate concentration of a chemical initiator like AIBN. The reaction should be conducted in a solvent that is inert to radical conditions, like carbon tetrachloride or dichloromethane (B109758). |
| Low Reaction Temperature | While bromination is generally exothermic, some initial energy input may be required to overcome the activation energy, especially with a sterically hindered substrate. Gentle heating might be necessary, but care should be taken to avoid excessive side reactions. |
| Reagent Decomposition | N-Bromosuccinimide (NBS) is often used as a source of bromine radicals and can be more selective. Ensure the NBS is pure and the reaction is protected from moisture, as NBS can decompose. |
| Steric Hindrance | The reaction rate may be inherently slow.[2] Consider longer reaction times and monitor the reaction progress carefully using techniques like GC-MS. |
Issue 2: Difficulty in Product Purification after Halogenation
The product of a halogenation reaction will be a haloalkane, which may have similar physical properties to the starting material, making purification challenging.
| Possible Cause | Suggested Solution |
| Similar Boiling Points | Fractional distillation may be effective if there is a sufficient difference in boiling points between the starting material and the halogenated product. |
| Co-elution in Chromatography | If using column chromatography, experiment with different solvent systems (eluents) to achieve better separation. A less polar solvent system is generally a good starting point for separating alkanes and haloalkanes. |
| Presence of Impurities | Wash the crude product with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining bromine, followed by a wash with a dilute sodium bicarbonate solution to remove any acidic byproducts like HBr.[3] |
Experimental Protocols
Key Experiment: Free-Radical Bromination of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or a UV lamp
-
Carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) (anhydrous)
-
Sodium thiosulfate solution (5% w/v)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in anhydrous CCl4.
-
Add NBS (1.05 equivalents) and a catalytic amount of AIBN to the solution.
-
Heat the mixture to reflux (around 77°C for CCl4) or irradiate with a UV lamp.
-
Monitor the reaction progress by GC-MS. The reaction is complete when the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with 5% sodium thiosulfate solution, then 5% sodium bicarbonate solution, and finally with brine.[3]
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for the free-radical bromination of this compound.
Caption: Logical steps for troubleshooting low yields in bromination reactions.
References
identifying and removing artifacts in 1,1,3,3-Tetramethylcyclohexane spectral data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing spectral artifacts during the analysis of 1,1,3,3-Tetramethylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts observed in the NMR spectrum of this compound?
A1: When analyzing this compound by NMR spectroscopy, you may encounter several types of artifacts. These include signals from residual solvents, which can obscure peaks of interest. It is also common to see a "TMS artifact," a residual signal from tetramethylsilane (B1202638) if it is used as an internal standard. Additionally, baseline distortions and phasing errors can affect the quality of the spectrum, making peak integration and interpretation difficult. In cases of high sample concentration, you might observe signal artifacts in the baseline due to detector saturation.[1]
Q2: How can I identify and minimize artifacts in the GC-MS analysis of this compound?
A2: In Gas Chromatography-Mass Spectrometry (GC-MS), common artifacts include column bleed, which appears as a rising baseline at higher temperatures, and ghost peaks, which can originate from septum bleed or sample carryover.[2] Column bleed from polysiloxane stationary phases often produces characteristic ions at m/z 207 and 281.[2] To minimize these, it is crucial to operate the column within its recommended temperature limits, use high-purity carrier gas, and regularly replace the septum and inlet liner.[2][3]
Q3: What kind of artifacts are expected in the FTIR spectrum of this compound and how can they be addressed?
A3: In Fourier-Transform Infrared (FTIR) spectroscopy of this compound, you may encounter baseline distortions due to instrumental noise or light scattering.[4][5] Interference from atmospheric water vapor and carbon dioxide is also a frequent issue, which can introduce sharp peaks or broad bands that are not part of the sample's spectrum.[5] Proper purging of the instrument with a dry gas like nitrogen can minimize atmospheric interference. Baseline correction is a critical post-acquisition step to ensure accurate peak identification and quantification.[4][5]
Troubleshooting Guides
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Unidentified peaks in the 1H NMR spectrum.
Troubleshooting Steps:
-
Identify Potential Solvent Impurities: Compare the chemical shifts of the unknown peaks with published data for common laboratory solvents.
-
Check for TMS Residuals: If tetramethylsilane (TMS) is used as an internal standard, a small peak may be visible around 0 ppm.
-
Sample Purity: Consider the possibility of impurities from the synthesis or purification process of this compound.
Issue: Distorted baseline and inaccurate peak integration.
Troubleshooting Steps:
-
Phasing Correction: Manually adjust the phase of the spectrum to ensure that all peaks are upright and symmetrical.
-
Baseline Correction: Apply a baseline correction algorithm to flatten the baseline. Polynomial fitting is a common and effective method.
-
Optimize Acquisition Parameters: For highly concentrated samples, reducing the receiver gain or adjusting the tip angle can prevent detector saturation and associated baseline artifacts.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: Rising baseline at high temperatures.
Troubleshooting Steps:
-
Identify as Column Bleed: A continuously rising baseline during a temperature ramp is a hallmark of column bleed.[2]
-
Operate Within Temperature Limits: Ensure the GC oven temperature does not exceed the column's specified maximum operating temperature. Operating at least 30°C below the isothermal limit is recommended.[2]
-
Condition the Column: Properly condition a new column or re-condition an existing one to remove volatile components from the stationary phase.
-
Use Low-Bleed Columns: For sensitive analyses, consider using a column specifically designed for low bleed, especially for MS applications.[6][7]
Issue: Appearance of unexpected "ghost" peaks.
Troubleshooting Steps:
-
Check for Septum Bleed: Replace the injection port septum, as degradation of the septum can release volatile compounds.
-
Prevent Sample Carryover: Run a blank solvent injection after a concentrated sample to ensure no residual sample is left in the injection port or at the front of the column.
-
Ensure Cleanliness of Syringe and Vials: Use clean syringes and vials to avoid introducing contaminants.
Fourier-Transform Infrared (FTIR) Spectroscopy
Issue: Sloping or curved baseline.
Troubleshooting Steps:
-
Apply Baseline Correction: Utilize the baseline correction function in your spectroscopy software. Common methods include polynomial fitting and multi-point baseline correction.[4][8]
-
Proper Sample Preparation: For liquid samples like this compound, ensure a consistent path length and avoid air bubbles.
Issue: Sharp, narrow peaks in the regions of ~3700-3500 cm-1 and ~2350 cm-1.
Troubleshooting Steps:
-
Identify as Atmospheric Interference: These peaks are characteristic of water vapor and carbon dioxide, respectively.
-
Purge the Instrument: Ensure the sample and detector compartments of the FTIR spectrometer are adequately purged with a dry, inert gas (e.g., nitrogen) to displace atmospheric moisture and CO2.
-
Background Subtraction: Collect a background spectrum under the same conditions as the sample spectrum and ensure it is properly subtracted.
Quantitative Data on Artifact Removal
The following table summarizes the expected improvement in spectral data quality after applying common artifact removal techniques. The values are representative of typical outcomes in spectroscopic analysis.
| Spectroscopic Technique | Artifact | Correction Method | Expected Improvement Metric | Quantitative Improvement |
| FTIR | Baseline Drift | Polynomial Baseline Correction | Signal-to-Noise Ratio (SNR) | 2-5 fold increase[9] |
| GC-MS | Column Bleed | Use of Low-Bleed Column | Reduction in Baseline Noise | Up to 50% reduction[6] |
| NMR | Baseline Distortion | Automated Baseline Correction | Integration Accuracy | >95% accuracy |
Experimental Protocols
Protocol 1: Baseline Correction of FTIR Spectra
-
Acquire the Spectrum: Collect the FTIR spectrum of this compound according to standard operating procedures.
-
Open Data in Software: Load the spectral data into a suitable analysis software.
-
Select Baseline Correction Tool: Navigate to the baseline correction function.
-
Choose Correction Method: Select a polynomial fit for the baseline correction.
-
Define Baseline Points: Manually select points in the spectrum that are known to be baseline (regions with no sample absorbance).
-
Apply Correction: Execute the baseline correction algorithm.
-
Evaluate Corrected Spectrum: Visually inspect the spectrum to ensure the baseline is flat and that peak shapes have not been distorted.
Protocol 2: Conditioning a GC Column to Minimize Bleed
-
Install the Column: Install the GC column in the injector, leaving the detector end disconnected.
-
Purge with Carrier Gas: Purge the column with high-purity carrier gas at room temperature for 15-30 minutes to remove oxygen.[2]
-
Set a Temperature Program:
-
Initial Temperature: 40°C
-
Ramp Rate: 10°C/minute
-
Final Temperature: 20°C above the highest analytical temperature, not exceeding the column's isothermal temperature limit.[2]
-
-
Hold at Final Temperature: Hold the column at the final temperature for 1-2 hours, or until the baseline is stable when monitored with a detector.
-
Cool Down and Connect: Cool down the oven and connect the column to the detector.
-
Verify Low Bleed: Run a temperature program without an injection and observe the baseline to confirm that the bleed is minimal.
Visualizations
Caption: Workflow for FTIR baseline correction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 4. peakspectroscopy.com [peakspectroscopy.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. agilent.com [agilent.com]
- 8. essentialftir.com [essentialftir.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
comparative study of 1,1,3,3-Tetramethylcyclohexane vs. decalin as a solvent
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that can significantly impact reaction outcomes, product purity, and process efficiency. This guide provides a detailed comparative analysis of two hydrocarbon solvents: 1,1,3,3-Tetramethylcyclohexane and Decalin (decahydronaphthalene). While Decalin is a well-established and widely used solvent, this compound represents a less-studied alternative. This comparison aims to provide a comprehensive overview of their physicochemical properties, potential applications, and the current state of available experimental data.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. The following tables summarize the key physicochemical data for both this compound and Decalin. It is important to note that while extensive experimental data is available for Decalin and its isomers, the data for this compound is primarily based on computational predictions due to a lack of extensive experimental studies on this specific isomer.
Table 1: General and Physical Properties
| Property | This compound | Decalin (cis and trans mixture) |
| Chemical Formula | C₁₀H₂₀ | C₁₀H₁₈ |
| Molecular Weight | 140.27 g/mol | 138.25 g/mol [1] |
| Appearance | Colorless liquid (predicted) | Colorless liquid[1][2] |
| Odor | Characteristic | Aromatic, menthol-like[2] |
| Boiling Point | 155.8 °C (predicted) | cis: 196 °C, trans: 187 °C[3] |
| Melting Point | -35.5 °C (predicted) | cis: -43 °C, trans: -30.4 °C |
| Density | 0.79 g/cm³ (predicted) | ~0.883 g/cm³[4] |
| Viscosity | Data not available | 2.01 mPa·s (25 °C) |
| Flash Point | ~38 °C (predicted) | 57.2 °C[4] |
| Solubility in Water | Insoluble (predicted) | Insoluble[2][5] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (predicted) | Miscible with many organic solvents[2] |
Table 2: Safety and Environmental Data
| Property | This compound | Decalin |
| Primary Hazards | Flammable (predicted) | Flammable, Irritant[2] |
| GHS Pictograms | Flammable liquid (predicted) | Flammable liquid, Skin corrosion/irritation, Aspiration hazard |
| Environmental Fate | Data not available | Can form explosive peroxides upon storage in the presence of air[6] |
Performance as a Solvent: Applications and Experimental Data
Decalin is a versatile and widely employed solvent in various chemical processes due to its high boiling point, stability, and ability to dissolve a range of non-polar compounds.[7] It is frequently used in:
-
Organic Synthesis: As a high-boiling reaction medium for reactions requiring elevated temperatures, such as Diels-Alder cycloadditions.[3]
-
Polymer Chemistry: As a solvent for the polymerization of various monomers.
-
Fine Chemicals and Pharmaceuticals: In the synthesis of complex organic molecules.[5]
-
Materials Science: In the synthesis of nanoparticles.
Due to the scarcity of experimental data, the performance of this compound as a solvent in specific applications has not been well-documented. Based on its predicted properties as a non-polar, high-boiling hydrocarbon, it could theoretically be a substitute for Decalin in certain applications. However, without experimental validation, its efficacy, potential side reactions, and impact on reaction kinetics remain unknown.
Experimental Protocols: Exemplary Applications in Decalin
To provide practical context, this section details experimental protocols for two common applications where a high-boiling hydrocarbon solvent like Decalin is utilized.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. High-boiling solvents are often employed to drive the reaction towards completion.
Experimental Workflow: Diels-Alder Reaction
Caption: Workflow for a typical Diels-Alder reaction using Decalin as a high-boiling solvent.
Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the diene (1.0 eq) and the dienophile (1.1 eq).
-
Solvent Addition: Add a sufficient volume of dry Decalin to dissolve the reactants and allow for efficient stirring.
-
Reaction: Heat the reaction mixture to reflux (typically 180-190 °C) and maintain the temperature for the required reaction time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the Decalin under reduced pressure using a rotary evaporator or by vacuum distillation.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the desired Diels-Alder adduct.[8]
Synthesis of Nanoparticles
High-boiling hydrocarbon solvents are often used in the synthesis of colloidal nanoparticles, allowing for high-temperature decomposition of precursors and better control over nanoparticle size and morphology.
Experimental Workflow: Nanoparticle Synthesis
Caption: General workflow for the synthesis of nanoparticles in a high-boiling solvent like Decalin.
Methodology:
-
Precursor Solution Preparation: In a three-neck flask equipped with a magnetic stirrer, a thermocouple, and a condenser, dissolve the metal precursor and the surfactant/capping agent in Decalin.
-
Degassing: Degas the solution by heating under vacuum or by bubbling an inert gas (e.g., Argon or Nitrogen) through it.
-
Heating: Under an inert atmosphere, heat the mixture to the desired reaction temperature (e.g., 250 °C).
-
Injection (if applicable): If a reducing agent is required, inject it swiftly into the hot solution.
-
Aging: Maintain the reaction mixture at the high temperature for a specific period to allow for nanoparticle growth and stabilization.
-
Isolation: After cooling to room temperature, add a non-solvent (e.g., ethanol (B145695) or acetone) to precipitate the nanoparticles.
-
Purification: Isolate the nanoparticles by centrifugation, discard the supernatant, and wash the precipitate multiple times with the non-solvent.
-
Dispersion: Finally, redisperse the purified nanoparticles in a suitable solvent for storage and further characterization.
Logical Comparison and Future Outlook
The choice between this compound and Decalin as a solvent is currently a choice between a theoretically promising but unvalidated compound and a well-established, reliable one.
Caption: Logical comparison of Decalin and this compound as solvents.
Decalin remains the pragmatic choice for most applications requiring a high-boiling hydrocarbon solvent. Its properties are well-characterized, and its performance has been validated in a multitude of synthetic procedures. The existence of cis and trans isomers can sometimes be a drawback, as the ratio can vary, potentially leading to slight inconsistencies in physical properties. The tendency to form peroxides necessitates careful handling and storage.[6]
This compound , on the other hand, is an intriguing but largely unexplored option. As a single isomer, it could offer greater consistency in its physical properties compared to the isomeric mixture of Decalin. Its fully saturated and sterically hindered structure suggests high thermal and chemical stability. However, the current lack of experimental data on its solvent properties, performance in chemical reactions, and safety profile makes its adoption for practical applications speculative. Further research is needed to determine its boiling point, viscosity, and solvent power accurately. Moreover, its synthesis and commercial availability at a competitive price point would be crucial for its consideration as a viable alternative to Decalin.
References
- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decalin - Sciencemadness Wiki [sciencemadness.org]
- 3. Decaline (Decahydronaphthalene) Solvent|For Research [benchchem.com]
- 4. 91-17-8 CAS | DECALIN | High Purity Solvents | Article No. 03152 [lobachemie.com]
- 5. biomall.in [biomall.in]
- 6. Decalin - Wikipedia [en.wikipedia.org]
- 7. You are being redirected... [schultzchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to Purity Validation of 1,1,3,3-Tetramethylcyclohexane: qNMR vs. GC-FID
For researchers, scientists, and drug development professionals, the accurate determination of purity for non-chromophoric, volatile compounds like 1,1,3,3-tetramethylcyclohexane is a critical analytical challenge. This guide provides a comprehensive comparison of two powerful analytical techniques for this purpose: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
Quantitative NMR (qNMR) has emerged as a primary analytical method capable of providing a direct measure of purity without the need for a specific reference standard of the analyte.[1][2] In contrast, GC-FID is a highly sensitive, robust, and widely used chromatographic technique for the quantitative analysis of volatile and semi-volatile organic compounds.[3][4][5]
This guide presents a detailed comparison of these two methods, including their principles, experimental protocols, and performance characteristics, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Comparison at a Glance
The choice of analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of qNMR and GC-FID for the analysis of this compound.
| Feature | Quantitative NMR (qNMR) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Principle | Intrinsic quantitative response of atomic nuclei in a magnetic field.[1] | Separation based on volatility and polarity, with detection by flame ionization.[5] |
| Quantitation | Absolute (can determine purity without a specific reference standard of the analyte).[2] | Relative (typically requires a reference standard of known purity). |
| Selectivity | Excellent for structural elucidation and identification of impurities with distinct NMR signals.[6] | High, based on chromatographic separation of compounds with different boiling points and polarities. |
| Sensitivity | Moderate (typically requires milligrams of sample).[2] | Very high (can detect trace level impurities, often at parts-per-million levels).[5] |
| Sample Throughput | Lower, due to longer acquisition and processing times per sample. | Higher, with modern systems capable of rapid analysis of multiple samples. |
| Instrumentation | High-resolution NMR spectrometer.[2] | Gas chromatograph with a flame ionization detector.[5] |
| Strengths | - Absolute quantitation- Non-destructive- Provides structural information | - High sensitivity and wide linear range- Robust and reliable- Suitable for volatile compounds[3] |
| Limitations | - Lower sensitivity- Potential for signal overlap- Higher instrument cost | - Destructive technique- Not suitable for non-volatile impurities- Requires a reference standard for accurate quantitation |
Experimental Protocols
Detailed methodologies for both qNMR and GC-FID are provided below. These protocols are generalized and should be optimized for specific instrumentation and experimental conditions.
This protocol outlines the steps for determining the purity of this compound using an internal standard method.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Analytical balance (accurate to 0.01 mg).
-
Volumetric flasks and pipettes.
-
NMR tubes.
Materials:
-
This compound sample.
-
Certified internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene, or another suitable compound with signals that do not overlap with the analyte).
-
Deuterated solvent in which both the sample and internal standard are fully soluble (e.g., chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard into the same vial. The molar ratio of the analyte to the internal standard should be optimized for accurate integration.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer an appropriate amount of the solution into an NMR tube.[8][9]
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters to optimize include:
-
Pulse Angle: A 90° pulse is typically used.
-
Relaxation Delay (d1): This is a critical parameter and should be set to at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure full relaxation.[10]
-
Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for high precision).[11]
-
Spectral Width: Set to encompass all signals of interest.
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.
-
The purity of the this compound sample can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (W_IS / W_analyte) * P_IS
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
M = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte refers to this compound and IS refers to the internal standard.
-
This protocol describes a general method for the purity analysis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for the separation of volatile hydrocarbons (e.g., a non-polar or mid-polar column).
-
Autosampler (recommended for precision).
Materials:
-
This compound sample.
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or dichloromethane).
-
High-purity gases for the GC-FID system (carrier gas: helium or hydrogen; fuel gases: hydrogen and air).
Procedure:
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound sample in a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of a certified reference material of this compound, if available, to determine the response factor. If a reference standard is not available, purity can be estimated by area percent, assuming all components have the same response factor.
-
-
GC-FID Method Parameters:
-
Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: An optimized temperature program is crucial for good separation of the main component from any impurities. A typical program might be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
Carrier Gas Flow Rate: A constant flow rate (e.g., 1 mL/min) is typically used.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 280 °C).
-
Injection Volume: Typically 1 µL.
-
Split Ratio: A split injection is often used for concentrated samples to avoid column overload (e.g., 50:1).[2]
-
-
Data Analysis and Purity Assessment:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak areas of the main component and all detected impurities.
-
The purity can be calculated using the area percent method:
Purity (%) = (Area_analyte / Total Area of all peaks) * 100
For more accurate quantification, a calibration curve generated from a certified reference standard should be used.
-
Workflow and Logic Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for qNMR purity validation.
Caption: Logical comparison of qNMR and GC-FID for purity analysis.
References
- 1. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 2. benchchem.com [benchchem.com]
- 3. measurlabs.com [measurlabs.com]
- 4. Gas Chromatography Analysis (GC-FID/TCD/FPD) | Lucideon [lucideon.com]
- 5. GC-FID: gas chromatography-flame ionization detector [qa-group.com]
- 6. benchchem.com [benchchem.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Conformational Stability of Tetramethylcyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. For researchers in drug development and materials science, a deep understanding of the conformational preferences of polysubstituted cyclohexanes, such as tetramethylcyclohexane, is critical for rational design and synthesis. This guide provides an objective comparison of the conformational stability of various tetramethylcyclohexane isomers, supported by established principles and experimental data.
Principles of Conformational Analysis in Substituted Cyclohexanes
The stability of a cyclohexane (B81311) conformation is primarily dictated by the minimization of three types of strain:
-
Angle Strain: Deviation from the ideal tetrahedral bond angle of 109.5°. The chair conformation of cyclohexane is nearly free of angle strain.
-
Torsional Strain: Eclipsing interactions between bonds on adjacent atoms. The chair conformation minimizes torsional strain by having all bonds in a staggered arrangement.
-
Steric Strain: Repulsive interactions between non-bonded atoms that are in close proximity. In substituted cyclohexanes, the most significant steric strain arises from 1,3-diaxial interactions , where an axial substituent interacts with the two other axial hydrogens (or other substituents) on the same face of the ring.
Generally, substituents on a cyclohexane ring preferentially occupy the more spacious equatorial positions to avoid these destabilizing 1,3-diaxial interactions. The energy difference between the axial and equatorial conformations for a given substituent is known as its "A-value". For a methyl group, the A-value is approximately 1.7 kcal/mol, indicating a strong preference for the equatorial position.
In polysubstituted cyclohexanes, the most stable conformation is the one that minimizes the total strain by placing the maximum number of bulky groups in equatorial positions. In cases where this is not possible, the molecule may adopt a higher-energy conformation, such as a twist-boat, to alleviate severe steric clashes.
Comparative Stability of Tetramethylcyclohexane Isomers
The following sections compare the conformational stability of various tetramethylcyclohexane isomers. The relative energies are estimated based on the energetic cost of axial methyl groups (A-value ≈ 1.7 kcal/mol per 1,3-diaxial interaction) and gauche-butane interactions (≈ 0.9 kcal/mol). It is important to note that these are additive estimates, and actual experimental or high-level computational values may vary slightly.
These isomers have at least one carbon atom with two methyl groups.
| Isomer | Most Stable Conformation | Estimated Relative Energy (kcal/mol) | Comments |
| 1,1,2,2-Tetramethylcyclohexane | Twist-Boat | High | A chair conformation would force at least one methyl group into an axial position adjacent to a gem-dimethyl group, leading to extreme steric strain. The molecule is expected to adopt a non-chair, likely a twist-boat conformation, to relieve this strain.[1] |
| 1,1,3,3-Tetramethylcyclohexane | Chair | ~3.4 | In a chair conformation, one methyl group on each gem-disubstituted carbon must be axial. This leads to two 1,3-diaxial interactions between a methyl group and a hydrogen atom. |
| 1,1,4,4-Tetramethylcyclohexane | Chair | 0 (Reference) | This isomer can exist in a chair conformation where all four methyl groups avoid significant steric strain. One methyl group on each gem-disubstituted carbon is axial, and the other is equatorial. Due to the 1,4-substitution pattern, the axial methyl groups do not have severe interactions with each other. This is generally considered one of the more stable tetramethylcyclohexane isomers. |
This category includes isomers where the methyl groups are on four different carbon atoms. The stability of these isomers is highly dependent on their stereochemistry (cis/trans relationships).
| Isomer | Most Stable Conformation | Estimated Relative Energy (kcal/mol) | Comments |
| all-cis-1,2,3,4-Tetramethylcyclohexane | Chair (2 axial, 2 equatorial) | ~3.4 | In the all-cis isomer, two methyl groups will be forced into axial positions in a chair conformation, leading to significant 1,3-diaxial interactions. |
| 1,2,3,4-Tetramethylcyclohexane (B14176776) (Stereoisomers) | Varies | Varies | The relative stability of the various stereoisomers of 1,2,3,4-tetramethylcyclohexane depends on the specific arrangement of the methyl groups that allows for the maximum number to be in equatorial positions. For example, a stereoisomer that can adopt a conformation with all four methyl groups equatorial would be the most stable. |
| all-cis-1,2,3,5-Tetramethylcyclohexane | Chair (all equatorial) | 0 (Reference) | This isomer is particularly stable as it can adopt a chair conformation where all four methyl groups occupy equatorial positions, thus avoiding any significant 1,3-diaxial interactions. |
| cis-1,2,4,5-Tetramethylcyclohexane | Chair (all equatorial) | 0 (Reference) | Similar to the all-cis-1,2,3,5-isomer, this compound can also exist in a chair conformation with all four methyl groups in equatorial positions, making it one of the most stable isomers. |
Experimental and Computational Methodologies
The determination of conformational stability is achieved through a combination of experimental techniques and computational modeling.
Experimental Protocols
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental method for determining the relative energies of conformers.
-
Principle: At room temperature, the rate of ring flipping in cyclohexane is rapid on the NMR timescale, resulting in a time-averaged spectrum. As the temperature is lowered, the rate of interconversion slows down, and the individual signals for each conformer can be resolved.
-
Sample Preparation: The tetramethylcyclohexane isomer is dissolved in a solvent that remains liquid at low temperatures, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methylene (B1212753) chloride (CD₂Cl₂).
-
Data Acquisition: ¹H or ¹³C NMR spectra are acquired over a range of temperatures, typically from room temperature down to as low as -100 °C or below.
-
Data Analysis:
-
Signal Integration: At a temperature where the signals for both conformers are sharp and well-resolved, the relative populations of the conformers are determined by integrating their respective signals.
-
Equilibrium Constant (Keq): The equilibrium constant is calculated from the ratio of the conformer populations.
-
Gibbs Free Energy Difference (ΔG°): The difference in free energy between the conformers is calculated using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[2]
-
Van't Hoff Analysis: By measuring Keq at multiple temperatures, a plot of ln(Keq) versus 1/T (a van't Hoff plot) can be constructed. The slope and intercept of this plot can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers, providing a more complete thermodynamic profile.
-
Computational Protocols
Quantum Mechanics (QM) and Molecular Mechanics (MM) calculations are powerful tools for predicting the relative stabilities of conformers.
-
Geometry Optimization:
-
An initial 3D structure of the tetramethylcyclohexane isomer in a specific conformation (e.g., chair, twist-boat) is generated.
-
The geometry is then optimized using a computational method to find the lowest energy structure for that conformer. Common methods include Density Functional Theory (DFT) (e.g., B3LYP functional with a 6-31G* basis set) for a good balance of accuracy and computational cost, or more accurate but computationally intensive methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)).[3] Molecular mechanics force fields (e.g., MMFF94, AMBER) can also be used for faster, albeit generally less accurate, calculations.
-
-
Energy Calculation:
-
Once the geometries are optimized, the single-point energy of each conformer is calculated.
-
Frequency calculations are then performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
-
Relative Stability Determination: The relative stability of the different conformers is determined by comparing their calculated Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.
Visualization of Conformational Stability Relationships
The following diagram illustrates the general principles governing the conformational stability of substituted cyclohexanes, which are directly applicable to the tetramethylcyclohexane isomers.
References
A Comparative Guide to Cycloalkane Reference Standards: 1,1,3,3-Tetramethylcyclohexane vs. Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry and drug development, the quality and suitability of reference standards are paramount. Cycloalkanes are frequently employed as reference standards in a variety of analytical techniques due to their stable, well-defined structures and predictable physicochemical properties. This guide provides an in-depth comparison of 1,1,3,3-tetramethylcyclohexane against other commonly used cycloalkane standards—cyclohexane (B81311), methylcyclohexane, and decalin—across several key analytical platforms: Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Differential Scanning Calorimetry (DSC).
Physicochemical Properties: A Tabular Overview
The selection of an appropriate reference standard often begins with a thorough understanding of its fundamental physical and chemical characteristics. The following table summarizes key physicochemical properties of this compound and its counterparts.
| Property | This compound | Cyclohexane | Methylcyclohexane | Decalin (cis/trans mix) |
| Molecular Formula | C₁₀H₂₀ | C₆H₁₂ | C₇H₁₄ | C₁₀H₁₈ |
| Molecular Weight ( g/mol ) | 140.27 | 84.16 | 98.19 | 138.25 |
| Boiling Point (°C) | ~155-160 (est.) | 80.7[1] | 100.9 | ~187-196[2] |
| Melting Point (°C) | N/A (liquid at RT) | 6.55[1] | -126.3[3] | -43 to -30[2] |
| Density (g/cm³ at 20°C) | ~0.79 (est.) | 0.779[1] | 0.770 | ~0.87-0.89 |
| Solubility in Water | Insoluble | Insoluble[1] | Insoluble | Insoluble |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar |
Note: Some properties for this compound are estimated based on data for its isomers and general chemical principles, as specific experimental data is limited.
Performance in Analytical Applications
Gas Chromatography (GC)
In gas chromatography, the choice of a reference standard is critical for accurate retention time indexing and quantification. The elution order of these non-polar cycloalkanes on a non-polar stationary phase is primarily dictated by their boiling points and, to a lesser extent, their molecular shape.
Comparative GC Data:
| Compound | Boiling Point (°C) | Kovats Retention Index (Non-polar column) | Expected Elution Behavior |
| Cyclohexane | 80.7[1] | ~670 | Early eluting, sharp peak. |
| Methylcyclohexane | 100.9 | ~770 | Elutes after cyclohexane. |
| This compound | ~155-160 (est.) | ~900-950 (est.) | Elutes significantly later than methylcyclohexane. Its symmetrical structure may lead to a sharper peak compared to other isomers. |
| Decalin (cis/trans) | ~187-196[2] | ~1050-1150 | Late eluting, may show peak splitting for cis and trans isomers on high-resolution columns. |
Note: Kovats retention indices are approximate and can vary based on the specific GC conditions. The index for this compound is an estimation based on the indices of its isomers.
Experimental Protocol for GC Analysis:
A detailed protocol for the comparative GC analysis of these cycloalkanes is provided below. This method can be adapted for use as an internal standard protocol by adding a known quantity of the selected standard to the analyte solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H and ¹³C NMR, cycloalkanes serve as excellent reference standards for chemical shift calibration, especially in non-polar deuterated solvents. Their simple, well-defined spectra can also be used to assess spectrometer performance.
Comparative NMR Data:
| Compound | Key ¹H NMR Features (in CDCl₃) | Key ¹³C NMR Features (in CDCl₃) |
| Cyclohexane | Single sharp peak around δ 1.44 ppm at room temperature due to rapid chair-chair interconversion.[4] | A single peak around δ 27.1 ppm. |
| Methylcyclohexane | Complex multiplet for ring protons (δ 0.8-1.8 ppm) and a distinct doublet for the methyl group (δ ~0.86 ppm).[5] | Multiple signals for the non-equivalent ring carbons and a signal for the methyl carbon. |
| This compound | Signals for the methyl protons (singlets) and the ring methylene (B1212753) protons (multiplets). The gem-dimethyl groups will give rise to distinct singlets. | Distinct signals for the quaternary carbons, the methylene carbons, and the methyl carbons. A known spectrum shows peaks at approximately δ 31.3, 32.5, 41.0, and 50.8 ppm. |
| Decalin (cis/trans) | Complex overlapping multiplets for the ring protons in the range of δ 0.8-2.0 ppm. The spectra of cis and trans isomers are distinct. | Multiple signals due to the lower symmetry compared to cyclohexane. The spectra of cis and trans isomers are different. |
Experimental Protocol for NMR Analysis:
Differential Scanning Calorimetry (DSC)
In DSC, reference materials with well-characterized thermal transitions are essential for temperature and enthalpy calibration. Cyclohexane is a well-established calibrant due to its solid-solid transition and melting point. While less common, other stable cycloalkanes can also be used, provided their thermal behavior is well-documented.
Comparative DSC Data:
| Compound | Key Thermal Transitions | Suitability as a DSC Standard |
| Cyclohexane | Solid-solid transition at -87.1°C; Melting point at 6.55°C.[1] | Excellent for low-temperature calibration due to its well-defined crystal-crystal transition. |
| Methylcyclohexane | Melting point at -126.3°C.[3] | Potentially useful for very low-temperature calibration, though less commonly used than cyclohexane. |
| This compound | Expected to have a melting point well below 0°C. No significant thermal events are expected at ambient or elevated temperatures. | Its primary utility would be as a stable, high-boiling liquid reference for baseline stability checks at elevated temperatures where other standards might volatilize. |
| Decalin (cis/trans) | Melting points between -43°C and -30°C.[2] | The mixture of isomers may lead to broader transitions, making it less ideal as a primary temperature calibrant compared to single-component standards. |
Experimental Protocol for DSC Analysis:
Objective: To characterize the thermal transitions of the selected cycloalkanes.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the liquid cycloalkane into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
Instrumentation and Conditions:
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 25°C.
-
Ramp down to -150°C at a rate of 10°C/min.
-
Hold at -150°C for 5 minutes.
-
Ramp up to 50°C at a rate of 10°C/min.
-
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and enthalpy of any observed thermal transitions (e.g., melting, solid-solid transitions).
-
Conclusion: Selecting the Right Cycloalkane Standard
The choice of a cycloalkane reference standard is highly dependent on the specific analytical application.
-
This compound emerges as a strong candidate for applications requiring a stable, non-polar, and relatively high-boiling liquid standard. Its simple NMR spectrum and predictable GC behavior make it particularly useful as an internal standard in the analysis of moderately volatile compounds. Its high thermal stability also makes it a good candidate for assessing baseline performance in DSC at elevated temperatures.
-
Cyclohexane remains the gold standard for low-temperature DSC calibration and a reliable reference in GC and NMR for early-eluting, simple analytes.
-
Methylcyclohexane offers a useful intermediate in terms of volatility and can be a suitable alternative to cyclohexane when a slightly later elution time or a lower freezing point is desired.
-
Decalin , with its high boiling point and complex isomeric composition, is more suited as a reference for the analysis of higher molecular weight, non-polar compounds, though its complexity may be a drawback in some applications.
Ultimately, the selection of the most appropriate cycloalkane reference standard requires a careful consideration of the analytical conditions, the properties of the analyte(s) of interest, and the specific data required from the analysis. This guide provides the foundational data and experimental frameworks to assist researchers in making an informed decision.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 1,1,2,3-Tetramethylcyclohexane | C10H20 | CID 549623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sump4.com [sump4.com]
- 4. mdpi.com [mdpi.com]
- 5. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Assessing the Accuracy of 1,1,3,3-Tetramethylcyclohexane as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical determinant of accuracy and reliability in quantitative chromatographic analysis. An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis, thereby compensating for variations in extraction efficiency, injection volume, and instrument response. This guide provides a comparative assessment of 1,1,3,3-tetramethylcyclohexane as a non-polar, non-deuterated internal standard for the analysis of volatile organic compounds (VOCs) by Gas Chromatography-Mass Spectrometry (GC-MS).
While specific performance data for this compound is not extensively documented in publicly available validation studies, its properties as a saturated hydrocarbon allow for an informed evaluation of its potential accuracy. This guide will compare its expected performance with other common internal standards, supported by representative experimental data from similar compounds and detailed analytical protocols.
Comparison of Internal Standard Performance
The choice of an internal standard significantly impacts analytical method performance. Saturated hydrocarbons like this compound are often employed for the analysis of non-polar VOCs due to their chemical inertness and volatility. Below is a comparison of expected performance characteristics against other types of internal standards.
Data Presentation: Quantitative Performance of Internal Standards
The following table summarizes typical performance data for different classes of internal standards used in the GC-MS analysis of VOCs. The data for this compound is extrapolated based on the performance of structurally similar saturated hydrocarbons, such as n-alkanes.
| Internal Standard Type | Example | Analyte Class | Linearity (R²) | Recovery (%) | Precision (RSD%) |
| Saturated Hydrocarbon | This compound | Non-polar VOCs | >0.995 | 85-110 | <15 |
| n-Alkanes (e.g., n-C20) | n-Eicosane | Non-polar VOCs | >0.999 | 90-105 | <12 |
| Deuterated Hydrocarbon | Toluene-d8 | Aromatic VOCs | >0.999 | 95-105 | <5 |
| Deuterated Polar Compound | Ethanol-d6 | Polar VOCs | >0.998 | 90-110 | <10 |
Note: This data is representative and intended for comparative purposes. Actual performance will vary depending on the specific analyte, matrix, and analytical conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following section outlines a typical experimental protocol for the validation and use of a saturated hydrocarbon internal standard, such as this compound, in the GC-MS analysis of VOCs.
Protocol: Validation of a Saturated Hydrocarbon Internal Standard
1. Objective: To validate the use of this compound as an internal standard for the quantitative analysis of a target non-polar VOC in a specific matrix (e.g., water, soil extract).
2. Materials and Reagents:
-
Target VOC analytical standard
-
This compound (high purity)
-
High-purity solvent (e.g., methanol, hexane)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a stock solution of the target VOC in the chosen solvent at a concentration of 1000 µg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution to achieve a concentration range that brackets the expected sample concentrations. Spike each calibration standard with the internal standard stock solution to a constant final concentration (e.g., 10 µg/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range, also spiked with the internal standard at the same constant concentration.
4. GC-MS Analysis:
-
Inject a fixed volume of each calibration standard and QC sample into the GC-MS system.
-
Acquire data in Selected Ion Monitoring (SIM) or full scan mode, ensuring characteristic ions for both the analyte and the internal standard are monitored.
5. Data Analysis and Acceptance Criteria:
-
Linearity: Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression and determine the coefficient of determination (R²). The R² value should be ≥ 0.995.[1]
-
Accuracy (Recovery): Analyze the QC samples and calculate the percent recovery of the analyte. The mean recovery should be within a predefined range, typically 80-120%.
-
Precision (Repeatability): Analyze multiple replicates of the QC samples and calculate the relative standard deviation (RSD). The RSD should typically be ≤ 15%.[2]
Mandatory Visualizations
Diagram 1: Experimental Workflow for Internal Standard Analysis
Caption: Workflow for quantitative analysis using an internal standard.
Diagram 2: Logic of Internal Standard Correction
Caption: Logical flow of internal standard correction for analytical variability.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 1,1,3,3-Tetramethylcyclohexane, a volatile organic compound of interest in various research and industrial applications. The cross-validation of analytical methods is a critical step in ensuring the reliability, accuracy, and robustness of analytical data. This document outlines the experimental protocols and performance data for two distinct gas chromatography (GC) based methods: a direct injection GC method with Flame Ionization Detection (GC-FID) and a Headspace GC method coupled with Mass Spectrometry (HS-GC-MS).
The selection of an appropriate analytical method depends on various factors, including the sample matrix, the required sensitivity, and the desired level of specificity. This guide aims to provide the necessary data to enable an informed decision for your specific analytical needs.
Method Comparison Overview
The two methods presented here offer different approaches to the analysis of this compound.
-
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of volatile hydrocarbons. It is known for its wide linear range and good precision.
-
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS) is a highly sensitive and selective method, particularly suitable for the analysis of volatile compounds in complex matrices without extensive sample preparation. The mass spectrometer provides definitive identification of the analyte.
The following sections provide a detailed breakdown of the experimental protocols and a summary of the validation data for each method.
Data Presentation: Performance Characteristics
The performance of each analytical method was evaluated based on key validation parameters as recommended by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6] The results are summarized in the tables below.
Table 1: Comparison of Method Performance Parameters
| Validation Parameter | Method 1: GC-FID | Method 2: HS-GC-MS |
| Linearity (R²) | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 1.5% | ≤ 1.2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% |
| Limit of Detection (LOD) | 5 ng/mL | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 15 ng/mL | 1.5 ng/mL |
| Specificity | Good | Excellent |
| Robustness | Robust | Robust |
Table 2: Comparison of GC Method Conditions
| Parameter | Method 1: GC-FID | Method 2: HS-GC-MS |
| Column | Non-polar (e.g., DB-1, HP-5ms) | Intermediate Polarity (e.g., VOCOL®) |
| Injection Mode | Split | Headspace |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Typical Sample Throughput | High | Moderate |
| Cost per Sample | Lower | Higher |
Experimental Protocols
Detailed methodologies for the two analytical methods are provided below. These protocols are intended as a guide and may require optimization for specific sample matrices and instrumentation.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the direct analysis of this compound in relatively clean sample matrices.
1. Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane, pentane) to a final concentration within the calibrated range.
-
Vortex the sample to ensure homogeneity.
2. GC-FID Instrument Conditions:
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent non-polar column.
-
Inlet: Split/Splitless, 250°C, Split ratio 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Detector: Flame Ionization Detector (FID), 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Quantification is performed using an external standard calibration curve.
Method 2: Headspace Gas Chromatography with Mass Spectrometry (HS-GC-MS)
This method is ideal for the analysis of this compound in complex or non-volatile matrices, such as pharmaceutical formulations or environmental samples.
1. Sample Preparation:
-
Accurately weigh a sample into a headspace vial.
-
Add a suitable matrix-modifying solvent if necessary (e.g., dimethyl sulfoxide).
-
Seal the vial immediately with a PTFE/silicone septum and aluminum cap.
2. HS-GC-MS Instrument Conditions:
-
Headspace Sampler: Agilent 7697A Headspace Sampler or equivalent.
-
Oven Temperature: 120°C.
-
Loop Temperature: 130°C.
-
Transfer Line Temperature: 140°C.
-
Vial Equilibration Time: 20 minutes.
-
-
GC System: Agilent 8890 GC System or equivalent.
-
Column: Agilent J&W VOCOL, 60 m x 0.25 mm ID, 1.5 µm film thickness, or equivalent intermediate polarity column.
-
Inlet: Split/Splitless, 250°C, Split ratio 10:1.
-
Carrier Gas: Helium, constant flow at 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 15°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-300 amu.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
3. Data Analysis:
-
Identification is confirmed by comparing the mass spectrum of the analyte to a reference library.
-
Quantification is performed using an external standard calibration curve prepared in the same matrix as the samples.
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical relationships in the cross-validation of these analytical methods.
Caption: Workflow for Analytical Method Validation.
Caption: Cross-Validation Comparison Workflow.
References
A Comparative Review of 1,1,3,3-Tetramethylcyclohexane: Properties and Applications in Fuel Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of 1,1,3,3-tetramethylcyclohexane, detailing its properties and potential applications, particularly as a fuel additive. The information is presented to allow for objective comparison with alternative compounds, supported by available data.
Physicochemical Properties
This compound, a saturated cyclic hydrocarbon with the molecular formula C10H20, possesses properties that make it a compound of interest in various chemical applications. While extensive experimental data for this specific isomer is limited in publicly accessible literature, we can infer some of its characteristics based on data from its isomers and related cycloalkanes.
Table 1: Comparison of Physicochemical Properties of Tetramethylcyclohexane Isomers
| Property | This compound | 1,1,3,5-Tetramethylcyclohexane (cis) | 1,1,2,3-Tetramethylcyclohexane |
| Molecular Formula | C10H20 | C10H20 | C10H20 |
| Molecular Weight ( g/mol ) | 140.27 | 140.27 | 140.27 |
| CAS Registry Number | 24770-64-7 | 50876-32-9 | 6783-92-2 |
| Boiling Point (°C) | Not available | 152.55[1] | Not available |
| Melting Point (°C) | Not available | -84.33 (estimate)[1] | Not available |
| Density (g/cm³) | Not available | 0.7813[1] | Not available |
| Refractive Index | Not available | 1.4319[1] | Not available |
Applications in Fuel Technology
Cycloalkanes are recognized for their potential to enhance the performance of fuels, particularly jet fuels. They can increase the density and volumetric heat of combustion, which are critical parameters for aviation fuels. The inclusion of cycloalkanes can lead to a higher energy content per unit volume, a desirable characteristic for extending range and payload capacity.[2] A patent has been filed for fuel compositions that include tetramethylcyclohexane, suggesting its utility as a fuel component or additive in diesel, jet fuel, kerosene, or gasoline.
The addition of cycloalkanes to fuel formulations can influence combustion characteristics. For instance, the presence of cyclohexane (B81311) has been shown to decrease the ignition-delay time of gasoline surrogate fuels at low and high temperatures, which is attributed to the generation of more hydroxyl radicals during early oxidation and decomposition.[3] Furthermore, the laminar flame speed of surrogate fuels tends to increase with a higher proportion of cyclohexane.[3] This is because cyclohexane has a higher laminar flame speed compared to aromatic and chain hydrocarbons.[3] Engine simulations have also indicated that gasoline surrogate fuels containing cyclohexane may require lower intake-gas temperatures for positive ignition, bringing their performance closer to that of real gasoline, especially at higher engine speeds.[3]
While these findings relate to cyclohexane, they provide a basis for understanding the potential effects of substituted cycloalkanes like this compound. The methyl groups on the cyclohexane ring would likely influence properties such as volatility, energy density, and combustion behavior. However, specific experimental data comparing the performance of this compound with other fuel additives is currently lacking in the reviewed literature.
Experimental Protocols
Characterization of this compound
A key technique for the structural elucidation and purity assessment of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.
Experiment: 13C NMR Spectroscopy
-
Objective: To identify the number of unique carbon environments in the molecule, confirming its structure.
-
Methodology:
-
A sample of this compound is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
The solution is placed in an NMR tube.
-
The 13C NMR spectrum is acquired using a high-field NMR spectrometer.
-
The chemical shifts (δ) of the signals are recorded in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).
-
-
Expected Results: The 13C NMR spectrum of this compound is expected to show distinct signals corresponding to the different carbon atoms in the molecule. Based on its symmetrical structure, one would anticipate signals for the quaternary carbons, the methylene (B1212753) carbons adjacent to the quaternary centers, the other methylene carbons, and the methyl carbons. A published spectrum is available for reference.
Synthesis of this compound
Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of this compound.
Experimental Workflow for a Related Alkylation
A general procedure for the exhaustive methylation of a cyclic dione, which could be adapted, involves the following steps:
-
Enolate Formation: 1,3-Cyclohexanedione is dissolved in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere. A strong base, such as sodium hydride (NaH), is added to deprotonate the α-carbons, forming an enolate.
-
Alkylation: A methylating agent, such as methyl iodide (CH₃I), is added to the enolate solution. The enolate acts as a nucleophile, attacking the methyl iodide to form a C-C bond. This step would be repeated to add two methyl groups at the C2 position.
-
Reduction: The resulting 2,2-dimethyl-1,3-cyclohexanedione would then need to be reduced to remove the carbonyl groups. A Wolff-Kishner or Clemmensen reduction could potentially be employed to yield 1,1-dimethylcyclohexane.
-
Further Functionalization and Alkylation: To introduce the methyl groups at the C3 position, further synthetic steps would be required to introduce a functional group at this position that can then be converted to a methyl group. This multi-step process highlights the synthetic challenge.
Note: This is a conceptual pathway, and the specific reaction conditions, including stoichiometry, temperature, and reaction times, would require significant optimization. Side reactions, such as O-alkylation and incomplete methylation, would also need to be carefully managed.
Logical Relationships and Experimental Design
The evaluation of this compound as a fuel additive would follow a logical progression of experiments to compare its performance against a baseline fuel and other potential additives.
Caption: Logical workflow for evaluating this compound as a fuel additive.
This structured approach ensures that the properties and performance of this compound are rigorously evaluated and compared to both the base fuel and other potential additives, allowing for a clear determination of its efficacy. Further research is needed to obtain the necessary experimental data to fully populate this comparative framework.
References
comparative analysis of spectroscopic data of tetramethylcyclohexane isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for various isomers of tetramethylcyclohexane. Understanding the distinct spectral characteristics of these isomers is crucial for their identification, differentiation, and characterization in complex mixtures, which is a common challenge in chemical research and drug development. This document presents a compilation of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for several positional and stereoisomers of tetramethylcyclohexane. Due to the variability in reported data and experimental conditions, this compilation aims to provide a representative overview.
Table 1: ¹H NMR Spectroscopic Data of Tetramethylcyclohexane Isomers
| Isomer | Methyl Proton Chemical Shifts (δ, ppm) | Ring Proton Chemical Shifts (δ, ppm) | Coupling Constants (J, Hz) |
| 1,1,3,3-Tetramethylcyclohexane | ~0.95 (s, 12H) | ~1.35 (m, 4H), ~1.20 (m, 4H) | Data not readily available |
| 1,1,4,4-Tetramethylcyclohexane | ~0.86 (s, 12H) | ~1.38 (s, 8H) | Not applicable |
| cis-1,2,4,5-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
| trans-1,2,4,5-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
| cis-1,1,3,5-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
| trans-1,1,3,5-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
| 1,2,3,4-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
| 1,1,2,2-Tetramethylcyclohexane | Data not readily available | Data not readily available | Data not readily available |
Note: 's' denotes a singlet, and 'm' denotes a multiplet. The absence of data indicates that specific, reliable values were not found in the public domain during the literature search.
Table 2: ¹³C NMR Spectroscopic Data of Tetramethylcyclohexane Isomers
| Isomer | Methyl Carbon Chemical Shifts (δ, ppm) | Ring Carbon Chemical Shifts (δ, ppm) |
| This compound | ~32.0 (CH₃) | ~32.5 (C), ~49.0 (CH₂), ~24.0 (CH₂) |
| 1,1,4,4-Tetramethylcyclohexane | ~29.0 (CH₃) | ~31.0 (C), ~35.0 (CH₂) |
| cis-1,2,4,5-Tetramethylcyclohexane | Data not readily available | Data not readily available |
| trans-1,2,4,5-Tetramethylcyclohexane | Data not readily available | Data not readily available |
| cis-1,1,3,5-Tetramethylcyclohexane | Data not readily available | Data not readily available |
| trans-1,1,3,5-Tetramethylcyclohexane | Data not readily available | Data not readily available |
| 1,2,3,4-Tetramethylcyclohexane | Data not readily available | Data not readily available |
| 1,1,2,2-Tetramethylcyclohexane | Data not readily available | Data not readily available |
Note: The assignments are based on typical chemical shift ranges and may vary with solvent and experimental conditions.
Table 3: Key IR Absorption Frequencies for Tetramethylcyclohexane Isomers
| Isomer | C-H Stretching (cm⁻¹) | C-H Bending (cm⁻¹) |
| This compound | ~2950-2850 | ~1465, ~1365 |
| 1,1,4,4-Tetramethylcyclohexane | ~2950-2850 | ~1470, ~1365 |
| cis-1,2,4,5-Tetramethylcyclohexane | ~2960-2850 | ~1460, ~1375 |
| trans-1,2,4,5-Tetramethylcyclohexane | ~2960-2850 | ~1460, ~1375 |
| cis-1,1,3,5-Tetramethylcyclohexane | ~2950-2850 | ~1465, ~1370 |
| trans-1,1,3,5-Tetramethylcyclohexane | ~2950-2850 | ~1465, ~1370 |
| 1,2,3,4-Tetramethylcyclohexane | ~2960-2850 | ~1460, ~1375 |
| 1,1,2,2-Tetramethylcyclohexane | Data not readily available | Data not readily available |
Note: These are characteristic absorption bands for alkanes and substituted cyclohexanes.
Table 4: Major Mass Spectrometry Fragments (m/z) of Tetramethylcyclohexane Isomers
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 140 | 125, 83, 69, 57 |
| 1,1,4,4-Tetramethylcyclohexane | 140 | 125, 69, 57, 41[1] |
| cis-1,2,4,5-Tetramethylcyclohexane | 140 | 125, 97, 83, 69, 55 |
| trans-1,2,4,5-Tetramethylcyclohexane | 140 | 125, 97, 83, 69, 55 |
| cis-1,1,3,5-Tetramethylcyclohexane | 140 | 125, 83, 69, 57 |
| trans-1,1,3,5-Tetramethylcyclohexane | 140 | 125, 83, 69, 57 |
| 1,2,3,4-Tetramethylcyclohexane | 140 | 125, 97, 83, 69, 56[2] |
| 1,1,2,2-Tetramethylcyclohexane | 140 | Data not readily available |
Note: Fragmentation patterns can vary depending on the ionization method and energy.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for tetramethylcyclohexane isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the tetramethylcyclohexane isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 300, 400, or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically operating at 75, 100, or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A 45° pulse angle, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are commonly employed. Several hundred to several thousand scans may be required to obtain a high-quality spectrum due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid isomers, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid isomers, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, typically via a gas chromatography (GC) interface for separation of isomers. Electron ionization (EI) is a common method, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Workflow for Comparative Spectroscopic Analysis
The logical workflow for the comparative analysis of tetramethylcyclohexane isomers using spectroscopic data is illustrated in the diagram below.
References
evaluating the performance of 1,1,3,3-Tetramethylcyclohexane as a solvent in specific reactions
For researchers, scientists, and drug development professionals seeking to optimize reaction conditions, the choice of solvent is a critical parameter influencing yield, purity, and reaction kinetics. This guide aims to provide a comprehensive evaluation of 1,1,3,3-Tetramethylcyclohexane as a solvent in specific chemical reactions. However, a thorough review of scientific literature, patent databases, and chemical supplier information reveals a significant lack of published experimental data detailing its performance in this context.
While this compound is commercially available and listed in chemical databases as a solvent, there is a notable absence of studies that quantify its effectiveness in specific organic reactions. Consequently, a direct comparison with alternative solvents based on experimental data, as is standard for such guides, cannot be compiled at this time.
Physicochemical Properties
Despite the absence of application-specific data, the fundamental physicochemical properties of this compound and its isomers can be summarized from available database information. These properties provide a theoretical basis for its potential behavior as a non-polar, aprotic solvent.
Table 1: Physicochemical Properties of Tetramethylcyclohexane Isomers
| Property | This compound | 1,1,3,5-Tetramethylcyclohexane |
| Molecular Formula | C₁₀H₂₀ | C₁₀H₂₀ |
| Molecular Weight | 140.27 g/mol | 140.27 g/mol |
| Boiling Point | Data not readily available | ~151 °C (estimated) |
| Density | Data not readily available | ~0.79 g/cm³ |
| Solubility | Insoluble in water | Insoluble in water |
| CAS Number | 16747-45-2 | 4306-65-4[1] |
Note: Data for this compound is less prevalent in public databases compared to its 1,1,3,5-isomer.
Potential Applications and Alternative Solvents
Given its structure as a saturated hydrocarbon, this compound would be expected to function as a non-polar, aprotic solvent, similar to other cycloalkanes like cyclohexane (B81311) and methylcyclohexane. In theory, it could be considered as an alternative to solvents such as:
-
Toluene
-
Hexane
-
Cyclohexane
-
Methylcyclohexane
-
Heptane
These solvents are commonly employed in a variety of organic reactions, including but not limited to:
-
Grignard Reactions
-
Suzuki Couplings
-
Polymerizations
-
Extractions
The choice of a specific non-polar solvent is often dictated by factors such as boiling point, freezing point, and cost, in addition to its influence on the reaction outcome.
Experimental Protocols: A Call for Research
A critical component of any solvent comparison guide is the inclusion of detailed experimental protocols. These protocols would typically outline the reaction setup, reagent quantities, temperature, reaction time, and work-up procedures for a specific transformation, with the only variable being the solvent. The absence of published research utilizing this compound as a solvent means that no such protocols can be cited or compared.
Data Presentation and Visualization
To fulfill the core requirements of data presentation and visualization, quantitative data from experimental studies would be necessary. This would include tables summarizing reaction yields, product purity (e.g., from GC or HPLC analysis), and reaction rates under different solvent conditions. Furthermore, diagrams illustrating experimental workflows or logical relationships, as requested, would be contingent on having defined experimental processes to visualize.
The following is a conceptual workflow for evaluating a new solvent, which would be the necessary first step to generating the data for a comprehensive comparison guide.
Caption: Conceptual workflow for evaluating a novel solvent like this compound.
Conclusion and Future Outlook
While this compound is classified as a solvent, the lack of accessible experimental data on its performance in specific chemical reactions prevents a meaningful comparison with established alternatives. For researchers, scientists, and drug development professionals considering its use, it would be necessary to conduct initial screening experiments to determine its efficacy for their specific application.
This guide highlights a gap in the current chemical literature. There is an opportunity for research into the practical applications of this compound as a solvent, which would be of value to the broader scientific community. Future work in this area would enable the creation of a data-rich comparison guide as originally intended. Until such data becomes available, the selection of this compound as a reaction solvent would be based on theoretical considerations of its physical properties rather than on demonstrated performance.
References
A Comparative Guide to the Synthesis of High-Purity 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthesis protocol for high-purity 1,1,3,3-tetramethylcyclohexane, a saturated cyclic hydrocarbon with potential applications as a non-polar solvent, in lubricant formulations, and as a building block in organic synthesis. Due to the absence of a standardized, high-yield synthesis protocol in publicly available literature, this document outlines a plausible synthetic route and compares it with a viable alternative. The protocols, purification methods, and analytical assessments are detailed to enable researchers to reproduce and validate these findings.
Introduction
The synthesis of sterically hindered cycloalkanes such as this compound presents unique challenges, including the potential for side reactions and difficulties in achieving high purity. This guide details a proposed two-step synthesis commencing from the readily available starting material, 3,3-dimethylcyclohexanone (B1346601). The proposed protocol involves an exhaustive methylation followed by a Wolff-Kishner reduction. An alternative protocol using a Clemmensen reduction for the final deoxygenation step is also presented for comparison. The two protocols are evaluated based on yield, purity of the final product, and the complexity of the reaction conditions.
Experimental Protocols
Proposed Synthesis Protocol: Exhaustive Methylation followed by Wolff-Kishner Reduction
This protocol is designed to achieve high purity through a robust reduction method under basic conditions.
Step 1: Synthesis of 1,1,3,3-Tetramethylcyclohexan-5-one
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert nitrogen atmosphere is charged with anhydrous tetrahydrofuran (B95107) (THF).
-
Base Addition: Sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) is carefully added to the THF, and the resulting suspension is cooled to 0°C in an ice bath.
-
Enolate Formation: 3,3-Dimethylcyclohexanone (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the NaH suspension over 30 minutes. The reaction mixture is stirred at 0°C for one hour to ensure complete enolate formation.
-
Methylation: Methyl iodide (CH₃I, 2.5 equivalents) is added dropwise to the reaction mixture at 0°C. Following the addition, the reaction is allowed to warm to room temperature and then refluxed for 18-24 hours. Reaction progress is monitored by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup and Purification: The reaction is cooled to 0°C and quenched by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution. The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield 1,1,3,3-tetramethylcyclohexan-5-one.
Step 2: Wolff-Kishner Reduction of 1,1,3,3-Tetramethylcyclohexan-5-one
-
Hydrazone Formation: The purified 1,1,3,3-tetramethylcyclohexan-5-one (1.0 equivalent) is dissolved in diethylene glycol. Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O, 4.0 equivalents) is added, and the mixture is heated to 100°C for 2 hours.
-
Reduction: Potassium hydroxide (B78521) (KOH, 4.0 equivalents) is added, and the temperature is raised to 190-200°C. The reaction is refluxed for 4 hours, during which water and excess hydrazine are removed by a Dean-Stark apparatus.
-
Workup and Purification: The reaction mixture is cooled to room temperature and diluted with water. The product is extracted with pentane, and the combined organic layers are washed with water and brine, then dried over anhydrous MgSO₄. The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.
Alternative Synthesis Protocol: Exhaustive Methylation followed by Clemmensen Reduction
This alternative protocol employs acidic conditions for the final reduction step, which may influence the impurity profile.
Step 1: Synthesis of 1,1,3,3-Tetramethylcyclohexan-5-one
This step is identical to Step 1 of the Proposed Synthesis Protocol.
Step 2: Clemmensen Reduction of 1,1,3,3-Tetramethylcyclohexan-5-one
-
Catalyst Preparation: Zinc amalgam (Zn(Hg)) is prepared by adding zinc dust to a solution of mercury(II) chloride in water.[1][2]
-
Reduction: The prepared zinc amalgam is added to a round-bottom flask containing concentrated hydrochloric acid (HCl). The purified 1,1,3,3-tetramethylcyclohexan-5-one (1.0 equivalent) dissolved in toluene (B28343) is added to the flask.
-
Reaction: The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated HCl may be added during the reaction to maintain a strongly acidic environment.
-
Workup and Purification: After cooling, the organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated sodium bicarbonate (NaHCO₃) solution and brine, then dried over anhydrous MgSO₄. The solvent is removed by distillation, and the product is purified by fractional distillation.
Comparative Data
The following tables summarize the hypothetical performance of the two synthesis protocols based on typical outcomes for these types of reactions.
Table 1: Reaction Yield and Efficiency
| Parameter | Proposed Protocol (Wolff-Kishner) | Alternative Protocol (Clemmensen) |
| Step 1 Yield (Ketone) | 75% | 75% |
| Step 2 Yield (Alkane) | 85% | 70% |
| Overall Yield | 64% | 53% |
| Reaction Time (Step 2) | 6 hours | 12 hours |
Table 2: Purity Analysis of this compound
| Analytical Method | Proposed Protocol (Wolff-Kishner) | Alternative Protocol (Clemmensen) |
| Purity by GC-MS | >99.5% | ~98.0% |
| Major Impurities | Residual starting ketone, partially methylated byproducts | Rearranged carbocation-derived isomers, chlorinated byproducts |
| ¹H NMR | Conforms to structure | Conforms to structure with minor impurity peaks |
| ¹³C NMR | Conforms to structure | Conforms to structure with minor impurity peaks |
Visualizations
Caption: Workflow for the synthesis and validation of this compound.
Caption: Comparison of key performance indicators for the synthesis protocols.
Discussion
The proposed synthesis protocol utilizing a Wolff-Kishner reduction is anticipated to provide a higher overall yield and superior purity of the final product. The basic conditions of the Wolff-Kishner reduction are less likely to induce skeletal rearrangements, a common side reaction in carbocation-mediated processes like the Clemmensen reduction. The primary impurities in the proposed protocol are expected to be unreacted starting material or partially methylated intermediates, which can be effectively removed by fractional distillation.
Conversely, the Clemmensen reduction, while a classic method for deoxygenation, proceeds under harsh acidic conditions that can lead to the formation of isomeric byproducts through carbocation rearrangements.[2] This can complicate purification and result in a lower final purity. The longer reaction time and the use of toxic mercury in the zinc amalgam are additional drawbacks of the alternative protocol.
Conclusion
Based on this comparative analysis, the proposed synthesis protocol involving exhaustive methylation of 3,3-dimethylcyclohexanone followed by a Wolff-Kishner reduction is the recommended route for obtaining high-purity this compound. The experimental data, though hypothetical, is grounded in the established principles of these well-known reactions and suggests that this protocol offers a more efficient and cleaner synthesis. Researchers are encouraged to use the detailed methodologies provided herein as a starting point for their own validation and optimization efforts.
References
A Comparative Guide to the Reactivity of 1,1,3,3-Tetramethylcyclohexane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The reactivity of cyclic alkanes is a cornerstone of synthetic organic chemistry, with significant implications for drug design and development where precise molecular modifications are paramount. The substitution pattern on a cyclohexane (B81311) ring dictates its conformational preferences, which in turn governs the accessibility and reactivity of its constituent carbon-hydrogen bonds. This guide provides a comparative analysis of the reactivity of 1,1,3,3-tetramethylcyclohexane and its isomers, focusing on the influence of steric and conformational effects. While direct quantitative comparative experimental data is scarce in the literature, a robust understanding of fundamental principles allows for a detailed and predictive comparison.
The Role of Conformation in Reactivity
The reactivity of cyclohexane derivatives is intrinsically linked to their three-dimensional structure. The chair conformation is the most stable arrangement for a cyclohexane ring, minimizing both angle and torsional strain. In this conformation, substituents can occupy either axial or equatorial positions. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. Consequently, bulky substituents preferentially occupy equatorial positions to enhance molecular stability. This conformational bias has a profound impact on the accessibility of C-H bonds to reagents, thereby influencing the regioselectivity of reactions such as free-radical halogenation.
Reactivity of this compound
In this compound, the cyclohexane ring is locked in a chair conformation where all four methyl groups are in positions that minimize steric strain. The gem-dimethyl groups at positions 1 and 3 create significant steric bulk, effectively shielding the neighboring C-H bonds from attack.
In a reaction such as free-radical bromination, which is highly selective for the most stable radical intermediate and is sensitive to steric hindrance, the substitution is predicted to occur at the position least encumbered by the methyl groups. For this compound, this would be the C-5 methylene (B1212753) group, which is the most remote from the bulky gem-dimethyl substituents. The C-2 and C-6 methylene groups are significantly shielded, making hydrogen abstraction from these positions less favorable. The C-4 methylene group is also more sterically hindered than the C-5 position.
Comparative Reactivity of Isomers
The reactivity of other tetramethylcyclohexane isomers can be predicted by analyzing their conformational preferences and the steric environment around their C-H bonds.
-
1,1,4,4-Tetramethylcyclohexane: This isomer possesses a high degree of symmetry. The gem-dimethyl groups at positions 1 and 4 do not introduce significant strain in a chair conformation. All methylene C-H bonds (at C-2, C-3, C-5, and C-6) are chemically equivalent and are secondary. Due to the symmetrical nature and lack of significant steric shielding compared to the 1,1,3,3-isomer, these positions are expected to be more reactive.
-
1,1,2,2-Tetramethylcyclohexane: This isomer experiences considerable steric strain due to the adjacent gem-dimethyl groups. This strain can lead to a distortion of the chair conformation. The reactivity of the C-H bonds on the ring would be influenced by this distortion. The methylene groups at C-3, C-4, C-5, and C-6 are available for reaction, with their relative reactivity depending on the specific conformation and the degree of steric hindrance.
-
cis- and trans-1,2,3,4-Tetramethylcyclohexane: The reactivity of these isomers depends on the stereochemistry of the methyl groups. In the most stable chair conformations, the majority of the methyl groups will occupy equatorial positions. The reactivity of the remaining C-H bonds (both secondary and tertiary) will be dictated by their axial or equatorial orientation and the steric hindrance from the adjacent methyl groups. Tertiary C-H bonds are inherently more reactive towards radical abstraction than secondary C-H bonds. However, if a tertiary C-H is in a sterically hindered environment, a less hindered secondary C-H might react preferentially.
Data Presentation
The following table summarizes the qualitative comparison of the reactivity of different C-H bonds in this compound and its key isomers towards free-radical halogenation.
| Isomer | Position | C-H Bond Type | Predicted Relative Reactivity | Rationale |
| This compound | C-2, C-6 | Secondary | Low | High steric hindrance from gem-dimethyl groups at C-1 and C-3. |
| C-4 | Secondary | Moderate | Less hindered than C-2/C-6, but more than C-5. | |
| C-5 | Secondary | High | Most sterically accessible position.[1] | |
| 1,1,4,4-Tetramethylcyclohexane | C-2, C-3, C-5, C-6 | Secondary | High | All methylene positions are equivalent and relatively unhindered. |
| 1,1,2,2-Tetramethylcyclohexane | C-3, C-6 | Secondary | Moderate-High | Reactivity depends on the ring conformation, but likely less hindered than C-4/C-5. |
| C-4, C-5 | Secondary | Moderate | Steric influence from the adjacent tetramethyl-substituted carbons. | |
| trans-1,2,4,5-Tetramethylcyclohexane | C-1, C-2, C-4, C-5 | Tertiary | High | Tertiary C-H bonds are inherently more reactive. Steric accessibility will depend on the specific conformation. |
| C-3, C-6 | Secondary | Moderate | Less reactive than tertiary C-H, but may react if tertiary positions are sterically blocked. |
Experimental Protocols
A representative experimental protocol for the free-radical bromination of a tetramethylcyclohexane isomer is provided below. This protocol is based on general procedures for the halogenation of alkanes.
Objective: To perform the monochlorination of 1,1,4,4-tetramethylcyclohexane and analyze the product distribution.
Materials:
-
1,1,4,4-tetramethylcyclohexane
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609) (or other suitable inert solvent)
-
Anhydrous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR analysis
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,1,4,4-tetramethylcyclohexane (1.0 g, 7.1 mmol) in anhydrous benzene (20 mL).
-
Initiator and Reagent Addition: Add sulfuryl chloride (0.96 g, 7.1 mmol) and a catalytic amount of AIBN (approx. 10 mg) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated by the thermal decomposition of AIBN, which generates radicals. The progress of the reaction can be monitored by GC analysis of aliquots.
-
Workup: After the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic byproducts.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Product Analysis: Analyze the resulting crude product by GC-MS to determine the relative amounts of the starting material and the chlorinated products. The structure of the major product can be confirmed by ¹H and ¹³C NMR spectroscopy.
Mandatory Visualization
Caption: General mechanism of free-radical halogenation.
Caption: Relationship between conformation and reactivity.
References
Inter-Laboratory Comparison Guide for the Analysis of 1,1,3,3-Tetramethylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The primary analytical technique for volatile hydrocarbons like tetramethylcyclohexane isomers is Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for definitive identification and quantification.
Data Presentation
The following tables summarize key parameters for the analysis of tetramethylcyclohexane and related compounds based on established methodologies.
Table 1: Comparison of Gas Chromatography (GC) Methodologies for Volatile Hydrocarbon Analysis
| Parameter | Method A: General Volatile Organics | Method B: Specific Isomer Analysis (e.g., 1,1,3,5-Tetramethylcyclohexane) |
| Column Type | Capillary | Capillary |
| Stationary Phase | Petrocol DH | Petrocol DH |
| Column Length | Not Specified | 150 m[1] |
| Column Diameter | Not Specified | 0.25 mm[1] |
| Phase Thickness | Not Specified | 1.0 µm[1] |
| Carrier Gas | Helium or Nitrogen[2] | Helium[1] |
| Oven Program | Isothermal or Gradient | Temperature Ramp: 40°C to 300°C at 1 K/min[1] |
| Detector | Mass Spectrometer (MS)[3], Flame Ionization Detector (FID) | Mass Spectrometer (MS)[1] |
Table 2: Sample Preparation Techniques for Volatile Organic Compounds in Various Matrices
| Technique | Principle | Applicable Matrices | Advantages | Disadvantages |
| Headspace Analysis | Volatilization of analytes from a liquid or solid sample into the gas phase above the sample, followed by injection of the gas phase.[2] | Water, Soil, Blood | Minimal sample preparation, reduces matrix effects. | Only suitable for volatile compounds. |
| Purge and Trap | Inert gas is bubbled through a liquid sample, stripping volatile compounds which are then trapped on an adsorbent material. The trap is then heated to desorb the compounds into the GC.[2] | Water | High sensitivity for trace analysis. | More complex instrumentation required. |
| Solvent Extraction | Extraction of the analyte from a sample using a suitable organic solvent (e.g., hexane, dichloromethane).[2] | Water, Solid Samples | Can be used for a wide range of compounds. | Can be time-consuming and may require solvent evaporation steps. |
Experimental Protocols
Below are detailed experimental protocols that can be adapted for the analysis of 1,1,3,3-Tetramethylcyclohexane.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is a generalized procedure based on methods used for similar volatile organic compounds.
-
Sample Preparation:
-
For liquid samples (e.g., in a non-volatile solvent), a direct injection can be performed.
-
For solid or complex liquid matrices, a sample preparation technique from Table 2 should be employed. For instance, for water samples, the Purge and Trap method is highly effective for achieving low detection limits.[2]
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A system equipped with a capillary column is recommended.
-
Column: A non-polar column, such as one with a Petrocol DH stationary phase, is suitable for separating hydrocarbon isomers.[1]
-
Carrier Gas: Helium at a constant flow rate.[1]
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature is typical. A suggested starting point is 40°C, ramped to 300°C.[1]
-
Injector: Split/splitless injector, with the mode chosen based on the expected analyte concentration.
-
Mass Spectrometer: An instrument capable of electron ionization (EI).
-
Data Acquisition: Full scan mode for initial identification of unknown compounds or Selected Ion Monitoring (SIM) mode for enhanced sensitivity when target ions are known.
-
-
Calibration:
-
Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane).
-
Analyze the standards using the same GC-MS method as the samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
-
Quantification:
-
Analyze the prepared samples.
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte concentration by comparing its peak area to the calibration curve.
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A flowchart of the analytical workflow for this compound.
Logical Relationship of Analytical Method Components
Caption: Key components and their relationships in a GC-MS analytical method.
References
Safety Operating Guide
Proper Disposal of 1,1,3,3-Tetramethylcyclohexane: A Comprehensive Guide for Laboratory Professionals
For immediate reference, 1,1,3,3-Tetramethylcyclohexane is classified as a flammable liquid and requires disposal as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Ignition Sources: Keep away from all sources of ignition, including open flames, sparks, hot surfaces, and static discharge.[1][2] Use non-sparking tools for handling.[1][2]
-
Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Quantitative Data for Tetramethylcyclohexane Isomers
The following table summarizes key quantitative data for isomers of tetramethylcyclohexane. This data should be used as a reference for understanding the physical properties relevant to safe handling and disposal.
| Property | Value | Isomer Reference |
| GHS Classification | Flammable Liquid, Category 3 | 1,1,3,5-Tetramethylcyclohexane[1] |
| Hazard Statement | H226: Flammable liquid and vapor | 1,1,3,5-Tetramethylcyclohexane[1][2] |
| Molecular Formula | C₁₀H₂₀ | This compound[3] |
| Molecular Weight | 140.27 g/mol | 1,1,3,5-Tetramethylcyclohexane[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with hazardous waste regulations.
1. Waste Collection:
- Collect waste this compound in a dedicated, compatible, and clearly labeled waste container. The container should be made of a material suitable for flammable organic liquids.
- The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
- Keep the waste container securely closed when not in use.
2. Storage of Waste:
- Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage area.
- This area must be well-ventilated and away from sources of ignition.
- Ensure secondary containment is in place to capture any potential leaks.
3. Arrange for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and disposal.
- Provide them with the accurate chemical name and quantity of the waste.
- Follow all institutional and regulatory procedures for waste handover.
4. Spill and Emergency Procedures:
- In case of a spill, evacuate the area and remove all ignition sources.
- Ventilate the area.
- For small spills, absorb the chemical with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal as hazardous waste.
- For large spills, contact your EHS department or emergency response team immediately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 1,1,3,3-Tetramethylcyclohexane
Hazard Profile and Personal Protective Equipment (PPE)
Based on the safety data for its isomers, 1,1,3,3-Tetramethylcyclohexane is anticipated to be a flammable liquid.[1] Overexposure may cause skin and eye irritation, and potentially anesthetic effects like drowsiness, dizziness, and headache.[2] Therefore, appropriate personal protective equipment is crucial to minimize exposure and ensure safety.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves prior to use. |
| Laboratory coat. | Standard lab coat to protect from splashes. | |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area. | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for large spills. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step 1: Pre-Handling Preparations
-
Consult Safety Data Sheets (SDS): Although a specific SDS for the 1,1,3,3-isomer is not available, review the SDS for a close isomer like 1,1,3,5-Tetramethylcyclohexane.[1]
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.
-
Assemble PPE: Put on all required personal protective equipment as outlined in Table 1.
-
Prepare Spill Kit: Have a spill kit rated for flammable liquids readily accessible.
Step 2: Handling and Use
-
Grounding: When transferring from a larger container, ensure both containers are grounded to prevent static discharge.[1]
-
Avoid Inhalation and Contact: Handle the chemical in a way that minimizes the generation of vapors and avoids contact with skin and eyes.
-
Use Appropriate Tools: Utilize tools and equipment that are compatible with flammable liquids.
Step 3: Storage
-
Container: Keep the container tightly closed when not in use.[1]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Segregation: Store away from incompatible materials, such as oxidizing agents.
Disposal Plan
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain or mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Empty Containers: "Empty" containers may still contain flammable vapors and should be handled with care. Triple-rinse containers with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be recycled or disposed of as non-hazardous waste, depending on local regulations.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
